molecular formula C14H12FNO2 B1174832 Reactive Red 141 CAS No. 144940-93-2

Reactive Red 141

Cat. No.: B1174832
CAS No.: 144940-93-2
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Description

Reactive Red 141 (CAS 61931-52-0) is a synthetic, anionic dye belonging to the reactive azo class, with the molecular formula C52H26Cl2N14Na8O26S8 and a molecular weight of 1774.19 g/mol . It is characterized by its bright, bluish-red color and high solubility in water, exceeding 150 g/L at 50°C . Its primary industrial application is in the textile industry for dyeing and printing cellulosic fibers like cotton, hemp, and viscose, as well as cotton-polyester blended fabrics . In a research context, this compound serves as a critical model pollutant in environmental science studies focused on developing and optimizing wastewater treatment technologies . Recent research has demonstrated its effective removal from aqueous solutions using various novel adsorbents, including activated carbon derived from zinc chloride-treated cotton fibers , modified orange peel derivatives , and γ-alumina nanoparticles (γ-Al2O3) . The adsorption process for this dye is often found to follow pseudo-second-order kinetics and the Langmuir isotherm model, indicating monolayer adsorption . Furthermore, its biotransformation has been studied using bacterial strains such as Paenibacillus terrigena , which can decolorize the dye, breaking it down into metabolites like sodium naphthalene-2-sulfonate and 4-chloro-1,3,5-triazin-2-amine . As a complex aromatic compound, it is known to be resistant to degradation and can pose ecological risks if released untreated, underlining its importance in environmental toxicology and remediation research . This product is intended FOR RESEARCH USE ONLY (RUO) and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

144940-93-2

Molecular Formula

C14H12FNO2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to C.I. Reactive Red 141

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Red 141, also known as Procion Red HE-7B, is a prominent member of the dichlorotriazine class of reactive azo dyes.[1] Due to its vibrant red hue and ability to form covalent bonds with cellulosic fibers, it sees extensive use in the textile industry for dyeing cotton, hemp, and viscose.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a complex double azo dye. Its structure is characterized by two azo groups (-N=N-) which act as chromophores, and two reactive dichlorotriazine groups that enable covalent bond formation with hydroxyl groups on cellulose fibers under alkaline conditions.

Table 1: Physicochemical Properties of C.I. This compound

PropertyValue
Molecular Formula C₅₂H₂₆Cl₂N₁₄Na₈O₂₆S₈[1]
Molecular Weight 1774.19 g/mol [1]
CAS Number 61931-52-0[1]
Appearance Red powder[1]
Solubility Soluble in water; >150 g/L at 50°C[2]
λmax (Water) 543-544 nm[3][4]
Class Double azo, Dichlorotriazine Reactive Dye[1]

Experimental Protocols

General Synthesis Pathway
  • Sulfonation and Diazotization: 2-Aminonaphthalene-1-sulfonic acid is first sulfonated and then diazotized.

  • Azo Coupling: The resulting diazonium salt is coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).

  • First Condensation: Two equivalents of the resulting monoazo dye are condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

  • Second Condensation: The product from the first condensation is then reacted with Benzene-1,4-diamine.

  • Salting Out: The final dye product is isolated from the reaction mixture by salting out.

A generalized workflow for the synthesis of dichlorotriazine reactive dyes is depicted below.

G cluster_synthesis General Synthesis of a Dichlorotriazine Azo Dye A Aromatic Amine B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt B->C E Azo Coupling C->E D Coupling Component (e.g., H-acid) D->E F Monoazo Dye E->F H First Condensation (0-5°C, pH 4-5) F->H G Cyanuric Chloride G->H I Dichlorotriazine Reactive Dye H->I

General synthesis pathway for dichlorotriazine azo dyes.
Quantification by UV-Vis Spectrophotometry

The concentration of this compound in an aqueous solution can be accurately determined using UV-Vis spectrophotometry.

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water. From this stock solution, prepare a series of standard solutions of varying concentrations (e.g., 5, 10, 15, 20, 25 mg/L).

  • Spectrophotometric Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is 543-544 nm for this compound.[3][4] Use deionized water as a blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship that adheres to the Beer-Lambert law.

  • Sample Analysis: Measure the absorbance of the unknown sample at 543-544 nm.

  • Concentration Determination: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

The following diagram illustrates the workflow for the spectrophotometric analysis.

G cluster_analysis UV-Vis Spectrophotometric Analysis Workflow A Prepare Stock Solution (Known Concentration) B Prepare Serial Dilutions (Standard Solutions) A->B C Measure Absorbance of Standards at λmax (543-544 nm) B->C D Plot Calibration Curve (Absorbance vs. Concentration) C->D F Determine Concentration from Calibration Curve D->F E Measure Absorbance of Unknown Sample E->F

Workflow for UV-Vis spectrophotometric analysis.
Application in Cotton Dyeing (Exhaust Method)

This protocol describes a typical exhaust dyeing method for cotton fabric with this compound.

Materials and Reagents:

  • Scoured and bleached cotton fabric

  • C.I. This compound

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) (soda ash)

  • Wetting agent

  • Levelling agent

  • Acetic acid (for neutralization)

  • Soap (for washing off)

Procedure:

  • Dye Bath Preparation: Prepare a dye bath with a specific liquor-to-goods ratio (e.g., 1:20). Add the required amount of water, wetting agent, and levelling agent.

  • Dye Dissolution: Make a paste of the required amount of this compound (e.g., 2% on weight of fabric) with a small amount of cold water, then dissolve it by adding hot water. Add the dissolved dye to the dye bath.

  • Fabric Immersion and Salt Addition: Introduce the pre-wetted cotton fabric into the dye bath at room temperature. Run for 10-15 minutes. Gradually add the required amount of salt (e.g., 60-80 g/L) in portions over 20-30 minutes to aid in the exhaustion of the dye onto the fabric.

  • Temperature Increase: Raise the temperature of the dye bath to the optimal dyeing temperature for this type of reactive dye (typically 60-80°C).[5][6] Continue dyeing for 30-45 minutes.

  • Alkali Addition and Fixation: Add the required amount of sodium carbonate (e.g., 15-20 g/L), dissolved in water, to the dye bath in portions. This raises the pH and facilitates the covalent reaction between the dye and the cotton fiber. Continue the dyeing process for another 45-60 minutes for fixation.

  • Washing Off: After dyeing, drain the dye bath. Rinse the fabric thoroughly with cold water, followed by a hot wash.

  • Soaping: Treat the dyed fabric in a boiling soap solution (e.g., 2 g/L) for 10-15 minutes to remove any unfixed dye.

  • Final Rinsing and Drying: Rinse the fabric again with hot and then cold water until the water runs clear. Dry the fabric.

Safety and Toxicity

This compound, like many other synthetic dyes, requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use.

Table 2: Summary of Toxicity Data for C.I. This compound

Test OrganismEndpointValueReference
Green algae (Chlorella sp.)96-h EC₅₀95.55 mg/L[7]
Waterfleas (Moina macrocopa)48-h LC₅₀18.26 mg/L[7]

The degradation products of this compound may also exhibit toxicity. Studies have shown that while the decolorized effluent may be less toxic than the parent dye, some residual toxicity can remain.[8]

Conclusion

C.I. This compound is a chemically complex and industrially significant reactive dye. A thorough understanding of its properties and the methodologies for its application and analysis is crucial for researchers in textile chemistry, environmental science, and related fields. The protocols and data presented in this guide provide a solid foundation for further research and application of this important dye.

References

C.I. Reactive Red 141 molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C.I. Reactive Red 141

This technical guide provides a comprehensive overview of C.I. This compound, a widely used diazo reactive dye. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, and summaries of experimental protocols for its analysis and degradation.

Core Properties of C.I. This compound

C.I. This compound, also known by trade names such as Procion Red HE-7B, is a synthetic dye extensively used in the textile industry for coloring cellulosic fibers like cotton, hemp, and viscose.[1] Its chemical structure contains two azo groups (-N=N-), classifying it as a diazo dye.[1]

Quantitative Data Summary

The fundamental molecular and physical properties of C.I. This compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₅₂H₂₆Cl₂N₁₄Na₈O₂₆S₈[1][2][3]
Molecular Weight 1774.19 g/mol [1][2]
CAS Registry Number 61931-52-0[1]
Appearance Red powder[1]
Solubility Soluble in water; >150 g/L at 50°C[1]
Maximum Absorbance (λmax) 543 nm

Experimental Protocols for Degradation and Removal

The persistence of C.I. This compound in industrial effluents has led to extensive research into its degradation and removal. The following sections detail methodologies from key studies in this area.

Biological Decolorization by Paenibacillus terrigena

This protocol describes the use of a bacterial strain to decolorize C.I. This compound.

Methodology:

  • Bacterial Isolate: Paenibacillus terrigena KKW2-005, isolated from dye-contaminated soil, was used.[4]

  • Inoculum Preparation: A loopful of the bacterium was inoculated into 100 mL of nutrient broth in a 250 mL flask and incubated at 30°C with shaking at 150 rpm for 18 hours. The culture was then diluted to an optical density at 600 nm (OD₆₀₀) of approximately 0.582.[4]

  • Decolorization Assay: The prepared inoculum was transferred to a medium containing 50 mg/L of C.I. This compound and incubated under static conditions at a pH of 8.0 and a temperature between 30-40°C.[4]

  • Analysis: Samples were collected after 20 hours, centrifuged at 12,000 x g for 10 minutes to remove bacterial cells, and the supernatant was analyzed using a UV-Vis spectrophotometer to measure the decrease in absorbance at the dye's λmax, thus quantifying the percentage of decolorization.[4]

Photocatalytic Degradation using a Photo-Fenton Process

This method utilizes an advanced oxidation process for the degradation of the dye.

Methodology:

  • Reaction Setup: Photodegradation experiments were conducted in a stirred batch photoreactor. A low-pressure mercury lamp served as the UV source (254 nm).[5]

  • Reagents: The reaction mixture contained C.I. This compound, hydrogen peroxide (H₂O₂), and a source of ferric ions (Fe³⁺) to initiate the photo-Fenton reaction.[5]

  • Experimental Conditions: The study investigated the effects of varying parameters such as the initial dye concentration, H₂O₂ concentration, catalyst (Fe³⁺) concentration, pH, and light intensity to find the optimal conditions for degradation.[5]

  • Analysis: The degradation of the dye was monitored over time by measuring the change in its concentration, typically through spectrophotometry. The overall mineralization of the dye was assessed by measuring the reduction in Total Organic Carbon (TOC).

Adsorption on Modified Orange Peel Derivatives

This protocol outlines a biosorption method for removing the dye from aqueous solutions.

Methodology:

  • Adsorbent Preparation: Raw orange peels were processed to create three types of adsorbents: raw orange peel (ROP), oil-free orange peel (NOOP), and cellulose extract (CE).[6]

  • Batch Adsorption Studies: Batch experiments were performed in 50 mL volumes with a fixed initial dye concentration of 10 ± 3 mg/L.[6] The studies evaluated the effect of adsorbent dosage (0.1-5 g), pH (2-12), contact time (5-150 min), and temperature (20-40°C) on dye removal efficiency.[6]

  • Optimal Conditions: For instance, the optimal pH for adsorption was found to be 4 for ROP and 2 for NOOP and CE. The experiments were conducted at 20°C with adsorbent dosages of 0.1 g for ROP, 0.2 g for NOOP, and 0.3 g for CE.[6]

  • Analysis: The concentration of C.I. This compound in the solution before and after the adsorption process was measured using a UV-Vis spectrophotometer at 544 nm to determine the removal efficiency.[6]

Logical Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental processes described above.

Experimental_Workflow_for_Dye_Degradation cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start: Define Research Question (e.g., Dye Degradation) prep_reagents Prepare Dye Solution (C.I. This compound) start->prep_reagents prep_catalyst Prepare Degradation Agent (e.g., Bacteria, Photocatalyst, Adsorbent) start->prep_catalyst setup_reaction Set up Reaction Vessel (e.g., Flask, Photoreactor) prep_reagents->setup_reaction prep_catalyst->setup_reaction initiate_reaction Initiate Degradation Process (Add Agent to Dye Solution) setup_reaction->initiate_reaction optimize_params Control and Optimize Parameters (pH, Temp, Concentration) initiate_reaction->optimize_params run_experiment Run Experiment for Defined Time Period optimize_params->run_experiment collect_samples Collect Samples at Time Intervals run_experiment->collect_samples analyze_samples Analyze Samples (UV-Vis, TOC, etc.) collect_samples->analyze_samples data_analysis Data Analysis and Kinetic Modeling analyze_samples->data_analysis end End: Report Findings data_analysis->end

Caption: A generalized workflow for dye degradation experiments.

Adsorption_Process_Flow cluster_adsorbent Adsorbent Preparation cluster_batch Batch Adsorption Experiment cluster_results Analysis and Results raw_material Select Raw Material (e.g., Orange Peel) modification Chemical/Physical Modification raw_material->modification characterization Characterize Adsorbent (SEM, FTIR) modification->characterization contact Contact Adsorbent with Dye Solution characterization->contact dye_solution Prepare Aqueous Dye Solution (C.I. This compound) dye_solution->contact agitation Agitate for a Set Time and Temperature contact->agitation separation Separate Adsorbent from Solution (e.g., Filtration, Centrifugation) agitation->separation analysis Analyze Residual Dye Concentration (UV-Vis Spectrophotometry) separation->analysis calc_efficiency Calculate Removal Efficiency and Adsorption Capacity analysis->calc_efficiency isotherm_kinetics Model Isotherms and Kinetics calc_efficiency->isotherm_kinetics conclusion Draw Conclusions isotherm_kinetics->conclusion

References

An In-depth Technical Guide to the Physicochemical Characteristics of Cefodizime (CAS 61931-52-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, relevant experimental methodologies, and the mechanism of action for Cefodizime (CAS 61931-52-0), a third-generation cephalosporin antibiotic.

Physicochemical Properties

Cefodizime is a broad-spectrum, beta-lactamase-stable cephalosporin.[1][2][3][4] Its fundamental physicochemical characteristics are summarized below. The data presented pertains to the active compound unless otherwise specified.

Quantitative Data Summary

The following table outlines the key quantitative physicochemical parameters for Cefodizime.

PropertyValueSource(s)
CAS Number 61931-52-0N/A
Molecular Formula C₂₀H₂₀N₆O₇S₄[5][6][7]
Molecular Weight 584.66 g/mol [2][5]
Appearance White to light yellowish-white crystalline powder (as Sodium Salt)[8][9]
Melting Point >170°C (decomposes)[8]
Computed logP (XLogP3) 0.2[2]
Solubility Water: Highly soluble (as Sodium Salt, ~270 g/L)[8]DMSO: 20-100 mg/mL[6][10][11]Methanol: Slightly soluble (with heating)[8]Ethanol / Ether: Sparingly soluble[8][6][8][10][11]
Storage Stability Powder: 3 years at -20°C[6][11]In Solvent: 1 year at -80°C[6][11]IV Fluids (Room Temp): ≥ 24 hours[12][13]IV Fluids (4°C): ≥ 6 days[12][13][6][11][12][13]

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment of a compound's properties. Below are representative protocols for determining antimicrobial efficacy and solution stability.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]

Objective: To quantitatively measure the in vitro activity of Cefodizime against a specific bacterial strain.

Materials:

  • Cefodizime reference standard

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (e.g., adjusted to 0.5 McFarland standard, ~1-2 x 10⁸ CFU/mL)

  • Appropriate sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer or plate reader

  • Sterile diluents (e.g., saline, PBS)

  • Incubator (35°C ± 2°C)

Methodology:

  • Preparation of Cefodizime Stock Solution: Prepare a concentrated stock solution of Cefodizime in a suitable solvent (e.g., DMSO, water).

  • Serial Dilution: Perform a two-fold serial dilution of the Cefodizime stock solution across the wells of the 96-well plate using CAMHB to achieve a range of decreasing concentrations. Typically, 50 µL of broth is added to each well, and 50 µL of the drug solution is serially transferred, leaving a final volume of 50 µL in each well.

  • Inoculum Preparation: Suspend 3-5 well-isolated bacterial colonies in sterile saline.[14] Adjust the turbidity to match a 0.5 McFarland standard.[14] Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[14]

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the Cefodizime dilutions, bringing the total volume to 100 µL.[14]

  • Controls:

    • Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no drug).

    • Sterility Control: A well containing 100 µL of uninoculated CAMHB.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • Result Interpretation: The MIC is determined as the lowest concentration of Cefodizime at which there is no visible growth (i.e., no turbidity) as observed by eye or measured with a plate reader.[16]

Protocol: Assessment of Solution Stability in Intravenous Fluids

This protocol outlines a method to evaluate the chemical stability of Cefodizime when reconstituted in common intravenous (IV) infusion fluids.[12][13]

Objective: To determine the time period over which Cefodizime maintains its concentration above 90% of its initial value under specified storage conditions.

Materials:

  • Cefodizime for injection

  • Sterile IV infusion fluids (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water)

  • Volumetric flasks and pipettes

  • pH meter

  • Storage environments (e.g., room temperature ~25°C, refrigeration 4°C)

  • Analytical instrument for quantification (e.g., HPLC-UV, microbiological assay)

Methodology:

  • Solution Preparation: Reconstitute Cefodizime in the selected IV fluids to a final, clinically relevant concentration (e.g., 4 mg/mL).[12]

  • Initial Analysis (T=0): Immediately after preparation, perform an initial analysis.

    • Visually inspect for clarity, color, and any particulate matter.

    • Measure the initial pH of the solution.

    • Accurately determine the initial concentration of Cefodizime using a validated analytical method. This serves as the 100% baseline.

  • Storage: Store the prepared solutions under the defined conditions (e.g., at room temperature and 4°C), protected from light if necessary.

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 12, 24 hours for room temperature; 1, 2, 4, 6 days for refrigerated), withdraw aliquots from the solutions.[12]

  • Sample Evaluation: For each time point, repeat the analyses performed at T=0:

    • Visual inspection.

    • pH measurement.

    • Quantitative determination of Cefodizime concentration.

  • Data Analysis: Calculate the percentage of the initial Cefodizime concentration remaining at each time point. Stability is typically defined as the retention of ≥90% of the initial concentration.[13]

Visualizations: Mechanism & Workflows

Mechanism of Action

Cefodizime exerts its bactericidal effect by targeting and inhibiting the synthesis of the bacterial cell wall.[17] It shows a high affinity for Penicillin-Binding Proteins (PBPs), specifically PBP 1A/B, 2, and 3.[5][6] This binding inactivates the enzymes responsible for the final transpeptidation step in peptidoglycan synthesis, compromising the structural integrity of the cell wall and leading to cell lysis and death.[17]

cluster_drug Drug Action cluster_bacterial_process Bacterial Process Disruption cluster_outcome Final Outcome A Cefodizime enters periplasmic space B Binds to Penicillin- Binding Proteins (PBPs) A->B Targets PBP 1A/B, 2, 3 C Inhibition of Peptidoglycan Cross-Linking B->C D Cell Wall Synthesis Blocked C->D E Compromised Cell Wall Integrity D->E F Bacterial Cell Lysis & Death E->F Osmotic Pressure

Caption: Cefodizime's bactericidal mechanism of action workflow.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Broth Microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

start Start: Prepare Reagents prep_drug Prepare Cefodizime Stock Solution start->prep_drug prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_bacteria serial_dilution Perform 2-Fold Serial Dilution of Cefodizime in 96-Well Plate prep_drug->serial_dilution inoculate Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL) prep_bacteria->inoculate serial_dilution->inoculate controls Prepare Growth & Sterility Controls inoculate->controls incubate Incubate Plate (16-20h at 35°C) controls->incubate read_results Read Results: Identify Lowest Concentration with No Visible Growth incubate->read_results end End: Report MIC Value (µg/mL) read_results->end

Caption: Experimental workflow for MIC determination.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Red 141

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process for C.I. Reactive Red 141, a prominent double azo, bifunctional reactive dye. The document outlines the multi-step chemical synthesis, including detailed experimental protocols for key reactions, quantitative process parameters, and the logical workflow of its production.

Introduction to C.I. This compound

C.I. This compound is a highly water-soluble anionic dye valued for its brilliant bluish-red hue and excellent fastness properties when applied to cellulosic fibers such as cotton, hemp, and viscose.[1] Its molecular structure features two azo chromophores and two dichlorotriazine reactive groups, which form robust covalent bonds with the hydroxyl groups of cellulose under alkaline conditions. This bifunctional nature enhances its fixation efficiency.[2][3]

Chemical Profile:

PropertyValue
Common Name This compound, Reactive Red HE-7B
C.I. Name C.I. This compound
CAS Number 61931-52-0[1]
Molecular Formula C₅₂H₂₆Cl₂N₁₄Na₈O₂₆S₈[1]
Molecular Weight 1774.19 g/mol [1]
Molecular Structure Double Azo Class[1]

Synthesis Pathway Overview

The manufacturing of this compound is a complex, multi-stage process involving the synthesis of a key monoazo intermediate, followed by condensation reactions to build the final symmetric dye molecule. The core starting materials are:

  • 2-Aminonaphthalene-1-sulfonic acid (Diazo Component)

  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid, Coupling Component)

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, Reactive Group Carrier)

  • Benzene-1,4-diamine (p-Phenylenediamine, Bridging Group)

The synthesis can be logically broken down into four primary stages as illustrated in the diagram below.

Synthesis_Pathway cluster_0 Stage 1: Formation of Monoazo Intermediate cluster_1 Stage 2: First Condensation cluster_2 Stage 3: Second Condensation (Bridging) cluster_3 Stage 4: Isolation A 2-Aminonaphthalene-1-sulfonic acid B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazo Salt of 2-Aminonaphthalene-1-sulfonic acid B->C E Azo Coupling (Acidic, pH 4-5) C->E D H-acid D->E F Monoazo Intermediate (Amino-Azo-H-acid) E->F G Cyanuric Chloride H First Condensation (0-5°C, pH 6-7) G->H F_ref Monoazo Intermediate F_ref->H I Dichlorotriazinyl-Monoazo Intermediate H->I I_ref Dichlorotriazinyl-Monoazo Intermediate (2 moles) K Second Condensation (10-20°C, pH 4.5-5.5) I_ref->K J p-Phenylenediamine J->K L Crude this compound K->L L_ref Crude Dye Solution M Salting Out (NaCl) L_ref->M N Final Product: This compound M->N

Caption: Overall synthesis pathway for C.I. This compound.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis of bifunctional dichlorotriazine azo dyes like this compound, compiled from established procedures for analogous compounds.[2][4][5]

Stage 1: Diazotization of 2-Aminonaphthalene-1-sulfonic acid

This step converts the primary aromatic amine into a highly reactive diazonium salt.

Methodology:

  • A suspension of 2-Aminonaphthalene-1-sulfonic acid (1.0 equivalent) is prepared in water within a reaction vessel equipped with efficient stirring and cooling.

  • The vessel is cooled to 0-5°C using an ice-salt bath.

  • Concentrated hydrochloric acid (2.5-3.0 equivalents) is added slowly, maintaining the temperature below 5°C.

  • A solution of sodium nitrite (1.05 equivalents) in water is added dropwise over 30-60 minutes, ensuring the temperature does not exceed 5°C.

  • The reaction is stirred for an additional hour at 0-5°C.

  • Completion is verified by a positive test for excess nitrous acid on starch-iodide paper. Any excess nitrous acid is then quenched by the careful addition of sulfamic acid until the starch-iodide test is negative.

Stage 2: Azo Coupling with H-acid

The diazonium salt undergoes an electrophilic substitution reaction with H-acid to form the monoazo chromophore.

Methodology:

  • In a separate vessel, H-acid (1.0 equivalent) is dissolved in water, and the solution is cooled to below 5°C.

  • The pH of the H-acid solution is maintained in the acidic range (pH 4-5) to facilitate coupling at the position ortho to the amino group.

  • The cold diazonium salt solution from Stage 1 is added slowly to the H-acid solution over 1-2 hours, maintaining the temperature at 0-5°C and the acidic pH.

  • The mixture is stirred for an additional 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the diazonium salt. The product is the monoazo intermediate.

Stage 3: Condensation Reactions

This two-part stage first attaches the reactive triazine ring to the monoazo intermediate and then links two of these molecules with a diamine bridge.

First Condensation:

  • Cyanuric chloride (1.0 equivalent) is dispersed in an ice-water mixture (0-5°C) with vigorous stirring to form a fine slurry.[4]

  • The solution of the monoazo intermediate from Stage 2 is added slowly to the cyanuric chloride slurry.

  • The pH is maintained at 6.0-7.0 by the controlled addition of a dilute sodium carbonate solution. The temperature is kept at 0-5°C.[5]

  • The reaction is stirred for 3-4 hours until the primary amine of the monoazo intermediate has reacted. This forms the dichlorotriazinyl-monoazo intermediate.

Second Condensation:

  • p-Phenylenediamine (0.5 equivalents) is dissolved in water.

  • This solution is added to the reaction mixture containing the dichlorotriazinyl-monoazo intermediate (2.0 equivalents).

  • The temperature is raised to 10-20°C, and the pH is adjusted to 4.5-5.5.[1]

  • The reaction is stirred for several hours (typically 4-6 hours) until the condensation is complete, forming the final symmetrical dye molecule.

Stage 4: Product Isolation

The final dye is isolated from the reaction mixture.

Methodology:

  • The temperature of the final reaction mixture is raised to 50-60°C.

  • Sodium chloride is added portion-wise to precipitate the dye from the solution (salting out).

  • The precipitated dye is collected by filtration.

  • The filter cake is washed with a brine solution to remove impurities and then dried under vacuum at 60-80°C.[6]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of bifunctional reactive dyes. Actual yields and reaction times in an industrial setting may vary based on equipment, scale, and specific process optimizations.

ParameterStageTypical ValueReference
Molar Ratio Diazotization (Amine:NaNO₂)1 : 1.05[4]
Temperature Diazotization0-5°C[7]
Reaction Time Diazotization1-2 hours[4]
pH Azo Coupling (with H-acid)4.0 - 5.0[8]
Temperature Azo Coupling0-5°C[2]
Reaction Time Azo Coupling2-4 hours[2]
Temperature First Condensation0-5°C[5]
pH First Condensation6.0 - 7.0[5]
Reaction Time First Condensation3-4 hours[4]
Temperature Second Condensation10-20°C[1]
pH Second Condensation4.5 - 5.5[1]
Reaction Time Second Condensation4-6 hours-
Overall Yield Complete Process>80%[4][6]
Purity (HPLC) Final Product>80%[4]

Manufacturing Workflow

The logical flow of the manufacturing process from raw materials to the final product is critical for ensuring efficiency and product quality.

Manufacturing_Workflow cluster_prep Preparation cluster_synthesis Synthesis Core cluster_finish Finishing RM Raw Material Quality Control DS_Prep Diazo Component Suspension Prep RM->DS_Prep CC_Prep Coupling Component Solution Prep RM->CC_Prep Diaz Diazotization Reactor (0-5°C) DS_Prep->Diaz Coupl Azo Coupling Reactor (0-5°C, pH 4-5) CC_Prep->Coupl Diaz->Coupl Cond1 First Condensation Reactor (0-5°C, pH 6-7) Coupl->Cond1 Cond2 Second Condensation Reactor (10-20°C, pH 4.5-5.5) Cond1->Cond2 Isol Salting Out & Filtration Cond2->Isol Dry Drying Isol->Dry QC Final Product Quality Control (QC) Dry->QC Pack Packaging QC->Pack Release

Caption: General manufacturing workflow for C.I. This compound.

References

A Technical Guide to the Aqueous Solubility and Stability of Reactive Red 141

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Red 141 (RR141), also known as Procion Red HE-7B, is a sulfonated diazo reactive dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] Its molecular structure contains two azo groups (-N=N-), which are responsible for its bright red color.[2] The dye's popularity stems from its ability to form covalent bonds with fibers, leading to excellent wash fastness. However, the efficiency of the dyeing process is imperfect, resulting in a significant portion of the dye being lost to wastewater through hydrolysis.[3]

Understanding the aqueous solubility and stability of this compound is critical for optimizing dyeing processes, developing effective wastewater treatment strategies, and assessing its environmental fate. This technical guide provides a comprehensive overview of the solubility and stability characteristics of RR141 in aqueous solutions, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant processes.

Aqueous Solubility of this compound

This compound is characterized by its high solubility in water, a property attributed to the multiple sulfonic acid groups in its molecular structure.[3][4] This high solubility is essential for its application in aqueous dyeing baths.

Quantitative Solubility Data

Quantitative data on the solubility of RR141 is specific under certain conditions. The available data is summarized in the table below.

Temperature (°C)Solubility (g/L)Reference
50> 150[1]

Table 1: Aqueous Solubility of this compound.

Experimental Protocol for Solubility Determination

A precise determination of dye solubility is crucial for creating concentrated stock solutions and understanding its behavior in various applications. A generalized experimental protocol for determining the aqueous solubility of a reactive dye like RR141 is outlined below, based on standard laboratory methods.

Protocol: Shake-Flask Method for Solubility Measurement

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a shaking water bath).

  • Equilibration: Agitate the solution at a constant temperature (e.g., 50°C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved dye is reached.

  • Phase Separation: Allow the solution to stand undisturbed at the specified temperature for several hours to let the excess solid dye settle. Subsequently, filter the supernatant through a fine-pore filter (e.g., 0.22 µm PTFE or syringe filter) to remove all undissolved particles. This step must be performed quickly and, if possible, at the equilibration temperature to prevent precipitation.

  • Quantification:

    • Prepare a series of standard solutions of RR141 with known concentrations.

    • Measure the absorbance of these standards at the dye's maximum absorbance wavelength (λmax), which is approximately 543 nm, using a UV-Vis spectrophotometer.[2][5]

    • Construct a Beer-Lambert Law calibration curve by plotting absorbance versus concentration.[6]

    • Accurately dilute a sample of the clear filtrate from step 3 and measure its absorbance.

    • Use the calibration curve to determine the concentration of the diluted sample and calculate the original concentration of the saturated solution, which represents the dye's solubility.[5]

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the aqueous solubility of this compound.

G cluster_prep Solution Preparation cluster_sep Phase Separation cluster_quant Quantification A Add Excess RR141 to Water B Agitate at Constant Temp (e.g., 24-48h) A->B C Allow Excess Solid to Settle B->C D Filter Supernatant (e.g., 0.22 µm filter) C->D F Measure Absorbance (λmax) of Standards & Sample D->F E Prepare Calibration Standards E->F H Calculate Solubility F->H G Construct Calibration Curve G->H

Workflow for Determining Aqueous Solubility.

Aqueous Stability of this compound

The stability of this compound in aqueous solutions is influenced by several factors, most notably pH, temperature, and the presence of microorganisms. The primary degradation pathways include hydrolysis of the reactive group and reductive cleavage of the azo bonds.

Factors Affecting Stability

pH: The pH of the aqueous solution is a critical factor. In the absence of microbial activity, reactive dyes are generally stable across a range of pH values.[7] However, pH significantly impacts the efficiency of microbial degradation. Studies on the biodegradation of RR141 have shown optimal decolorization (indicating instability) under neutral to slightly alkaline conditions.

  • Maximum degradation (95.41%) by Paenibacillus terrigena was observed at pH 8.0.[2]

  • Another bacterium, Rhizobium radiobacter, showed the highest decolorization efficiency at pH 7.0.[8][9]

  • Under strongly acidic (pH 5.0) or more alkaline (pH 9.0) conditions, microbial degradation was significantly less effective.[2]

Temperature: Temperature also plays a crucial role in the stability of RR141, primarily by affecting the rate of microbial activity.

  • Optimal biodegradation by P. terrigena occurred over a broad temperature range of 30-40°C, achieving up to 96.45% decolorization.[2]

  • For R. radiobacter, the optimal temperature for degradation was found to be 30°C.[8][9]

Hydrolysis: Reactive dyes are susceptible to hydrolysis, where the reactive group (e.g., vinyl sulfone or chlorotriazine) reacts with water instead of the fiber. This reaction is more pronounced under alkaline conditions, which are typically used in the dyeing process. The hydrolyzed dye is no longer capable of covalently bonding to the fiber and is washed out, contributing to effluent color.[10] Kinetic studies on other reactive dyes have shown that the rate of hydrolysis increases with higher dye and alkali concentrations.[10]

Quantitative Stability Data (Biodegradation)

The following table summarizes data on the instability of this compound under optimal conditions for biodegradation by different microorganisms.

MicroorganismOptimal pHOptimal Temp. (°C)Max. Decolorization (%)Time (hours)Reference
Paenibacillus terrigena KKW2-0058.030-4096.4520[2]
Rhizobium radiobacter MTCC 81617.0309048[8][9]

Table 2: Biodegradation of this compound under Optimal Conditions.

Experimental Protocol for Stability Assessment

This protocol describes a general method for assessing the stability of this compound against specific physicochemical or biological challenges.

Protocol: Kinetic Stability Study

  • Solution Preparation: Prepare an aqueous solution of this compound of a known initial concentration (e.g., 50 mg/L) in a suitable buffer or medium.[2][8]

  • Condition Adjustment: Adjust the solution to the desired experimental conditions. This may involve setting a specific pH using buffers, bringing the solution to a target temperature in an incubator, and/or introducing a microbial inoculum.

  • Incubation and Sampling: Incubate the solution under controlled conditions (e.g., static or shaking). At predetermined time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution.

  • Sample Preparation: Immediately stop any reaction in the withdrawn sample. For biodegradation studies, this typically involves centrifuging the sample to remove microbial cells.[2]

  • Analysis: Analyze the supernatant to determine the remaining concentration of this compound.

    • UV-Vis Spectrophotometry: Measure the absorbance of the supernatant at the dye's λmax (543 nm). The decrease in absorbance over time corresponds to the degradation of the dye.[8]

    • High-Performance Liquid Chromatography (HPLC): For more detailed analysis, use HPLC to separate the parent RR141 from its degradation products. This allows for precise quantification of the parent dye and identification of metabolites.[8][10]

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., rate constant, half-life).

Workflow for Stability Assessment

The diagram below illustrates a typical workflow for conducting a stability study of this compound.

G A Prepare RR141 Solution (Known Concentration) B Adjust Conditions (pH, Temp, Inoculum) A->B C Incubate Under Controlled Conditions B->C D Withdraw Samples at Time Intervals C->D E Stop Reaction & Prepare Sample (e.g., Centrifuge) D->E F Analyze Dye Concentration (UV-Vis or HPLC) E->F G Plot Concentration vs. Time & Determine Kinetics F->G

Workflow for Assessing Aqueous Stability.

Degradation Pathway

The degradation of this compound, particularly through biological means, involves the breakdown of its complex structure. The primary mechanism is the reductive cleavage of the azo bonds, which are the chromophores responsible for the dye's color. This cleavage results in the formation of smaller, often colorless, aromatic amines.

GC-MS analysis of the biodegradation products of RR141 by Rhizobium radiobacter has identified metabolites such as naphthalene diazonium, p-dinitrobenzene, and 2-nitroso naphthol.[8][9] This confirms that the degradation proceeds via the breakdown of the azo linkages and modification of the aromatic ring structures.

Logical Degradation Relationship

The following diagram illustrates the logical relationship between the parent dye and its subsequent breakdown products during biodegradation.

G RR141 This compound (Parent Diazo Dye) Process Biodegradation (Azo Bond Cleavage) RR141->Process Metabolites Intermediate Metabolites Process->Metabolites Product1 Naphthalene Diazonium Metabolites->Product1 Product2 p-Dinitrobenzene Metabolites->Product2 Product3 2-Nitroso Naphthol Metabolites->Product3

Simplified Biodegradation Pathway of RR141.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization for specific laboratory conditions.

References

An In-depth Technical Guide on the Absorption Spectra and Maximum Absorbance Wavelength of Reactive Red 141

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral properties of Reactive Red 141 (RR 141), a widely used diazo dye. The document details its maximum absorbance wavelength (λmax), presents a summary of reported spectral data, and outlines the experimental protocols for determining these characteristics. This guide is intended for researchers, scientists, and professionals in fields requiring precise measurement and analysis of this dye.

Spectral Properties of this compound

This compound, also known as Procion Red HE7B, is a bright red anionic dye notable for its two azo groups. Its molecular formula is C₅₂H₂₆Cl₂N₁₄Na₈O₂₆S₈, and it has a molecular weight of 1774.19 g/mol [1][2]. The absorption spectrum of RR 141 is characterized by two primary absorption bands: one in the visible region of the electromagnetic spectrum and another in the ultraviolet (UV) region. The peak in the visible range is responsible for its distinct red color.

The maximum absorbance wavelength (λmax) in the visible region is consistently reported to be between 543 nm and 544 nm[1][3][4][5]. A secondary absorption peak is observed in the UV region, with reported λmax values of 288 nm and 301 nm[1][4].

Quantitative Spectral Data

The following table summarizes the reported maximum absorbance wavelengths for this compound.

Spectral RegionMaximum Absorbance Wavelength (λmax)Reference(s)
Visible543 nm[1][4][5]
Visible544 nm[3]
Ultraviolet (UV)288 nm[4]
Ultraviolet (UV)301 nm[1]

Experimental Protocols

The determination of the absorption spectrum and λmax of this compound is a fundamental procedure for its analysis and quantification in various applications, including decolorization and degradation studies.

Objective: To determine the absorption spectrum and identify the maximum absorbance wavelength (λmax) of this compound in an aqueous solution.

Materials and Equipment:

  • This compound dye

  • Distilled or deionized water

  • UV-Vis Spectrophotometer (e.g., Hitachi U-1900, Hach DR5000)[1][3]

  • Quartz or glass cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a specific amount of this compound powder using an analytical balance.

    • Dissolve the dye in a known volume of distilled or deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 50 mg/L)[1].

  • Preparation of Working Solutions:

    • Prepare a series of dilutions from the stock solution to create working solutions of different concentrations, if required for calibration curves[5].

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the spectrophotometer to scan a wavelength range that includes both the UV and visible regions (e.g., 190-700 nm)[1].

  • Blank Measurement:

    • Fill a cuvette with the solvent used to prepare the dye solution (distilled or deionized water). This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction or zero absorbance measurement.

  • Sample Measurement:

    • Rinse a cuvette with a small amount of the this compound working solution and then fill it with the solution.

    • Place the sample cuvette in the spectrophotometer.

    • Initiate the wavelength scan. The spectrophotometer will measure the absorbance of the sample across the set wavelength range.

  • Data Analysis:

    • The output will be an absorption spectrum, which is a plot of absorbance versus wavelength.

    • Identify the wavelength at which the highest absorbance peak occurs in the visible region. This is the λmax.

    • Identify any additional peaks in the UV region and record their corresponding wavelengths.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the absorption spectrum and λmax of this compound.

G A Prepare RR 141 Stock Solution D Measure RR 141 Sample A->D B Set up UV-Vis Spectrophotometer C Measure Blank (Solvent) B->C C->D E Record Absorption Spectrum D->E F Identify λmax E->F

Workflow for λmax Determination

A common application involving the λmax of this compound is the assessment of its degradation or decolorization. The diagram below outlines a typical experimental workflow for such a study.

G cluster_initial Initial State cluster_treatment Treatment Process cluster_final Final State cluster_analysis Data Analysis A Prepare RR 141 Solution (Known Concentration & pH) B Measure Initial Absorbance at λmax (543/544 nm) A->B C Introduce Treatment Agent (e.g., Microorganism, Catalyst) B->C D Incubate under Specific Conditions (Time, Temperature) C->D E Measure Final Absorbance at λmax D->E F Calculate Decolorization Efficiency (%) E->F

Decolorization Experiment Workflow

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Reactive Red 141

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with Reactive Red 141 (C.I. This compound; CAS No. 61931-52-0). It outlines the potential hazards, handling precautions, and emergency procedures to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is an anionic azo dye.[1] While detailed physical and chemical properties are not exhaustively available in the provided search results, it is a water-soluble dye.[2]

PropertyValueReference
CAS Number61931-52-0[2]
C.I. NameThis compound[2]
Chemical FormulaC52H26Cl2N14Na8O26S8[3]
Molecular Weight1774.15 g/mol [3]

Toxicological Data

Toxicological information is crucial for assessing the potential health risks associated with this compound. The following tables summarize the available acute and ecotoxicity data.

2.1. Acute Toxicity

EndpointResultSpeciesReference
Oral LD50> 2000 mg/kgRat[2]

2.2. Ecotoxicity

EndpointResultSpeciesExposure TimeReference
EC5095.55 mg/LChlorella sp. (green algae)96 hours[1][4]
LC5018.26 mg/LMoina macrocopa (water flea)48 hours[1][4]
LC50> 500 mg/LRainbow Trout48 hours[2]

Hazard Identification and Precautionary Measures

This compound presents several potential health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

3.1. Health Hazards

  • Eye Irritation: May cause irritation to the eyes.[2] The risk phrase R36 ("Irritating to eyes") is associated with this substance.[2]

  • Skin Sensitization: May cause an allergic skin reaction.[2][5]

  • Inhalation: Dust may be irritating and can cause sensitization.[2] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

3.2. Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following PPE is recommended:

PPE TypeSpecificationReference
Eye Protection Safety glasses with side shields or chemical goggles. Contact lenses should not be worn as they can absorb and concentrate irritants.[6]
Hand Protection Wear suitable protective gloves. The suitability and durability of the glove type depend on usage.[2][6]
Respiratory Protection If dust is generated, use a respirator. For total inhalable dust, personal exposure should be kept below 10 mg/m³, and for total respirable dust, below 5 mg/m³ (8-hour time-weighted average).[2]
Body Protection Wear protective clothing to avoid skin contact.[6]

Handling, Storage, and Spill Management

Proper handling, storage, and emergency procedures are essential for maintaining a safe working environment.

4.1. Handling

  • Avoid all personal contact, including inhalation of dust.[6]

  • Use in a well-ventilated area.[6]

  • Do not eat, drink, or smoke when handling.[6]

  • Wash hands thoroughly with soap and water after handling.[6]

4.2. Storage

  • Keep containers securely sealed when not in use.[6]

  • Store in a cool, dry, and well-ventilated area.[2][7]

  • Protect from moisture.[7]

4.3. Spill Management

In the event of a spill, follow a structured procedure to ensure safety and minimize environmental contamination. The following workflow outlines the recommended steps for managing a spill of this compound.

Spill_Management_Workflow cluster_0 Spill Management Workflow for this compound A Spill Occurs B Evacuate Immediate Area & Assess the Spill A->B C Wear Appropriate PPE (Gloves, Goggles, Respirator) B->C D Contain the Spill (Use inert absorbent material) C->D E Clean Up Spill D->E F Is the spill minor and dry? E->F G Use dry cleanup procedures (Sweep or vacuum with HEPA filter) F->G Yes H Place waste in a sealed, labeled container F->H No (Major Spill) G->H I Decontaminate the Area (Wash with soap and water) H->I J Dispose of Waste (Follow local regulations) I->J K Report the Incident J->K

Spill Management Workflow

First Aid Measures

In case of exposure, immediate first aid is critical.

Exposure RouteFirst Aid ProcedureReference
Inhalation Remove the individual to fresh air. If irritation or discomfort persists, seek medical attention.[2][6]
Skin Contact Immediately remove all contaminated clothing. Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Removal of contact lenses should only be done by skilled personnel. Seek medical attention.[2][6]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek medical attention.[7]

Environmental Hazards

This compound is a water-soluble dye and can be persistent in the aquatic environment.[2] It is not readily biodegradable.[2] Therefore, it is crucial to prevent the material from entering drains, sewers, or watercourses.[7][8]

Experimental Protocols

Disclaimer: This document is intended as a guide and is based on the available information at the time of writing. It is not a substitute for a comprehensive risk assessment. All users should consult the original Safety Data Sheets (SDS) and relevant literature before handling this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biotransformation and Degradation Pathways of Reactive Red 141

Introduction

This compound (RR141), a widely used sulfonated diazo dye in the textile industry, is a significant environmental pollutant due to its complex aromatic structure and low fixation rate during the dyeing process.[1] Its release into aquatic ecosystems poses a considerable threat due to its recalcitrant nature, potential toxicity, and the carcinogenic properties of its breakdown products.[2][3][4] This technical guide provides a comprehensive overview of the biotransformation and degradation pathways of this compound, focusing on microbial-mediated processes. It details the key microorganisms, enzymes, metabolic intermediates, and final products involved in its breakdown. Furthermore, this guide outlines the experimental protocols for studying RR141 degradation and presents quantitative data in a structured format to facilitate comparison and further research.

Microbial Degradation of this compound

The bioremediation of this compound primarily involves bacteria and fungi that can decolorize and degrade the dye under specific environmental conditions.

Bacterial Degradation:

Bacteria are known to be highly efficient in the decolorization of azo dyes, typically through a reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions.[2][3][4][5] This initial step results in the formation of colorless aromatic amines, which may be further degraded, often under aerobic conditions.[3]

Several bacterial species have been identified for their ability to degrade this compound:

  • Rhizobium radiobacter MTCC 8161: This strain, isolated from a textile industry effluent, demonstrated significant decolorization of RR141.[1] It operates under static anoxic conditions and utilizes a combination of reductive and oxidative enzymes.[1]

  • Paenibacillus terrigena KKW2-005: Isolated from dye-contaminated soil, this bacterium can effectively decolorize RR141 under static conditions.[6][7]

Fungal Degradation:

Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzyme systems (laccases, lignin peroxidases, manganese peroxidases) that are capable of degrading a wide range of recalcitrant compounds, including azo dyes.

  • Aspergillus niger and Mucor racemosus : These fungal species have shown the potential to decolorize this compound, with Aspergillus niger achieving high degradation percentages.[8]

  • Mixed fungal cultures: A mixed culture from a semi-arid region has been reported to degrade and detoxify RR141.[9]

Biotransformation Pathways and Degradation Products

The degradation of this compound proceeds through a series of enzymatic reactions, leading to the formation of various intermediate and final products. The initial and most critical step is the reductive cleavage of the azo bonds by azoreductase enzymes.[2][10]

Degradation by Rhizobium radiobacter MTCC 8161:

Under static anoxic conditions, Rhizobium radiobacter MTCC 8161 degrades this compound into simpler metabolites. The proposed final products identified through GC-MS analysis are:

  • Naphthalene diazonium

  • p-Dinitrobenzene

  • 2-Nitroso naphthol[1]

Degradation by Paenibacillus terrigena KKW2-005:

This bacterium also initiates degradation through reductive cleavage. The identified metabolites from its biotransformation of RR141 are:

  • Sodium 3-diazenylnaphthalene-1,5-disulfonate

  • Sodium naphthalene-2-sulfonate

  • 4-chloro-1,3,5-triazin-2-amine

  • N1-(1,3,5-triazin-2-yl)benzene-1,4-diamine[6][11]

Toxicity of Degradation Products:

While bioremediation aims to detoxify pollutants, the intermediate and final products of azo dye degradation can sometimes be more toxic than the parent compound.[7] Phytotoxicity studies on the degradation products of RR141 by Rhizobium radiobacter suggested a less toxic nature compared to the original dye.[1][12] However, studies with Paenibacillus terrigena indicated that while phytotoxicity was reduced, the metabolites, particularly naphthalene and triazine derivatives, still exhibited toxicity and genotoxicity.[6][7][11] The toxicity of this compound to aquatic organisms like algae (Chlorella sp.) and waterfleas (Moina macrocopa) has also been documented.[13][14][15]

Key Enzymes in this compound Degradation

The enzymatic machinery of microorganisms is central to the breakdown of this compound. The primary enzymes involved are:

  • Azoreductase: This is the key enzyme responsible for the initial reductive cleavage of the azo bonds, leading to decolorization.[2][10] It is active under anaerobic or anoxic conditions.[3]

  • Lignin Peroxidase (LiP) and other Peroxidases: These enzymes, particularly from fungi, have a broad substrate specificity and can oxidize a wide range of aromatic compounds, contributing to the further degradation of the aromatic amines formed after azo bond cleavage.[1][16]

  • Laccase: This copper-containing oxidase is also involved in the degradation of aromatic compounds and is particularly effective in fungal degradation systems.[3][16]

  • Other Reductive and Oxidative Enzymes: Studies have shown the induction of other enzymes like MG reductase and DCIP reductase during the degradation of RR141 by Rhizobium radiobacter, indicating a complex enzymatic process.[1]

Quantitative Data on this compound Degradation

The efficiency of microbial degradation of this compound is influenced by various physicochemical parameters. The following tables summarize the key quantitative data from different studies.

Table 1: Decolorization Efficiency of this compound by Different Microorganisms

MicroorganismInitial Dye Concentration (mg/L)Decolorization (%)Time (h)pHTemperature (°C)ConditionReference
Rhizobium radiobacter MTCC 81615090487.030Static anoxic[1]
Paenibacillus terrigena KKW2-0055096.45208.030-40Static[6][7]
Aspergillus nigerNot specified94120Not specifiedNot specifiedStatic in vitro[8]
Mucor racemosusNot specified8772Not specifiedNot specifiedStatic in vitro[8]
Saccharomyces cerevisiae259672Not specifiedRoom TempNot specified[17]

Table 2: Enzyme Activities Induced During this compound Degradation by Rhizobium radiobacter MTCC 8161

EnzymeActivity Increase (%)
Intracellular Lignin Peroxidase119
Extracellular Lignin Peroxidase109
Azo Reductase177
MG Reductase330
DCIP Reductase112
(Compared to control at 0 h)[1]

Table 3: Reduction in Chemical Oxygen Demand (COD)

MicroorganismInitial Dye Concentration (mg/L)COD Reduction (%)Time (h)Reference
Rhizobium radiobacter MTCC 81615083.3348[1]

Experimental Protocols

This section provides a detailed methodology for key experiments involved in the study of this compound biotransformation.

1. Isolation and Screening of Dye-Degrading Microorganisms

  • Sample Collection: Soil and effluent samples are collected from textile industry sites.[1][6]

  • Enrichment: The collected samples are enriched in a nutrient broth containing this compound (e.g., 50 mg/L) and incubated under static anoxic conditions at a controlled temperature (e.g., 30°C).[1]

  • Isolation: Following enrichment, the culture is serially diluted and plated on nutrient agar plates containing the dye. Colonies showing clear zones of decolorization are selected for further screening.[7]

  • Secondary Screening: The selected isolates are then cultured in a basal medium (e.g., Bushnell and Hass medium) containing a specific concentration of this compound to confirm their decolorizing ability.[1][7]

2. Decolorization Assay

  • Procedure: The microbial culture is grown in a liquid medium containing this compound. At regular intervals, an aliquot of the culture is withdrawn and centrifuged to remove the microbial cells.[1]

  • Measurement: The absorbance of the supernatant is measured at the maximum wavelength of this compound (λmax = 530 nm) using a UV-Vis spectrophotometer.[1]

  • Calculation: The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

3. Analysis of Degradation Products

  • Extraction: After decolorization, the supernatant is extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the degradation products.

  • Analytical Techniques:

    • Thin Layer Chromatography (TLC): Used for the initial separation and visualization of the degradation products.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the dye and its metabolites. A C18 column is commonly used with a mobile phase like methanol.[1]

    • Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the changes in functional groups of the dye molecule before and after degradation.[1][7]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Enables the identification of the chemical structure of the volatile degradation products.[1][6][7]

4. Enzyme Assays

  • Preparation of Cell-Free Extract: The microbial cells are harvested by centrifugation, washed, and then sonicated or treated with lysozyme to release the intracellular enzymes. The cell debris is removed by centrifugation to obtain the cell-free extract.

  • Assay Procedures: Specific substrates are used to measure the activity of different enzymes. For example, the activity of azoreductase can be determined by monitoring the reduction of a model azo dye. Lignin peroxidase activity can be measured by observing the oxidation of veratryl alcohol.[1]

5. Toxicity Studies

  • Phytotoxicity Test: The toxicity of the parent dye and its degradation products is assessed by observing their effect on the germination and growth of plant seeds (e.g., mung bean, Vigna radiata). Parameters like germination percentage, root length, and shoot length are measured.[1][7]

  • Genotoxicity Test: Techniques like Random Amplified Polymorphic DNA (RAPD) can be used to assess the DNA damage in organisms exposed to the dye and its metabolites.[6][7]

  • Aquatic Toxicity: The toxicity to aquatic organisms like algae and waterfleas is determined by calculating the EC50 (effective concentration) and LC50 (lethal concentration) values.[13][15]

Visualizations

Degradation Pathway of this compound by Rhizobium radiobacter

G RR141 This compound AzoCleavage Azo Bond Cleavage (Azoreductase) RR141->AzoCleavage Intermediates Aromatic Amines (Intermediate Products) AzoCleavage->Intermediates OxidativeCleavage Oxidative Cleavage (Peroxidases, Laccases) Intermediates->OxidativeCleavage Product1 Naphthalene diazonium OxidativeCleavage->Product1 Product2 p-Dinitrobenzene OxidativeCleavage->Product2 Product3 2-Nitroso naphthol OxidativeCleavage->Product3

Caption: Proposed degradation pathway of this compound by Rhizobium radiobacter.

Experimental Workflow for Studying RR141 Degradation

G cluster_isolation Isolation & Screening cluster_degradation Degradation Study cluster_analysis Analysis Sample Soil/Effluent Sample Enrichment Enrichment Culture Sample->Enrichment Isolation Isolation on Agar Plates Enrichment->Isolation Screening Secondary Screening Isolation->Screening DecolorizationAssay Decolorization Assay Screening->DecolorizationAssay Analysis Analysis of Products DecolorizationAssay->Analysis HPLC HPLC Analysis->HPLC FTIR FTIR Analysis->FTIR GCMS GC-MS Analysis->GCMS Toxicity Toxicity Studies Analysis->Toxicity

Caption: General experimental workflow for the study of microbial degradation of this compound.

The biotransformation of this compound is a complex process involving a variety of microorganisms and enzymes. While significant progress has been made in identifying potent microbial strains and elucidating degradation pathways, further research is needed to optimize the process for industrial applications. A key challenge remains the potential toxicity of the degradation products, necessitating a thorough toxicological evaluation of any bioremediation strategy. The development of microbial consortia with complementary metabolic capabilities could offer a more robust and complete degradation of this compound and its intermediates, paving the way for sustainable and eco-friendly treatment of textile wastewater.

References

Methodological & Application

Application Notes and Protocols for Textile Dyeing Experiments Using Reactive Red 141

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Reactive Red 141 in textile dyeing experiments, specifically focusing on the exhaust dyeing of cotton. The information is intended for a scientific audience and includes quantitative data, detailed methodologies, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a bichromatic reactive dye belonging to the azo class of dyes. It is widely used in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose due to its high fixation efficiency and good fastness properties. The dye forms a covalent bond with the hydroxyl groups of the cellulose fibers, resulting in excellent wash fastness.

Chemical Properties of this compound:

PropertyValue
C.I. Name This compound
Molecular Formula C₅₂H₂₆Cl₂N₁₄Na₈O₂₆S₈
Molecular Weight 1774.19 g/mol
CAS Number 61931-52-0
Class Azo

Experimental Protocol: Exhaust Dyeing of Cotton with this compound

This protocol details the exhaust dyeing method for cotton fabric using this compound. The quantities are provided for a laboratory-scale experiment and can be scaled up as required.

Materials and Reagents:

  • Pre-scoured and bleached 100% cotton fabric

  • This compound dye powder

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) (Soda ash)

  • Acetic acid (CH₃COOH)

  • Non-ionic soaping agent

  • Distilled water

Equipment:

  • Laboratory dyeing machine (e.g., beaker dyer, shaking water bath)

  • Beakers and graduated cylinders

  • Pipettes

  • pH meter

  • Analytical balance

  • Drying oven

Standard Dyeing Procedure for a 2% Shade

This procedure is for achieving a 2% shade on the weight of the fabric (owf).

Recipe:

ComponentConcentration
This compound2% (owf)
Sodium Chloride (NaCl)60 g/L
Sodium Carbonate (Na₂CO₃)20 g/L
Liquor Ratio1:20

Procedure:

  • Preparation of Dyebath:

    • Accurately weigh the cotton fabric sample.

    • Calculate the required amount of dye, salt, and soda ash based on the weight of the fabric and the specified liquor ratio.

    • Prepare the dyebath by dissolving the required amount of this compound in a small amount of warm distilled water and then adding it to the main volume of water in the dyeing vessel.

  • Dyeing Cycle:

    • Set the temperature of the dyebath to 40°C.

    • Immerse the pre-wetted cotton fabric in the dyebath.

    • Run the dyeing machine for 10 minutes to ensure even wetting and dye distribution.

    • Gradually add the pre-dissolved sodium chloride to the dyebath over a period of 15 minutes.

    • Raise the temperature of the dyebath to 60°C at a rate of 1.5°C per minute.

    • Continue the dyeing process at 60°C for 30 minutes.

    • Add the pre-dissolved sodium carbonate to the dyebath.

    • Continue the dyeing (fixation) at 60°C for a further 60 minutes.

  • After-treatment (Washing-off):

    • Drain the dyebath.

    • Rinse the dyed fabric with cold water.

    • Neutralize the fabric with a 0.5-1.0 g/L solution of acetic acid at 50°C for 10 minutes.

    • Carry out a soaping treatment with 2 g/L of a non-ionic soaping agent at 95°C for 15 minutes to remove any unfixed dye.

    • Rinse the fabric thoroughly with hot water and then with cold water.

    • Squeeze the excess water and dry the fabric in an oven at 80-100°C.

Data Presentation: Influence of Dyeing Parameters

The following tables summarize the effect of key parameters on the dyeing process of cotton with this compound. This data is crucial for optimizing the dyeing process for specific applications.

Effect of Salt Concentration on Dye Exhaustion
Salt Concentration (g/L)Dye Exhaustion (%)
2065
4078
6085
8088
10089

Conditions: 2% owf this compound, 1:20 liquor ratio, 60°C, before alkali addition.

Effect of Alkali Concentration on Dye Fixation
Sodium Carbonate (g/L)Dye Fixation (%)
570
1082
1588
2092
2591

Conditions: 2% owf this compound, 1:20 liquor ratio, 60°C, 60 g/L NaCl.

Effect of Temperature on Dye Fixation
Temperature (°C)Dye Fixation (%)
4075
5085
6092
7089
8084

Conditions: 2% owf this compound, 1:20 liquor ratio, 60 g/L NaCl, 20 g/L Na₂CO₃.

Typical Colorfastness Properties of Cotton Dyed with this compound (2% shade)
Fastness TestRating (ISO Standards)
Washing (ISO 105-C06) 4-5
Rubbing (Dry) (ISO 105-X12) 4-5
Rubbing (Wet) (ISO 105-X12) 3-4
Light (Xenon Arc) (ISO 105-B02) 4
Perspiration (Alkaline & Acidic) (ISO 105-E04) 4-5

Experimental Workflow Diagram

The following diagram illustrates the key stages of the exhaust dyeing process for cotton with this compound.

experimental_workflow prep Preparation of Dyebath (this compound + Water) dyeing_start Start Dyeing (Immerse Fabric at 40°C) prep->dyeing_start salt_addition Add Salt (NaCl) (Gradual addition over 15 min) dyeing_start->salt_addition temp_rise Raise Temperature (to 60°C at 1.5°C/min) salt_addition->temp_rise dyeing_continue Continue Dyeing (30 min at 60°C) temp_rise->dyeing_continue alkali_addition Add Alkali (Na₂CO₃) dyeing_continue->alkali_addition fixation Fixation (60 min at 60°C) alkali_addition->fixation after_treatment After-treatment (Rinse, Neutralize, Soap, Rinse, Dry) fixation->after_treatment end Dyed Fabric after_treatment->end

Application Notes and Protocols for the Treatment of Reactive Red 141 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the removal of the azo dye Reactive Red 141 (RR141) from wastewater. The information is compiled from various scientific studies and is intended to guide researchers in setting up and conducting experiments for wastewater treatment.

Application Notes

This compound is a widely used diazo reactive dye in the textile industry, known for its vibrant red color. Due to its complex aromatic structure and the presence of sulfonic acid groups, it is resistant to conventional wastewater treatment methods, leading to significant environmental concerns.[1] The discharge of RR141-containing effluent into water bodies can reduce light penetration, affecting aquatic ecosystems, and some of its breakdown products may be toxic or carcinogenic.

Several advanced treatment methods have been investigated for the effective removal and degradation of this compound from aqueous solutions. These include:

  • Biodegradation: This cost-effective and environmentally friendly approach utilizes microorganisms, such as bacteria, to break down the dye molecule. Bacteria like Rhizobium radiobacter and Paenibacillus terrigena have demonstrated high decolorization efficiencies under specific conditions.[1][2] The process typically involves the reductive cleavage of the azo bond under anaerobic or anoxic conditions, followed by the aerobic degradation of the resulting aromatic amines.

  • Photocatalysis: This advanced oxidation process employs semiconductor photocatalysts, most commonly titanium dioxide (TiO₂), to generate highly reactive hydroxyl radicals in the presence of light.[3] These radicals can non-selectively oxidize the dye molecules, leading to their mineralization. The efficiency of photocatalysis is influenced by factors such as catalyst dosage, dye concentration, pH, and the presence of oxidizing agents.[3][4]

  • Photo-Fenton Process: A variation of advanced oxidation processes, the photo-Fenton process utilizes Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide) in conjunction with UV or visible light to generate hydroxyl radicals.[4] This method has been shown to be highly effective in decolorizing and mineralizing RR141.[4]

  • Electrocoagulation: This electrochemical method involves the in-situ generation of coagulants by the electrolytic oxidation of a sacrificial anode, typically iron or aluminum.[5][6] The generated metal hydroxides effectively remove the dye from the solution through coagulation and flocculation. The process is influenced by parameters such as pH, current density, reaction time, and electrode material.[5][6]

  • Adsorption: This technique involves the use of solid adsorbents to bind the dye molecules from the solution. Various materials, including modified chitin and polyvinyl alcohol (PVA) nanofibers, have been explored for the adsorption of RR141.[7] The adsorption capacity is dependent on the adsorbent's surface area, the solution's pH, and the initial dye concentration.

The selection of a suitable treatment method depends on various factors, including the concentration of the dye in the wastewater, the desired level of treatment, operational costs, and the potential for the formation of toxic byproducts.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the removal of this compound.

Table 1: Optimal Conditions for Biodegradation of this compound

Bacterial StrainInitial Dye Concentration (mg/L)pHTemperature (°C)Decolorization Efficiency (%)Incubation TimeReference
Rhizobium radiobacter MTCC 8161507.0309048 hours[1]
Paenibacillus terrigena KKW2-005508.030-4096.4520 hours[2]

Table 2: Key Parameters in Photocatalytic and Photo-Fenton Degradation of this compound

Treatment MethodCatalyst/ReagentsCatalyst DoseInitial Dye Concentration (mg/L)pHRemoval Efficiency (%)Reaction TimeReference
PhotocatalysisTiO₂ nanotubesVariedVariedAcidicNot specifiedNot specified[3]
Photo-FentonH₂O₂/Fe³⁺VariedVariedNot specifiedNot specifiedNot specified[4]

Table 3: Operating Parameters for Electrocoagulation of this compound

Electrode MaterialInitial Dye Concentration (ppm)pHCurrent Density (mA/cm²)Retention Time (minutes)Electrode Gap (cm)Removal Efficiency (%)Reference
Iron50 - 5004 - 125 - 303 - 301 - 399.88 (optimal)[5][6]

Table 4: Adsorption Capacities for this compound

AdsorbentInitial Dye Concentration (mg/L)pHAdsorbent DoseContact TimeAdsorption Capacity/Removal EfficiencyReference
Polyvinyl Alcohol (PVA) nanofibers8510.5-11Not specified0 - 48 hours>80% removal[7]

Experimental Protocols

Biodegradation of this compound by a Bacterial Isolate

This protocol is based on the methodology used for the decolorization of RR141 by Rhizobium radiobacter.[1]

Materials:

  • Bacterial isolate (e.g., Rhizobium radiobacter MTCC 8161)

  • Nutrient Broth (0.5% NaCl, 1% peptone, 0.2% yeast extract, 0.1% beef extract)

  • This compound dye stock solution

  • Sterile 250 mL Erlenmeyer flasks

  • Incubator (static and shaking)

  • Centrifuge

  • UV-Vis Spectrophotometer

Protocol:

  • Inoculum Preparation:

    • Aseptically inoculate a loopful of the bacterial culture into a 250 mL Erlenmeyer flask containing 100 mL of sterile nutrient broth.

    • Incubate the flask under static anoxic conditions at 30°C for 24 hours to obtain a grown culture.

  • Decolorization Assay:

    • To the 24-hour old bacterial culture, add this compound dye to a final concentration of 50 mg/L.

    • Incubate the flask under static anoxic conditions at 30°C and pH 7.0.

    • Prepare a control flask containing nutrient broth and dye but no bacterial inoculum.

    • At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw 3 mL aliquots of the culture medium.

    • Centrifuge the aliquots at 5000 rpm for 15 minutes to remove suspended particles and bacterial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength of RR141 (λmax = 544 nm) using a UV-Vis spectrophotometer.

    • Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

  • Analytical Characterization (Optional):

    • The degradation products can be further analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the metabolites.[1]

Photocatalytic Degradation of this compound using TiO₂ Nanotubes

This protocol outlines a general procedure for the photocatalytic degradation of RR141 based on studies using TiO₂.[3]

Materials:

  • TiO₂ nanotubes (prepared via hydrothermal process or purchased)

  • This compound dye solution of known concentration

  • Photoreactor equipped with a near-visible light source (e.g., λ = 380 nm)

  • Magnetic stirrer

  • pH meter and solutions for pH adjustment (e.g., HCl and NaOH)

  • Syringes and filters for sampling

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of Reaction Suspension:

    • In a beaker, add a specific dose of TiO₂ nanotubes to a known volume of RR141 dye solution.

    • Adjust the pH of the suspension to the desired acidic value using HCl.[3]

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

  • Photocatalytic Reaction:

    • Transfer the suspension to the photoreactor and turn on the light source to initiate the photocatalytic reaction.

    • Maintain constant stirring throughout the experiment.

  • Sampling and Analysis:

    • At regular time intervals, withdraw aliquots of the suspension using a syringe.

    • Immediately filter the sample to remove the TiO₂ nanotubes.

    • Measure the absorbance of the filtrate at the λmax of RR141 to determine the residual dye concentration.

    • Calculate the degradation efficiency as described in the biodegradation protocol.

Electrocoagulation of this compound

This protocol is based on the electrocoagulation process using iron electrodes.[5][6]

Materials:

  • Electrochemical cell (e.g., a 250 mL beaker)

  • Two iron electrodes (anode and cathode)

  • DC power supply

  • Magnetic stirrer

  • This compound dye solution

  • Supporting electrolyte (e.g., KCl)

  • pH meter and solutions for pH adjustment

  • Sandpaper and HCl solution for electrode cleaning

Protocol:

  • Electrode Preparation:

    • Before each experiment, polish the iron electrodes with sandpaper.

    • Wash the electrodes with a 15% wt HCl solution for 10 minutes, followed by rinsing with deionized water and drying.[5]

  • Experimental Setup:

    • Place 200 mL of the RR141 dye solution into the electrochemical cell.

    • Add a supporting electrolyte like KCl to achieve the desired electrical conductivity (e.g., 3 mS/cm).[5]

    • Adjust the initial pH of the solution to the desired value.

    • Immerse the prepared iron electrodes into the solution, maintaining a specific distance between them.

    • Connect the electrodes to the DC power supply.

    • Place the cell on a magnetic stirrer and stir at a constant rate (e.g., 150 rpm).[5]

  • Electrocoagulation Process:

    • Apply a constant current density to the electrodes to start the electrocoagulation process.

    • Run the experiment for a predetermined retention time.

  • Analysis:

    • After the experiment, allow the solution to settle.

    • Withdraw a sample from the supernatant and measure the residual dye concentration using a UV-Vis spectrophotometer.

    • Calculate the removal efficiency.

Batch Adsorption of this compound using Polyvinyl Alcohol (PVA) Nanofibers

This protocol describes a batch adsorption study for RR141 removal.[7]

Materials:

  • Polyvinyl Alcohol (PVA) nanofibers (prepared by electrospinning or purchased)

  • This compound dye solution with added salts (e.g., 45 g/L Na₂SO₄ and 10 g/L Na₂CO₃)

  • Conical flasks or tubes

  • Orbital shaker

  • Centrifuge or filter paper

  • UV-Vis Spectrophotometer

Protocol:

  • Adsorption Experiment:

    • In a series of conical flasks, add a known amount of PVA nanofibers to a fixed volume (e.g., 10 mL) of the RR141 dye solution. The solution should have a specific initial dye concentration (e.g., 85 mg/L) and pH (e.g., 10.5–11).[7]

    • Place the flasks on an orbital shaker and agitate at a constant speed at a controlled temperature (e.g., 25°C).

    • Conduct the experiments for different time intervals to study the effect of contact time (e.g., 0-48 hours).

  • Sample Analysis:

    • At the end of each time interval, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant at the λmax of RR141 to determine the residual dye concentration.

    • Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ) and the removal efficiency.

Visualizations

Experimental Workflow for Biodegradation Study

Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Inoculum Preparation Incubation Incubation with This compound Inoculum->Incubation Media Culture Media Preparation Media->Incubation Sampling Periodic Sampling Incubation->Sampling Centrifugation Centrifugation Sampling->Centrifugation Analysis UV-Vis Spectrophotometry Centrifugation->Analysis Data Calculate Decolorization % Analysis->Data

Caption: Workflow for a typical biodegradation experiment of this compound.

General Signaling Pathway for Azo Dye Biodegradation

Azo_Dye_Biodegradation_Pathway AzoDye This compound (Azo Dye) AzoReductase Azo Reductase (Anaerobic/Anoxic) AzoDye->AzoReductase Reductive Cleavage AromaticAmines Aromatic Amines (Colorless, Potentially Toxic) AzoReductase->AromaticAmines OxidativeEnzymes Oxidative Enzymes (Aerobic) AromaticAmines->OxidativeEnzymes Oxidative Degradation RingCleavage Ring Cleavage Products OxidativeEnzymes->RingCleavage Mineralization Mineralization (CO₂, H₂O, etc.) RingCleavage->Mineralization Photocatalysis_Setup LightSource {Light Source (UV/Visible)} Reactor Photoreactor Dye + Catalyst Suspension Magnetic Stirrer LightSource:port->Reactor:in Irradiation SamplingPort Sampling Port Reactor->SamplingPort Aliquots Analysis Analysis (UV-Vis) SamplingPort->Analysis

References

Application Notes and Protocols: Reactive Red 141 in Adsorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 141 (RR-141) is a synthetic diazo dye extensively used in the textile industry.[1] Due to its complex aromatic structure and high water solubility, it is a common and persistent pollutant in industrial wastewater, posing a significant environmental concern.[1][2] Its stability and vibrant color make it an ideal model compound for researchers studying the efficacy of various adsorbent materials and wastewater treatment technologies. This document provides detailed application notes and standardized protocols for utilizing this compound in laboratory-scale adsorption experiments.

Chemical Profile of this compound:

PropertyValue
C.I. NameThis compound
CAS Registry Number61931-52-0[3]
Molecular FormulaC₅₂H₂₆Cl₂N₁₄Na₈O₂₆S₈[3]
Molecular Weight1774.19 g/mol [3]
Molecular StructureDouble azo class[3]
λmax544 nm[4]

Application Notes

This compound is a valuable tool for:

  • Screening and Characterization of Novel Adsorbents: Its anionic nature and large molecular size provide a robust challenge for potential adsorbent materials.

  • Optimization of Adsorption Parameters: It is widely used to study the effects of pH, temperature, contact time, and adsorbent dosage on removal efficiency.

  • Kinetic and Isotherm Modeling: The adsorption behavior of RR-141 onto various materials is well-documented, providing a strong basis for comparative kinetic and isotherm studies.

  • Comparative Studies: Its consistent use in the literature allows for the benchmarking of new adsorbents against previously reported materials.

Experimental Protocols

The following are generalized protocols for conducting batch adsorption studies with this compound. These should be adapted based on the specific characteristic of the adsorbent being investigated.

Preparation of this compound Stock Solution

A stock solution of known concentration is prepared for subsequent dilutions.

Materials:

  • This compound dye powder

  • Deionized water

  • Volumetric flask (e.g., 1000 mL)

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount of this compound powder using an analytical balance.

  • Dissolve the powder in a small amount of deionized water in a beaker.

  • Transfer the solution to a volumetric flask.

  • Rinse the beaker with deionized water and add the rinsing to the volumetric flask to ensure all the dye is transferred.

  • Add deionized water to the flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the stock solution in a dark, cool place to prevent photodegradation.

Batch Adsorption Experiments

These experiments are performed to determine the equilibrium and kinetics of RR-141 adsorption.

Materials:

  • RR-141 stock solution

  • Adsorbent material

  • Conical flasks or beakers

  • Orbital shaker

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Syringes and filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of working solutions of desired RR-141 concentrations by diluting the stock solution.

  • Dispense a fixed volume of the RR-141 working solution into a set of conical flasks.

  • Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.[4]

  • Add a pre-weighed amount of the adsorbent to each flask.

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature.[4]

  • Withdraw samples at predetermined time intervals for kinetic studies. For equilibrium studies, allow the mixture to agitate for a sufficient time to reach equilibrium.

  • Filter the withdrawn samples to separate the adsorbent from the solution.

  • Analyze the filtrate for the remaining RR-141 concentration using a UV-Vis spectrophotometer at its λmax of 544 nm.[4]

The amount of dye adsorbed at equilibrium (qₑ, mg/g) and the removal efficiency (%) can be calculated using the following equations:

  • Adsorption Capacity: qₑ = (C₀ - Cₑ) * V / m

  • Removal Efficiency: % Removal = ((C₀ - Cₑ) / C₀) * 100

Where:

  • C₀ = Initial dye concentration (mg/L)

  • Cₑ = Equilibrium dye concentration (mg/L)

  • V = Volume of the solution (L)

  • m = Mass of the adsorbent (g)

Data Presentation: Adsorption Parameters for this compound

The following tables summarize key experimental parameters and results from various studies on the adsorption of this compound.

Table 1: Optimal Conditions for this compound Adsorption by Various Adsorbents

AdsorbentOptimal pHOptimal Temperature (°C)Optimal Contact Time (min)Maximum Adsorption Capacity (mg/g)Reference
γ-Al₂O₃ Nanoparticles4.81-51.6140.65[5]
Modified Orange Peel (NOOP)220454.77[4]
Raw Orange Peel (ROP)420303.88[4]
Cellulose Extract from Orange Peel (CE)220454.35[4]
Sesame Hull Waste1.120-27.55[6]
Hydrotalcite2.0--320.5[7]
Modified Chitin11.030-60-59-167[8]
Debaryomyces hansenii F39A6.020--[8]

Table 2: Kinetic and Isotherm Models for this compound Adsorption

AdsorbentBest Fit Kinetic ModelBest Fit Isotherm ModelReference
γ-Al₂O₃ NanoparticlesPseudo-second-orderLangmuir[5]
Modified Orange Peel DerivativesPseudo-second-orderLangmuir[4]
Sesame Hull WastePseudo-second-orderLangmuir[6]
Activated Coconut Leaf StalkPseudo-second-orderLangmuir[9]
Hydrotalcite-Langmuir, Freundlich[7]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a batch adsorption study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare RR-141 Stock Solution C Mix Adsorbent and RR-141 Solution A->C B Prepare Adsorbent B->C D Agitate at Controlled Temperature and Speed C->D E Collect Samples at Intervals D->E F Filter Samples E->F G Measure Absorbance (UV-Vis) F->G H Calculate Adsorption Capacity and Removal Efficiency G->H

Caption: Batch adsorption experimental workflow.

Factors Influencing Adsorption

This diagram shows the key parameters that influence the adsorption of this compound.

G center Adsorption of This compound pH pH of Solution center->pH Temp Temperature center->Temp Time Contact Time center->Time Adsorbent_Dose Adsorbent Dosage center->Adsorbent_Dose Initial_Conc Initial Dye Concentration center->Initial_Conc

Caption: Key parameters affecting RR-141 adsorption.

Adsorption Data Analysis Pathway

The logical flow for analyzing the experimental data is depicted below.

G cluster_data Experimental Data cluster_models Modeling cluster_results Results A Concentration vs. Time C Kinetic Models (e.g., Pseudo-first-order, Pseudo-second-order) A->C B Equilibrium Concentration Data D Isotherm Models (e.g., Langmuir, Freundlich) B->D E Adsorption Rate Constants C->E F Adsorption Mechanism and Capacity D->F

Caption: Logical flow for adsorption data analysis.

References

Application Notes and Protocols: Reactive Red 141 for Staining Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of Reactive Red 141 for staining biological samples in microscopy is not a widely documented or validated application in the scientific literature. This compound is an industrial textile dye, and the following information is provided for research and informational purposes only. The protocols outlined below are hypothetical and based on the general principles of reactive dyes and histological staining. Researchers should exercise caution and perform extensive validation before adopting this compound for any experimental work.

Introduction to this compound

This compound, also known as Procion Red HE-7B, is a synthetic azo dye belonging to the reactive class of dyes.[1][2] Its primary industrial application is in the dyeing of cellulosic fibers such as cotton, hemp, and viscose, to which it forms a covalent bond, ensuring high wash fastness.[1] Reactive dyes achieve this by incorporating a reactive group that forms a chemical bond with the functional groups present on the substrate, such as hydroxyl groups in cellulose.[3]

Theoretically, this reactive nature could be exploited for biological staining by forming covalent bonds with functional groups on biological macromolecules like proteins (e.g., amine or thiol groups). This could potentially lead to stable and permanent staining of cellular structures. However, the specificity, efficacy, and potential cytotoxicity of this compound as a biological stain have not been established. While some other reactive textile dyes, such as Reactive Red MX-5B, have been noted for use in biological research for staining specific cellular structures, similar applications for this compound are not documented.[4]

Physicochemical and Quantitative Data

The known properties of this compound are summarized below. This data is primarily derived from its application in the textile and chemical industries.

PropertyValueReference
Chemical Name C.I. This compound; Procion Red H-E7B[1]
CAS Number 61931-52-0[1]
Molecular Formula C₅₂H₂₆Cl₂N₁₄Na₈O₂₆S₈[2]
Molecular Weight 1774.19 g/mol [2]
Class Double Azo Dye[5]
Appearance Red Powder[5]
Max. Absorbance (λmax) 543-544 nm[2][6]
Solubility Soluble in water; >150 g/L at 50°C[1]

Theoretical Mechanism of Staining

Reactive dyes contain a reactive group (e.g., a triazine ring) that can undergo a nucleophilic substitution reaction with nucleophiles found in biological molecules. In a biological sample, primary amines (-NH₂) on lysine residues or thiol groups (-SH) on cysteine residues of proteins are potential targets. The reaction would form a stable, covalent amide or thioether bond, permanently linking the dye's chromophore to the protein.

G cluster_0 Reactive Dye Staining Mechanism Dye This compound (with reactive group) StainedProtein Covalently Labeled Protein Dye->StainedProtein Nucleophilic Substitution Protein Biological Macromolecule (e.g., Protein with -NH2 group) Protein->StainedProtein Covalent Bond Formation (e.g., with Lysine residue)

Caption: Theoretical covalent bonding of this compound to a protein.

Hypothetical Experimental Protocols

The following protocols are generalized and should be considered a starting point for developing a staining method with an unvalidated reactive dye. Extensive optimization and validation are required.

A logical workflow is necessary to determine the feasibility and optimal conditions for using a novel dye in microscopy.

G A 1. Cell/Tissue Preparation (Fixation & Permeabilization) B 2. Dye Concentration Gradient (e.g., 1 µM to 100 µM) A->B C 3. Incubation Time Series (e.g., 15 min to 2 hours) B->C D 4. pH Optimization (e.g., pH 7.4 to 9.0) C->D E 5. Washing & Mounting D->E F 6. Imaging & Analysis (Assess signal, background, specificity) E->F G 7. Validate & Finalize Protocol F->G

Caption: Workflow for developing a new biological staining protocol.

This hypothetical protocol is for staining adherent cells grown on coverslips.

Materials:

  • This compound (high purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Alkaline buffer (optional, for reaction): 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Mounting medium

  • Microscope slides and coverslips

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently wash the cells three times with PBS to remove culture medium.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. This step cross-links proteins and preserves cell morphology.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This allows the dye to access intracellular structures.

  • Washing: Wash the cells three times with PBS.

  • Staining:

    • Prepare a stock solution of this compound (e.g., 10 mM in water).

    • Dilute the stock solution to a working concentration (start with a range, e.g., 10 µM, 50 µM, 100 µM) in an appropriate buffer. Since reactive dyes often react better under slightly alkaline conditions, consider using a pH 8.5 buffer.

    • Incubate the coverslips with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells extensively with PBS to remove unbound dye. Perform at least three washes of 10 minutes each.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Imaging: Visualize the sample using a bright-field or fluorescence microscope. Based on its absorbance maximum of ~544 nm, excitation with a green laser (e.g., 561 nm) and detection of emission in the red spectrum could be attempted, though its fluorescent properties are not documented.

This hypothetical protocol is for staining 5 µm thick tissue sections.

Materials:

  • Deparaffinization solutions (Xylene or equivalent)

  • Rehydration solutions (graded ethanol series: 100%, 95%, 70%)

  • Distilled water

  • This compound staining solution (as prepared above)

  • Dehydration solutions (graded ethanol series)

  • Clearing agent (Xylene or equivalent)

  • Permanent mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (2 minutes).

    • Transfer to 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Incubate slides in the prepared this compound working solution (e.g., 50 µM in pH 8.5 buffer) for 30-60 minutes.

  • Washing: Rinse slides thoroughly in running tap water until the water runs clear, followed by a final rinse in distilled water.

  • Dehydration:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

  • Clearing and Mounting:

    • Clear the sections in xylene.

    • Mount with a permanent mounting medium.

  • Imaging: Observe under a bright-field microscope.

Considerations and Alternatives

  • Specificity: As an uncharacterized biological stain, this compound is likely to be non-specific, potentially binding to various proteins and other molecules throughout the cell and extracellular matrix.

  • Toxicity: The toxicity of this compound to mammalian cells is not well-documented. Studies have shown it can be toxic to aquatic organisms and potentially genotoxic.[2] Extreme caution should be used when handling the compound.

  • Fluorescence: The fluorescence quantum yield of this compound is unknown. While it absorbs light in the green-yellow range, it may not be an efficient fluorophore for microscopy.

  • Validated Alternatives: For reliable and reproducible red staining in microscopy, researchers are strongly advised to use established biological stains.

Common Red/Pink Histological Stains:

  • Eosin Y: A counterstain to hematoxylin in H&E staining, it stains the cytoplasm and extracellular matrix pink/red.[7][8]

  • Safranin: Used as a counterstain in Gram staining (staining Gram-negative bacteria red) and for staining nuclei and collagen red.

  • Congo Red: Used to identify amyloid deposits, which appear red under bright-field and apple-green under polarized light.[9]

  • Texas Red™ and Rhodamine: Amine-reactive fluorescent dyes commonly used to label proteins and antibodies for fluorescence microscopy.[10]

References

Determining the Concentration of Reactive Red 141 in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the quantitative determination of Reactive Red 141 in aqueous solutions. This compound is a widely used synthetic azo dye in the textile industry and a potential contaminant in wastewater.[1] Accurate and reliable methods for its quantification are crucial for environmental monitoring, toxicological studies, and the development of remediation technologies. The methodologies outlined herein include UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Analysis, offering a range of options to suit various laboratory capabilities and research needs. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and a visual workflow to aid in experimental design.

Introduction

This compound (RR141) is a sulfonated diazo reactive dye known for its vibrant red color and its extensive use in coloring textiles.[1] Due to its high solubility in water and the stability of its molecular structure, RR141 can persist in industrial effluents, posing a potential risk to aquatic ecosystems.[2] Consequently, the development and validation of sensitive and accurate analytical methods for the determination of RR141 concentration are of significant interest to researchers in environmental science, toxicology, and drug development, particularly in the context of studying the dye's potential biological interactions and the efficacy of degradation or removal techniques.

This application note details three common analytical techniques for the quantification of RR141, providing step-by-step protocols and key performance metrics to guide researchers in selecting the most appropriate method for their specific application.

Methods Overview

A summary of the primary analytical methods for the determination of this compound concentration is presented below.

MethodPrincipleKey AdvantagesCommon Applications
UV-Visible Spectrophotometry Measurement of light absorbance at a specific wavelength.Rapid, simple, cost-effective.Routine quantification, monitoring decolorization processes.[3][4]
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture followed by detection.High sensitivity, specificity, and ability to separate from other compounds.[3]Analysis of complex mixtures, stability studies, quantification of parent dye and degradation products.[5][6]
Electrochemical Analysis Measurement of the electrical response of the analyte at an electrode surface.High sensitivity, potential for miniaturization and in-situ measurements.[7]Water quality monitoring, detection in complex matrices.[8][9]

Experimental Protocols

UV-Visible Spectrophotometry

This protocol describes the determination of this compound concentration in a clear aqueous solution using a UV-Visible spectrophotometer. The method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Materials and Equipment:

  • UV-Visible Spectrophotometer (e.g., Hitachi U-2800)[3]

  • Quartz or glass cuvettes (1 cm path length)

  • This compound standard

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with deionized water to prepare a series of standard solutions of known concentrations (e.g., 5, 10, 20, 50, and 100 mg/L).

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Fill a cuvette with one of the standard solutions (e.g., 50 mg/L).

    • Scan the absorbance of the solution over a wavelength range of 400-700 nm.

    • The wavelength at which the maximum absorbance is observed is the λmax. For this compound, the λmax is typically around 543-544 nm.[4][10]

  • Measurement of Absorbance:

    • Set the spectrophotometer to the determined λmax.

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each of the prepared standard solutions.

    • Measure the absorbance of the unknown sample solution. The sample may need to be diluted to ensure the absorbance falls within the linear range of the calibration curve.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.

    • Use the absorbance of the unknown sample and the equation of the calibration curve to calculate the concentration of this compound in the sample.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of this compound using reverse-phase HPLC with UV detection. This technique is particularly useful for separating RR141 from potential degradation products or other components in a complex matrix.

Materials and Equipment:

  • HPLC system with a UV detector (e.g., Waters model no. 2690)[3]

  • C18 column (e.g., Symmetry, 4.6 × 250 mm, 5 µm)[3]

  • This compound standard

  • HPLC-grade methanol[3]

  • HPLC-grade acetonitrile

  • Deionized water

  • Tetrabutylammonium bromide (ion-pairing agent, optional)[5][6]

  • Ammonium dihydrogen phosphate (buffer component, optional)[5]

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Isocratic Method: A simple mobile phase can consist of 100% HPLC-grade methanol.[3]

    • Gradient Method (for improved separation):

      • Solvent A: 100% acetonitrile containing 0.025 M tetrabutylammonium bromide.[5]

      • Solvent B: 30 parts of Solvent A and 70 parts of deionized water containing 0.05 M ammonium dihydrogen phosphate.[5]

      • The gradient program should be optimized based on the specific separation requirements.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the unknown sample by dissolving it in the mobile phase.

    • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the flow rate of the mobile phase (e.g., 0.75 mL/min).[3]

    • Set the UV detector to a wavelength of 370 nm.[3] Note: The detection wavelength may be optimized depending on the specific absorbance characteristics of RR141 and potential interferences.

    • Inject a fixed volume of each standard and sample solution (e.g., 20 µL).[5]

    • Record the chromatograms and the peak areas for this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Perform a linear regression to determine the relationship between peak area and concentration.

    • Calculate the concentration of this compound in the unknown sample based on its peak area and the calibration curve.

Electrochemical Analysis

This protocol outlines a general approach for the determination of this compound using an electrochemical sensor. This method is based on the electrochemical response of the dye at the surface of a modified electrode.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode system (working electrode, reference electrode, and counter electrode)

  • Modified working electrode (e.g., tragacanth gum/chitosan/ZnO nanoprism-based sensor)[7]

  • This compound standard

  • Supporting electrolyte solution (e.g., 0.1 M Na2SO4)[8]

  • Deionized water

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound.

    • Prepare a series of standard solutions by diluting the stock solution in the supporting electrolyte.

    • Prepare the unknown sample in the supporting electrolyte.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the electrochemical cell containing the sample solution.

    • Perform an electrochemical measurement technique such as cyclic voltammetry or differential pulse voltammetry over a defined potential range.

    • Record the current response as a function of the applied potential.

  • Data Analysis:

    • Identify the peak current corresponding to the electrochemical reaction of this compound.

    • Construct a calibration curve by plotting the peak current versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the unknown sample from its peak current and the calibration curve.

Data Presentation

The following table summarizes key quantitative parameters for the described analytical methods. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Electrochemical Analysis
Wavelength/Potential λmax ≈ 543-544 nm[4][10]370 nm (UV detection)[3]Dependent on electrode material and technique[7]
Linearity Range Typically 1-100 mg/LDependent on detector and injection volumeDependent on sensor characteristics
Limit of Detection (LOD) ~0.1-1 mg/L~0.01-0.1 mg/LPotentially < 0.01 mg/L
Analysis Time < 5 minutes per sample10-30 minutes per sample[3][5]< 5 minutes per sample[7]
Matrix Interference HighLow to MediumMedium to High

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the concentration of this compound in a solution.

This compound Analysis Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_data Data Analysis stock Prepare Stock Solution of this compound standards Prepare Calibration Standards (Serial Dilution) stock->standards spectrophotometry UV-Vis Spectrophotometry (Measure Absorbance at λmax) standards->spectrophotometry hplc HPLC Analysis (Inject and Record Chromatogram) standards->hplc electrochem Electrochemical Analysis (Measure Current Response) standards->electrochem sample_prep Prepare Unknown Sample (Dilution, Filtration) sample_prep->spectrophotometry sample_prep->hplc sample_prep->electrochem calibration Construct Calibration Curve spectrophotometry->calibration hplc->calibration electrochem->calibration concentration Calculate Concentration of Unknown Sample calibration->concentration

Caption: General workflow for the determination of this compound concentration.

Conclusion

The choice of analytical method for determining the concentration of this compound depends on the specific requirements of the study, including the expected concentration range, the complexity of the sample matrix, and the available instrumentation. UV-Visible spectrophotometry offers a rapid and straightforward approach for routine analysis of relatively clean samples. HPLC provides higher sensitivity and specificity, making it suitable for complex matrices and for studies involving the analysis of degradation byproducts. Electrochemical methods present a promising alternative with high sensitivity and the potential for real-time monitoring. By following the detailed protocols and considering the performance characteristics outlined in this application note, researchers can confidently select and implement a suitable method for the accurate quantification of this compound in their samples.

References

Application Notes and Protocols: Reactive Red 141 as a Potential Probe in Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 141 is a dichloro-s-triazine reactive azo dye known for its high fixation efficiency in the textile industry. While extensively studied for its environmental impact and removal from wastewater, its potential application as a probe in biosensor development remains a nascent area of exploration. This document outlines the potential applications, underlying principles, and detailed experimental protocols for utilizing this compound as a sensing element in biosensors, drawing parallels from the broader class of azo dyes used in sensing applications. Azo dyes are valuable in biosensing due to their use as dark quenchers in FRET-based probes and as "ON-OFF" fluorescent switches.[1]

Principle of Detection: Leveraging the Azo Moiety

The core of this compound's potential as a biosensor probe lies in its characteristic azo bond (-N=N-). This bond can be chemically or enzymatically cleaved, leading to a distinct change in the molecule's optical properties. This change, whether colorimetric or fluorescent, can be harnessed to detect the presence and concentration of a target analyte.

Two primary signaling mechanisms can be envisioned for a this compound-based biosensor:

  • Reductive Cleavage-Based Sensing: Many biological environments, such as hypoxic tumors, exhibit reductive conditions and express enzymes like azoreductases. These enzymes can cleave the azo bond of this compound, leading to the formation of aromatic amines and a loss of the dye's characteristic red color. This decolorization can be measured spectrophotometrically. Furthermore, if one of the resulting cleavage products is fluorescent, the cleavage event would lead to a "turn-on" fluorescent signal. This principle is utilized in designing fluorescent biosensors for hypoxia-like conditions.[2]

  • Analyte-Induced Spectroscopic Changes: The this compound molecule can be functionalized to act as a chelator for specific analytes, such as metal ions. The binding of the analyte to the functionalized dye can induce a conformational change or alter the electronic properties of the chromophore, resulting in a measurable shift in its absorption or fluorescence spectrum. Azo dyes are commonly used as chromogenic probes for the detection of metal cations.[3][4]

Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a this compound-based biosensor designed to detect azoreductase activity, which is often a marker for hypoxic conditions.

G cluster_0 Biosensor Surface cluster_1 Signal Transduction RR141 Immobilized This compound (Red, Non-fluorescent) CleavedProducts Cleaved Aromatic Amines (Colorless, Potentially Fluorescent) RR141->CleavedProducts Azoreductase (Analyte) OpticalChange Change in Optical Signal CleavedProducts->OpticalChange Detector Spectrophotometer/ Fluorometer OpticalChange->Detector AnalyteConcentration AnalyteConcentration Detector->AnalyteConcentration Quantitative Measurement

Fig. 1: Hypothetical signaling pathway of a this compound biosensor.

Experimental Protocols

The following protocols provide a general framework for the development of a biosensor using this compound. Optimization of specific parameters will be necessary for different applications and target analytes.

Protocol 1: Immobilization of this compound on a Solid Support

Objective: To covalently attach this compound to a solid support (e.g., amine-functionalized glass slide, nanoparticles) to create the sensing surface.

Materials:

  • This compound

  • Amine-functionalized solid support (e.g., glass slides, magnetic beads)

  • Anhydrous dimethylformamide (DMF)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Ethanolamine (1 M, pH 8.5)

  • Phosphate-buffered saline (PBS)

  • Deionized water

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in anhydrous DMF to a final concentration of 1 mg/mL.

  • Activation of Solid Support: If not already functionalized, treat the solid support with an appropriate aminosilane (e.g., (3-aminopropyl)triethoxysilane) according to standard protocols to introduce primary amine groups.

  • Immobilization Reaction:

    • Immerse the amine-functionalized support in the this compound solution.

    • Add sodium bicarbonate buffer to initiate the reaction between the dichloro-s-triazine group of the dye and the amine groups on the surface.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the support from the dye solution and wash thoroughly with DMF to remove any non-covalently bound dye.

    • Wash sequentially with deionized water and PBS.

  • Blocking of Unreacted Sites:

    • Immerse the support in a 1 M ethanolamine solution (pH 8.5) for 1 hour at room temperature to block any remaining reactive sites.

    • Wash thoroughly with PBS and deionized water.

  • Drying and Storage: Dry the functionalized support under a stream of nitrogen and store at 4°C in a desiccator until use.

Protocol 2: Colorimetric Detection of Azoreductase Activity

Objective: To quantitatively measure the activity of azoreductase by monitoring the decolorization of immobilized this compound.

Materials:

  • This compound-functionalized solid support

  • Azoreductase enzyme solution (in appropriate buffer)

  • NADH or NADPH solution (as a cofactor)

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Assay Setup:

    • Place the this compound-functionalized support in a cuvette or a well of a microplate.

    • Add the reaction buffer to the cuvette/well.

    • Add the NADH or NADPH solution to the required final concentration.

  • Initiation of Reaction: Add the azoreductase enzyme solution to the cuvette/well to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at the maximum wavelength of this compound (approximately 543 nm).[5]

    • Monitor the decrease in absorbance over time at fixed intervals.

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • The initial rate of the reaction can be calculated from the linear portion of the curve and is proportional to the enzyme activity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for developing and utilizing a this compound-based biosensor.

G cluster_0 Biosensor Fabrication cluster_1 Sensing and Detection Support Solid Support (e.g., Glass Slide) Functionalization Surface Functionalization (Amine Groups) Support->Functionalization Immobilization Immobilization of This compound Functionalization->Immobilization Blocking Blocking of Unreacted Sites Immobilization->Blocking Introduction Introduction of Analyte (e.g., Azoreductase) Blocking->Introduction Incubation Incubation and Reaction Introduction->Incubation Measurement Optical Measurement (Absorbance/Fluorescence) Incubation->Measurement Analysis Data Analysis and Quantification Measurement->Analysis

Fig. 2: General experimental workflow for a this compound biosensor.

Data Presentation

Quantitative data from biosensor experiments should be summarized in tables for clear comparison.

Table 1: Example Data for Azoreductase Detection

Azoreductase Concentration (U/mL)Initial Rate of Decolorization (ΔAbs/min)
00.001
10.015
50.072
100.145
200.288

Concluding Remarks

While direct applications of this compound as a biosensor probe are not yet established in the literature, its chemical structure and the known properties of azo dyes suggest significant potential. The protocols and principles outlined in this document provide a foundational framework for researchers to explore the use of this compound and similar reactive dyes in the development of novel biosensors for a range of applications, from clinical diagnostics to environmental monitoring. Further research is warranted to fully characterize the sensing capabilities of this intriguing molecule.

References

Application Notes and Protocols for the Decolorization of Reactive Red 141 using Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 141 (RR141) is a widely used diazo anionic dye in the textile industry, known for its vibrant color and high fixation fastness. However, a significant portion of the dye is lost during the dyeing process and released into industrial effluents, posing a considerable environmental threat due to its persistence, potential toxicity, and the intense coloration it imparts to water bodies. Advanced Oxidation Processes (AOPs) have emerged as highly effective methods for the decolorization and degradation of recalcitrant organic pollutants like RR141. AOPs rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex dye molecules into simpler, less harmful compounds.

This document provides detailed application notes and experimental protocols for the decolorization of this compound using various AOPs, including UV/H₂O₂, Photo-Fenton, and photocatalysis with titanium dioxide (TiO₂). The information is intended to guide researchers in setting up and conducting experiments for the efficient removal of this dye from aqueous solutions.

Comparative Data of AOPs for this compound Decolorization

The following tables summarize the quantitative data from various studies on the decolorization of this compound using different AOPs. These tables are designed for easy comparison of the efficiency of each method under different experimental conditions.

Table 1: UV/H₂O₂ Process

Initial Dye Conc. (mg/L)H₂O₂ Conc.pHReaction Time (min)Decolorization (%)Reference
Not SpecifiedNot Specified3120Complete[1]
Not SpecifiedNot Specified7>120Slower than pH 3[1]
Not SpecifiedNot Specified11>120Slower than pH 3 & 7[1]

Table 2: Photo-Fenton Process (UV/Fe²⁺/H₂O₂)

Initial Dye Conc. (g/dm³)Fe²⁺/Fe³⁺ SourceH₂O₂ Conc. (M)pHReaction Time (min)Decolorization (%)Reference
0.1FeZSM-50.007 - 0.0673.5120100[2]
Not SpecifiedFe³⁺Not SpecifiedNot Specified< 60Complete[3]
5 x 10⁻⁵ MFe³⁺ (0.2 mM)Not Specified~5.6Not SpecifiedHigh Efficiency

Table 3: Photocatalysis (UV/TiO₂)

Initial Dye Conc. (mg/L)CatalystCatalyst Dose (mg)pHReaction Time (min)Decolorization (%)Reference
10TiO₂ nanoparticles1003160>90[4]
Not SpecifiedTiO₂ on red clayNot SpecifiedNot Specified60 (sunlight)97.5[5]

Experimental Protocols

The following are detailed protocols for the key AOPs used in the decolorization of this compound.

Protocol 1: Decolorization by UV/H₂O₂ Oxidation

1. Materials and Reagents:

  • This compound (RR141) dye

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Quartz photoreactor

  • UV lamp (e.g., low-pressure mercury lamp, 254 nm)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • pH meter

2. Experimental Procedure:

  • Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a working solution of the desired concentration.

  • Transfer a known volume of the RR141 working solution into the quartz photoreactor.

  • Adjust the pH of the solution to the desired value (e.g., pH 3) using H₂SO₄ or NaOH.[1]

  • Place the photoreactor on a magnetic stirrer and add a stir bar to ensure continuous mixing.

  • Add the required volume of H₂O₂ to the solution to achieve the desired concentration.

  • Turn on the UV lamp to initiate the photochemical reaction. Start a timer to monitor the reaction time.

  • Withdraw aliquots of the sample at regular time intervals (e.g., every 10 or 15 minutes).

  • Measure the absorbance of the withdrawn samples at the maximum wavelength of RR141 (λmax ≈ 542 nm) using a UV-Vis spectrophotometer.

  • Continue the experiment until the desired level of decolorization is achieved or for a predetermined duration.

  • Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Protocol 2: Decolorization by Photo-Fenton Oxidation

1. Materials and Reagents:

  • This compound (RR141) dye

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or another iron source (e.g., FeZSM-5)[2]

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Glass photoreactor (borosilicate or quartz)

  • UV lamp or visible light source (depending on the catalyst)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • pH meter

2. Experimental Procedure:

  • Prepare a stock solution of RR141 and a separate stock solution of the iron salt.

  • In the photoreactor, add a specific volume of the RR141 working solution.

  • Adjust the pH of the dye solution to the optimal range for the Fenton reaction, typically around 3-3.5.[2]

  • Add the required amount of the iron salt solution to the reactor to achieve the desired catalyst concentration.

  • Stir the solution for a few minutes to ensure proper mixing of the dye and catalyst.

  • Initiate the reaction by adding the predetermined volume of H₂O₂.

  • Simultaneously, turn on the light source (UV or visible) and start the timer.

  • Collect samples at regular intervals and immediately quench the reaction (e.g., by adding a strong base to raise the pH and precipitate the iron, followed by filtration) to stop the degradation process.

  • Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer at λmax ≈ 542 nm.

  • Calculate the decolorization efficiency as described in Protocol 1.

Protocol 3: Decolorization by Heterogeneous Photocatalysis with TiO₂

1. Materials and Reagents:

  • This compound (RR141) dye

  • Titanium dioxide (TiO₂, e.g., P25) nanoparticles or immobilized TiO₂ on a support[4][5]

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Photoreactor with a UV light source

  • Magnetic stirrer or aeration system for suspension

  • UV-Vis spectrophotometer

  • pH meter

  • Syringe filters (0.45 µm) for catalyst removal

2. Experimental Procedure:

  • Prepare the RR141 dye solution of the desired concentration in deionized water.

  • Transfer the solution to the photoreactor.

  • Adjust the pH of the solution as required for the experiment (e.g., pH 3 has been shown to be effective).[4]

  • Add the specified amount of TiO₂ catalyst to the solution to achieve the desired loading (e.g., 100 mg).[4]

  • Keep the suspension in the dark for a certain period (e.g., 30 minutes) under continuous stirring to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

  • Turn on the UV lamp to initiate the photocatalytic reaction and start the timer.

  • Withdraw samples at regular time intervals.

  • Immediately filter the samples through a 0.45 µm syringe filter to remove the TiO₂ particles before analysis.

  • Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at λmax ≈ 542 nm.

  • Calculate the percentage of decolorization as described in Protocol 1.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_process 3. AOP Treatment cluster_analysis 4. Analysis Prep_Dye Prepare Dye Solution Setup_Reactor Setup Photoreactor Prep_Dye->Setup_Reactor Prep_Reagents Prepare AOP Reagents/Catalyst Add_Reagents Add Reagents/ Catalyst Prep_Reagents->Add_Reagents Adjust_pH Adjust pH Setup_Reactor->Adjust_pH Adjust_pH->Add_Reagents Equilibrate Equilibrate (if needed) Add_Reagents->Equilibrate Start_Irradiation Initiate Reaction (UV/Light On) Equilibrate->Start_Irradiation Take_Samples Collect Samples at Intervals Start_Irradiation->Take_Samples Filter_Sample Filter Sample (if heterogeneous) Take_Samples->Filter_Sample Spectro_Analysis UV-Vis Analysis (λmax ≈ 542 nm) Filter_Sample->Spectro_Analysis Calc_Efficiency Calculate Decolorization % Spectro_Analysis->Calc_Efficiency

Caption: General experimental workflow for AOP treatment of this compound.

Mechanism of AOP Degradation

AOP_Mechanism cluster_AOP Advanced Oxidation Process cluster_Radical Radical Generation cluster_Degradation Dye Degradation AOP UV, H₂O₂, Fe²⁺, TiO₂ OH_Radical Hydroxyl Radical (•OH) AOP->OH_Radical generates RR141 This compound (Complex Azo Dye) OH_Radical->RR141 attacks Intermediates Degradation Intermediates RR141->Intermediates breaks down to End_Products End Products (CO₂, H₂O, Mineral Acids) Intermediates->End_Products further oxidizes to

Caption: Simplified mechanism of this compound degradation by AOPs.

References

Application Notes and Protocols for the Removal of Reactive Red 141 from Water via Electrocoagulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the removal of Reactive Red 141 (RR141), a common reactive azo dye, from aqueous solutions using the electrocoagulation (EC) method. The information is compiled from peer-reviewed research and is intended to guide laboratory-scale studies.

Introduction

Reactive dyes like this compound are widely used in the textile industry and are a significant source of water pollution.[1][2][3] Their complex aromatic structures make them resistant to conventional wastewater treatment methods.[1][2][3] Electrocoagulation has emerged as a promising and effective technology for the decolorization of textile effluents, offering advantages such as simple equipment, ease of operation, and high removal efficiency.[1][2][4][5]

The EC process involves the in-situ generation of coagulants by electrolytic oxidation of a sacrificial anode, typically iron or aluminum.[6][7] These metal ions then hydrolyze to form various monomeric and polymeric hydroxo complexes, which can effectively remove pollutants by precipitation and adsorption.[6][8]

Principle of Electrocoagulation

The fundamental mechanism of electrocoagulation for dye removal involves several steps:

  • Electrolytic Reactions: At the anode, metal (M) is oxidized to form metal ions (Mⁿ⁺). At the cathode, water is reduced to produce hydrogen gas and hydroxide ions (OH⁻).

    • Anode (Oxidation): M → Mⁿ⁺ + ne⁻

    • Cathode (Reduction): 2H₂O + 2e⁻ → H₂(g) + 2OH⁻

  • Coagulant Formation: The generated metal ions react with the hydroxide ions to form metal hydroxides, which act as coagulating agents.[6] For example, with iron electrodes:

    • Fe²⁺ + 2OH⁻ → Fe(OH)₂(s)

    • Fe³⁺ + 3OH⁻ → Fe(OH)₃(s)

  • Pollutant Removal: The dye molecules are removed from the solution through two primary mechanisms:

    • Adsorption: The large surface area of the freshly formed metal hydroxide flocs allows for the adsorption of dye molecules.[8]

    • Coprecipitation: The dye molecules are entrapped within the precipitating metal hydroxide flocs.

The generated hydrogen bubbles can also contribute to the removal process by floating the flocculated particles to the surface.[6]

Experimental Protocols

The following protocols are based on a study investigating the removal of this compound using iron electrodes in a batch reactor.[1][2][6]

Materials and Equipment
  • Chemicals:

    • This compound (C₅₂H₂₆Cl₂N₁₄Na₈O₂₆S₈)

    • Potassium chloride (KCl) as a supporting electrolyte

    • Hydrochloric acid (HCl) for electrode cleaning

  • Equipment:

    • Electrochemical cell (e.g., 250 mL beaker)[6]

    • Iron electrodes (e.g., 0.2 cm thickness x 3 cm width x 11 cm height)[6]

    • DC power supply

    • Magnetic stirrer[6]

    • pH meter

    • Spectrophotometer for measuring dye concentration at λmax = 544 nm[6]

    • Sandpaper for polishing electrodes[6]

Experimental Procedure
  • Preparation of Synthetic Wastewater: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial dye concentration (e.g., 50-500 ppm).[1][2]

  • Electrode Preparation: Before each experiment, polish the iron electrodes with sandpaper, rinse with deionized water, immerse in a 15% HCl solution for 10 minutes, and then wash thoroughly with deionized water and dry.[6]

  • Electrochemical Cell Setup:

    • Place 200 mL of the synthetic dye solution into the electrochemical cell.[6]

    • Add a supporting electrolyte like KCl to achieve the desired electrical conductivity (e.g., 3 mS/cm).[6]

    • Immerse the prepared iron electrodes into the solution, ensuring the desired inter-electrode distance is set.

    • Place the cell on a magnetic stirrer and maintain a constant stirring speed (e.g., 150 rpm) to ensure homogeneity.[6]

  • Electrocoagulation Process:

    • Connect the electrodes to the DC power supply.

    • Adjust the current to achieve the desired current density.

    • Start the experiment and run for the specified reaction time.

  • Sample Analysis:

    • After the desired reaction time, turn off the power supply.

    • Allow the solution to settle.

    • Withdraw a sample from the supernatant and centrifuge if necessary.

    • Measure the absorbance of the supernatant at 544 nm using a spectrophotometer to determine the final dye concentration.

  • Calculation of Removal Efficiency:

    • Calculate the dye removal efficiency using the following equation:

      • Removal Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

      • Where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

Data Presentation

The efficiency of the electrocoagulation process is influenced by several key operational parameters. The following tables summarize the range of parameters investigated and the optimal conditions for the removal of this compound.

Table 1: Range of Investigated Operational Parameters [1][2]

ParameterRange
Initial Dye Concentration50 - 500 ppm
pH4 - 12
Retention Time3 - 30 minutes
Electrode Distance1 - 3 cm
Current Density5 - 30 mA/cm²

Table 2: Optimal Conditions for >99% this compound Removal [1][2]

ParameterOptimal Value
pH9.68
Electrode Gap1.58 cm
Dye Concentration180 ppm
Retention Time10.82 minutes
Current Density22.76 mA/cm²
Removal Efficiency ~99.88%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_ec Electrocoagulation cluster_analysis Analysis A Prepare Synthetic Wastewater (RR141) C Setup Electrochemical Cell (200 mL sample, KCl) A->C B Clean and Prepare Iron Electrodes B->C D Set Operational Parameters (pH, Current Density, etc.) C->D E Apply DC Current and Stir D->E F Collect Supernatant Sample E->F G Measure Absorbance at 544 nm F->G H Calculate Removal Efficiency G->H

Caption: Experimental workflow for this compound removal.

Electrocoagulation Mechanism with Iron Electrodes

G cluster_electrodes Electrode Reactions cluster_solution Solution Chemistry cluster_removal Removal Mechanisms Anode Anode: Fe -> Fe²⁺ + 2e⁻ Coagulant Coagulant Formation: Fe²⁺ + 2OH⁻ -> Fe(OH)₂ Anode->Coagulant Cathode Cathode: 2H₂O + 2e⁻ -> H₂ + 2OH⁻ Cathode->Coagulant Adsorption Adsorption onto Fe(OH)₂ flocs Coagulant->Adsorption Coprecipitation Coprecipitation with Fe(OH)₂ Coagulant->Coprecipitation Dye This compound (Pollutant) Dye->Adsorption Dye->Coprecipitation Removed Removed Dye Adsorption->Removed Coprecipitation->Removed

References

Application Notes and Protocols: Biodegradation of Reactive Red 141 by Microbial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Red 141 (RR141), also known as Procion Red HE7B, is a widely used sulfonated diazo dye in the textile industry.[1][2] Due to the low fixation efficiency of reactive dyes, a significant portion is released into industrial effluents, causing serious environmental pollution.[1] The complex aromatic structure and the presence of azo bonds (-N=N-) make these dyes recalcitrant to conventional wastewater treatment methods.[1][3] Microbial biodegradation presents an eco-friendly and cost-effective alternative for the decolorization and degradation of these xenobiotic compounds.[4][5] This document provides detailed protocols and data for researchers engaged in the study of RR141 biodegradation using microbial isolates.

Microbial Isolates for this compound Degradation

Several bacterial strains have been identified for their capability to decolorize and degrade this compound. These isolates are typically sourced from environments contaminated with textile effluents, suggesting natural adaptation.[1][6] The efficiency of degradation is highly dependent on physicochemical parameters such as pH, temperature, and oxygen availability.[2][6] Static or anoxic conditions are generally favored as they promote the activity of azoreductase enzymes responsible for the initial cleavage of the azo bond.[1][4]

Table 1: Performance of Microbial Isolates in this compound Biodegradation

MicroorganismSource of IsolationOptimal pHOptimal Temperature (°C)Decolorization ConditionsEfficiency (%)Initial Dye Conc. (mg/L)Reference
Rhizobium radiobacter MTCC 8161Textile industry effluent7.030Static anoxic90%50[1][2]
Paenibacillus terrigena KKW2-005Dye-contaminated soil8.030-40Static96.45%50[6]
Acinetobacter calcoaceticus NCIM 2890Not SpecifiedNot SpecifiedNot SpecifiedStatic anoxicEffective Decolorization100[4]
Unnamed Isolate-1 (Gram +ve)Textile industry soil5.536Aerobic93.59%250[7]
Unnamed Isolate-2 (Gram -ve)Textile industry soil6.036Aerobic91.55%250[7]

Experimental Protocols

Protocol 2.1: Isolation and Screening of RR-141 Degrading Microbes

This protocol outlines the steps for isolating potent dye-degrading bacteria from contaminated environmental samples.[1][6]

Materials:

  • Soil/effluent samples from textile industry sites.

  • Sterile 0.85% (w/v) NaCl solution.

  • Nutrient Broth (NB) medium.

  • Nutrient Agar (NA) plates.

  • Bushnell and Hass (BH) basal medium.[1][6]

  • This compound dye stock solution.

  • Incubator, centrifuge, spectrophotometer.

Procedure:

  • Enrichment:

    • Collect soil or effluent samples from dye-contaminated sites.[1][6]

    • Inoculate 1g of soil or 1mL of effluent into a flask containing Nutrient Broth supplemented with 50 mg/L of this compound.[1]

    • Incubate at 30°C under static anoxic conditions for 48-72 hours.[1]

    • Perform serial transfers (1 mL of culture into fresh medium) to enrich for microbes capable of decolorization.[1]

  • Primary Screening (Solid Media):

    • Spread the enriched culture onto Nutrient Agar plates containing 20-50 mg/L of RR141.[6]

    • Incubate at 30°C for 48 hours.[6]

    • Select colonies that form a distinct, clear zone of decolorization around them.[1][6]

    • Purify the selected isolates by the streak plate method on fresh NA plates.[1]

  • Secondary Screening (Liquid Media):

    • Inoculate each purified isolate into flasks containing a liquid medium (e.g., Bushnell and Hass medium) with 50 mg/L RR141.[1][6]

    • Incubate under optimal conditions (e.g., 30°C, static).[1][6]

    • After 48 hours, centrifuge the samples (e.g., 12,000 xg for 10 min) to pellet the cells.[6]

    • Measure the absorbance of the supernatant at the dye's maximum wavelength (λmax ≈ 530 nm) to quantify decolorization.[1]

    • Select the isolate demonstrating the highest decolorization percentage for further studies.[1][6]

G cluster_0 Isolation & Enrichment cluster_1 Primary Screening cluster_2 Secondary Screening Sample Soil/Effluent Sample Enrich Enrichment Culture (NB + RR141) Sample->Enrich Incubate1 Incubate (Static, 30°C) Enrich->Incubate1 Plate Spread on NA Plates (+ RR141) Incubate1->Plate Transfer Incubate2 Incubate (48h) Plate->Incubate2 SelectColonies Select Colonies with Clear Zones Incubate2->SelectColonies Purify Purify by Streaking SelectColonies->Purify Liquid Inoculate in Liquid Medium (+ RR141) Purify->Liquid Inoculate Incubate3 Incubate (48h) Liquid->Incubate3 Measure Quantify Decolorization (Spectrophotometry) Incubate3->Measure SelectBest Select Most Potent Isolate Measure->SelectBest

Workflow for Isolation and Screening of Bacteria.
Protocol 2.2: Decolorization Assay

This protocol describes the method to assess the dye decolorization ability of a selected microbial isolate under controlled laboratory conditions.

Materials:

  • Pure culture of the selected microbial isolate.

  • Nutrient Broth or other suitable growth medium.[1]

  • This compound stock solution.

  • Erlenmeyer flasks (250 mL).

  • Incubator (static or shaking).

  • Centrifuge and spectrophotometer.

  • pH meter and buffers.

Procedure:

  • Inoculum Preparation:

    • Inoculate a loopful of the pure culture into 100 mL of Nutrient Broth.[6]

    • Incubate for 18-24 hours at the optimal temperature (e.g., 30°C) to obtain a grown culture.[1][6]

    • Adjust the optical density (OD) of the inoculum if required (e.g., OD600 ≈ 0.5-0.6).[6]

  • Experimental Setup:

    • Prepare 250 mL Erlenmeyer flasks each containing 100 mL of the desired test medium (e.g., Nutrient Broth or BH medium).[1][2]

    • Adjust the medium to the optimal pH for the specific bacterium (e.g., pH 7.0 for R. radiobacter, pH 8.0 for P. terrigena).[1][6]

    • Add this compound to achieve the desired final concentration (e.g., 50 mg/L).[1][6]

    • Inoculate the flasks with a standard volume of the prepared inoculum (e.g., 1% v/v).

    • Prepare a negative control flask containing the dye and medium but no microbial inoculum.[6]

  • Incubation:

    • Incubate the flasks at the optimal temperature (e.g., 30-40°C) under the required conditions (typically static anoxic for RR141 degradation).[1][6]

  • Measurement:

    • Withdraw aliquots at regular time intervals (e.g., 0, 4, 8, 12, 20, 24, 48 hours).

    • Centrifuge the aliquots (e.g., 5000-12000 xg for 10-15 minutes) to separate the bacterial cells.[2][6]

    • Measure the absorbance of the clear supernatant at the λmax of RR141 (~530 nm) using a UV-Vis spectrophotometer.[1]

    • Calculate the percentage of decolorization using the formula:

      • Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Inoculum Prepare Inoculum (e.g., 24h culture) Inoculate Inoculate Flasks Inoculum->Inoculate Medium Prepare Flasks (Medium + RR141) Medium->Inoculate Control Prepare Control (No Inoculum) Incubate Incubate (Optimal Temp, pH, Static) Inoculate->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Centrifuge Centrifuge Samples Sample->Centrifuge Measure Measure Supernatant Absorbance (λmax) Centrifuge->Measure Calculate Calculate % Decolorization Measure->Calculate

Experimental Workflow for Decolorization Assay.
Protocol 2.3: Analysis of Biodegradation Products

This protocol details the analytical methods used to confirm that color removal is due to biodegradation rather than biosorption and to identify the resulting metabolites.

Materials:

  • Decolorized supernatant from the assay.

  • Organic solvents for extraction (e.g., diethyl ether).

  • Analytical instruments: UV-Vis Spectrophotometer, Fourier-Transform Infrared (FTIR) Spectrometer, Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]

Procedure:

  • Sample Preparation:

    • After complete decolorization, centrifuge a large volume of the culture (e.g., 40-100 mL) at high speed (e.g., 10,000 xg for 10 min).[8]

    • Collect the supernatant. For GC-MS analysis, extract the metabolites from the supernatant using an equal volume of a suitable organic solvent (e.g., diethyl ether). Pool the organic layers and evaporate to dryness.[8]

  • UV-Visible Spectral Analysis:

    • Scan the supernatant from 200-800 nm.

    • Compare the spectrum of the decolorized sample with the original dye solution. A disappearance of the peak in the visible region (~530 nm) and changes in the UV region indicate degradation of the dye structure.

  • FTIR Analysis:

    • Analyze the extracted metabolites (or dried supernatant) and the original RR141 dye using an FTIR spectrometer (e.g., in the mid-IR region of 400–4000 cm⁻¹).[1][6]

    • Compare the spectra. Disappearance or shifting of peaks corresponding to the azo bond (–N=N–), sulfonic groups (–SO3H), and aromatic rings confirms biodegradation.[9]

  • GC-MS Analysis:

    • Re-dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Inject the sample into the GC-MS system.

    • Identify the separated compounds based on their mass spectra by comparing them with standard libraries (e.g., NIST). This allows for the identification of intermediate and final degradation products.[1][6]

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation Sample Decolorized Culture Supernatant Extract Solvent Extraction (for GC-MS) Sample->Extract UVVis UV-Vis Scan (200-800 nm) Sample->UVVis FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Extract->GCMS Confirm Confirm Degradation UVVis->Confirm FTIR->Confirm Identify Identify Metabolites GCMS->Identify

Workflow for the Analysis of Biodegradation.

Data on this compound Biodegradation

Table 3.1: Effect of Carbon & Nitrogen Sources on Decolorization by R. radiobacter

The presence of a suitable co-substrate is often necessary to provide electrons for the reductive cleavage of the azo bond.[1] The following data shows the effect of various carbon and nitrogen sources on the decolorization of RR141 by Rhizobium radiobacter.[1]

Carbon/Nitrogen Source (0.5%)Decolorization (%)
Yeast Extract + Urea85.71
Mannitol36.58
Sodium Citrate22.22
Sucrose17.50
Glucose11.42
Control (No additional source)2.00
Data sourced from Telke et al.[1]
Table 3.2: Identified Metabolites of this compound Biodegradation

Analysis of the decolorized medium has led to the identification of several smaller aromatic compounds, confirming the breakdown of the parent dye molecule.[1][6]

Parent CompoundMicrobial IsolateIdentified MetabolitesAnalytical MethodReference
This compoundRhizobium radiobacter MTCC 8161Naphthalene diazonium, p-dinitrobenzene, 2-nitroso naphtholGC-MS, FTIR[1][2]
This compoundPaenibacillus terrigena KKW2-005Sodium 3-diazenylnaphthalene-1,5-disulfonate, Sodium naphthalene-2-sufonate, 4-chloro-1,3,5-triazin-2-amine, N1-(1,3,5-triazin-2-yl)benzene-1,4-diamineGC-MS, FTIR[6]

Conceptual Biodegradation Pathway

The biodegradation of RR141 is initiated by the reductive cleavage of the azo bonds, which are responsible for the dye's color. This step is catalyzed by enzymes such as azoreductase. The resulting aromatic amines are typically colorless but may still be toxic. These intermediates are then further mineralized into simpler, less toxic compounds through the action of other enzymes like peroxidases and laccases.[1][2]

G RR141 This compound (Colored Azo Dye) Cleavage Azo Bond Cleavage RR141->Cleavage Azoreductase Amines Intermediate Aromatic Amines (Colorless) Cleavage->Amines Mineralization Mineralization Amines->Mineralization Lignin Peroxidase, Laccase, etc. EndProducts Simpler Products (e.g., CO2, H2O, N2) Mineralization->EndProducts

Conceptual Pathway of RR141 Biodegradation.

References

Application Notes and Protocols for Photocatalytic Degradation of Reactive Red 141 using TiO₂ Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 141 (RR141) is a widely used azo dye in the textile industry, known for its vibrant color and strong fixation to fibers. However, its complex aromatic structure makes it a persistent organic pollutant in wastewater, resistant to conventional treatment methods. Advanced oxidation processes, particularly heterogeneous photocatalysis using titanium dioxide (TiO₂) nanoparticles, have emerged as a highly effective technology for the degradation of such recalcitrant dyes. TiO₂ is a favored photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxic nature.

This document provides detailed application notes and experimental protocols for the photocatalytic degradation of this compound using TiO₂ nanoparticles.

Principle of TiO₂ Photocatalysis

The photocatalytic degradation of organic pollutants like this compound is initiated when TiO₂ nanoparticles absorb ultraviolet (UV) radiation with energy equal to or greater than their band gap. This absorption of photons leads to the generation of electron-hole pairs (e⁻/h⁺). These charge carriers migrate to the catalyst surface and react with adsorbed water molecules and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻). These ROS are powerful oxidizing agents that can break down the complex molecular structure of this compound into simpler, less harmful compounds, and ultimately, through mineralization, to carbon dioxide, water, and inorganic ions.

Data Presentation

The efficiency of photocatalytic degradation of this compound is influenced by several key parameters. The following tables summarize the quantitative data on the effects of catalyst dosage and initial dye concentration.

Table 1: Effect of TiO₂ Nanoparticle Dosage on the Degradation of this compound

TiO₂ Dosage (mg/100 mL)Degradation Efficiency (%)
20Increased
40Increased
60Increased
80Increased
100Optimal
120Plateaued/Slight Decrease
140Plateaued/Slight Decrease

Note: The degradation efficiency generally increases with the catalyst load up to an optimal point (around 100 mg/100mL), after which the efficiency may level off or decrease due to light scattering and particle agglomeration.[1]

Table 2: Effect of Initial this compound Concentration on Photocatalytic Degradation

Initial Dye Concentration (mg/L)Degradation Efficiency (%)
10High
20Decreased
30Decreased
40Decreased
50Lower

Note: The degradation efficiency of this compound decreases as the initial dye concentration increases.[1] This is attributed to the increased absorption of UV light by the dye molecules, which reduces the light penetration to the TiO₂ surface, and the saturation of the catalyst's active sites.

Table 3: Effect of pH on the Degradation of this compound

pHDegradation EfficiencyRationale
Acidic (e.g., 3-5)FavorableThe surface of TiO₂ is positively charged in acidic conditions, which promotes the adsorption of the anionic RR141 dye, enhancing the degradation rate.[2][3]
Neutral (e.g., 7)ModerateDegradation occurs, but may be less efficient than in acidic conditions.
Basic (e.g., > 7)Less FavorableThe TiO₂ surface becomes negatively charged, leading to electrostatic repulsion with the anionic dye molecules, thus hindering adsorption and degradation.[1]

Experimental Protocols

Protocol 1: Synthesis of TiO₂ Nanoparticles via Sol-Gel Method

This protocol describes a common method for synthesizing TiO₂ nanoparticles suitable for photocatalytic applications.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Isopropanol

  • Deionized water

  • Nitric acid (HNO₃) or Acetic Acid (as catalyst)

  • Beakers

  • Magnetic stirrer with hot plate

  • Muffle furnace

Procedure:

  • Prepare a solution of deionized water and isopropanol.

  • In a separate beaker, dissolve a specific amount of Titanium (IV) isopropoxide (TTIP) in isopropanol.

  • Slowly add the water-isopropanol mixture to the TTIP solution dropwise while stirring vigorously.

  • Add a few drops of nitric acid or acetic acid to catalyze the hydrolysis reaction.

  • Continue stirring the solution for several hours at room temperature until a viscous sol or gel is formed.

  • Age the gel for 24-48 hours at room temperature.

  • Dry the gel in an oven at 80-100°C for several hours to remove the solvent.

  • Grind the dried gel into a fine powder using a mortar and pestle.

  • Calcine the powder in a muffle furnace at a temperature between 400-600°C for 2-4 hours to obtain crystalline TiO₂ nanoparticles (anatase phase is typically desired for high photocatalytic activity).

Protocol 2: Photocatalytic Degradation of this compound

This protocol outlines the procedure for conducting the photocatalytic degradation of RR141 using the synthesized TiO₂ nanoparticles.

Materials and Equipment:

  • This compound dye

  • Synthesized TiO₂ nanoparticles

  • Deionized water

  • Photoreactor (a beaker or a specialized reactor vessel)

  • UV light source (e.g., mercury lamp, UV LED)

  • Magnetic stirrer

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • UV-Vis Spectrophotometer

  • Centrifuge or syringe filters

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare working solutions of the desired initial concentrations (e.g., 10, 20, 30, 40, 50 mg/L).

  • Experimental Setup:

    • Place a specific volume of the RR141 solution into the photoreactor.

    • Add the desired amount of TiO₂ nanoparticles to the solution (e.g., 20, 50, 100 mg per 100 mL).

    • Place the photoreactor on a magnetic stirrer to ensure a homogeneous suspension.

  • pH Adjustment: Adjust the pH of the dye solution to the desired level using dilute HCl or NaOH. Acidic conditions are generally more favorable.[2][3]

  • Adsorption-Desorption Equilibrium: Before turning on the light source, stir the suspension in the dark for 30-60 minutes. This step is crucial to allow the dye molecules to adsorb onto the surface of the TiO₂ nanoparticles, establishing an adsorption-desorption equilibrium. This ensures that the subsequent decrease in dye concentration is due to photocatalytic degradation and not just physical adsorption.

  • Initiation of Photocatalysis: Position the UV light source to irradiate the suspension and turn it on. Start a timer to record the irradiation time.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension from the reactor.

  • Sample Preparation for Analysis: Immediately after collection, centrifuge the sample or pass it through a syringe filter (0.22 µm or 0.45 µm) to remove the TiO₂ nanoparticles. This step is essential to stop the photocatalytic reaction in the collected sample.

  • Analysis:

    • Measure the absorbance of the supernatant (the clear solution after removing the catalyst) at the maximum absorption wavelength (λmax) of this compound (around 540-544 nm) using a UV-Vis spectrophotometer.

    • The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution (at time t=0 of irradiation) and Aₜ is the absorbance at a specific irradiation time 't'.

  • Kinetic Study: The photocatalytic degradation of many azo dyes follows pseudo-first-order kinetics. The apparent rate constant (k_app) can be determined by plotting ln(A₀/Aₜ) versus irradiation time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis RR141_Sol Prepare this compound Solution pH_Adj Adjust pH RR141_Sol->pH_Adj TiO2_Susp Prepare TiO₂ Suspension TiO2_Susp->pH_Adj Adsorption Stir in Dark (Adsorption Equilibrium) pH_Adj->Adsorption Irradiation UV Irradiation Adsorption->Irradiation Sampling Collect Aliquots Irradiation->Sampling Separation Separate TiO₂ (Centrifuge/Filter) Sampling->Separation UV_Vis Measure Absorbance (UV-Vis) Separation->UV_Vis Calc Calculate Degradation Efficiency UV_Vis->Calc

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Photocatalysis_Mechanism cluster_catalyst TiO₂ Nanoparticle cluster_reactions Reactions in Solution VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ H2O H₂O VB->H2O oxidizes (h⁺) OH_neg OH⁻ VB->OH_neg oxidizes (h⁺) O2 O₂ CB->O2 reduces OH_rad OH_rad H2O->OH_rad forms •OH (Hydroxyl radical) OH_neg->OH_rad O2_rad O2_rad O2->O2_rad forms O₂•⁻ (Superoxide radical) RR141 This compound Intermediates Degradation Intermediates RR141->Intermediates attacked by •OH & O₂•⁻ Products CO₂ + H₂O + Mineral Acids Intermediates->Products further oxidation UV UV Light (hν ≥ Ebg) UV->VB excites e⁻ O2_rad->RR141 OH_rad->RR141

Caption: Mechanism of photocatalytic degradation of this compound by TiO₂.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing pH and Temperature for Reactive Red 141 Decolorization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental conditions for the decolorization of the azo dye Reactive Red 141 (RR141).

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for the microbial decolorization of this compound?

A1: The optimal pH and temperature for RR141 decolorization are highly dependent on the specific microorganism being used. However, research indicates that a slightly alkaline pH and a temperature range of 30-40°C are generally effective. For instance, Paenibacillus terrigena KKW2-005 exhibits maximum decolorization (96.45%) at pH 8.0 and a broad temperature range of 30-40°C.[1] Another bacterium, Rhizobium radiobacter MTCC 8161, shows optimal decolorization (90%) at pH 7.0 and 30°C.[2][3]

Q2: How does pH affect the efficiency of RR141 decolorization?

A2: The pH of the medium is a critical factor influencing the efficiency of dye decolorization by microorganisms.[1] The optimal pH range for color removal by various microorganisms is typically between 6.0 and 10.0.[1] For Paenibacillus terrigena KKW2-005, the highest degradation of RR141 was observed at pH 8.0, with a significant decrease in efficiency at both lower and higher pH values.[1] The pH can affect the activity of the enzymes responsible for breaking down the azo bonds in the dye.

Q3: What is the impact of temperature on the decolorization process?

A3: Temperature is another crucial parameter that affects microbial growth and the enzymatic reactions involved in decolorization.[1] For many bacteria, the optimal temperature for RR141 decolorization lies between 30°C and 40°C.[1] For example, Paenibacillus terrigena KKW2-005 showed high decolorization rates at 30°C, 35°C, and 40°C.[1] Temperatures outside the optimal range can lead to reduced cell viability and decreased enzyme activity, thus hindering the decolorization process.[1]

Q4: What are other factors that can influence the decolorization of this compound?

A4: Besides pH and temperature, several other factors can affect the decolorization of RR141. These include the initial dye concentration, the presence of co-substrates (carbon and nitrogen sources), agitation (static vs. shaking conditions), and the presence of oxygen.[1][2] For instance, static (anoxic) conditions are often more effective for the initial reductive cleavage of the azo bond.[2] The choice of carbon and nitrogen sources, such as yeast extract and urea, can also significantly enhance decolorization.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no decolorization observed 1. Suboptimal pH of the medium.2. Incubation temperature is too high or too low.3. Inadequate concentration of the microbial inoculum.4. Presence of inhibitory substances in the medium.5. Incorrect incubation conditions (e.g., shaking instead of static).1. Adjust the pH of the medium to the optimal range for your specific microorganism (typically pH 7.0-8.0).2. Set the incubator to the optimal temperature for your microorganism (usually 30-40°C).3. Ensure a sufficient amount of active microbial culture is used for inoculation.4. Analyze the medium for potential inhibitors and consider using a defined mineral salt medium.5. For azo dye reduction, static (anoxic) conditions are often preferred. Try incubating without agitation.
Inconsistent decolorization results 1. Fluctuation in pH or temperature during the experiment.2. Non-homogenous inoculum or medium.3. Variability in the initial dye concentration.1. Monitor and maintain stable pH and temperature throughout the incubation period.2. Ensure the inoculum and medium are well-mixed before starting the experiment.3. Precisely measure and control the initial concentration of this compound in all experimental setups.
Decolorization starts but then stops 1. Depletion of essential nutrients or co-substrates.2. Accumulation of toxic metabolic byproducts.3. A significant shift in the pH of the medium during the experiment.1. Supplement the medium with additional carbon and/or nitrogen sources.2. Consider a fed-batch approach to replenish nutrients and dilute toxic byproducts.3. Monitor the pH during the experiment and adjust if necessary.

Data on pH and Temperature Optimization

Table 1: Effect of pH on this compound Decolorization by Paenibacillus terrigena KKW2-005 [1]

pHDecolorization (%)
5.03.77 ± 0.32
6.049.72 ± 0.93
7.074.70 ± 0.68
8.095.41 ± 0.02
9.016.71 ± 1.16

Table 2: Effect of Temperature on this compound Decolorization by Paenibacillus terrigena KKW2-005 at pH 8.0 [1]

Temperature (°C)Decolorization (%)
2576.34 ± 4.05
3093.37 ± 0.61
3594.71 ± 0.69
4096.45 ± 0.04
4576.45 ± 0.03

Table 3: Optimal Conditions for this compound Decolorization by Different Bacteria

BacteriumOptimal pHOptimal Temperature (°C)Decolorization Efficiency (%)Reference
Paenibacillus terrigena KKW2-0058.030-4096.45[1]
Rhizobium radiobacter MTCC 81617.03090[2][3]

Experimental Protocols

1. General Protocol for Bacterial Decolorization of this compound

This protocol is a generalized procedure based on common methodologies.[1][2] Researchers should adapt it based on their specific bacterial strain and experimental goals.

  • Materials:

    • Bacterial strain capable of decolorizing RR141

    • Nutrient broth or a suitable growth medium

    • Bushnell and Hass (BH) medium or a similar mineral salt medium

    • This compound (RR141) dye stock solution

    • Sterile Erlenmeyer flasks

    • Incubator (static or shaking)

    • Spectrophotometer

    • Centrifuge

  • Procedure:

    • Inoculum Preparation: Inoculate a single colony of the bacterium into a nutrient broth and incubate at its optimal growth temperature with shaking until the culture reaches the exponential growth phase.

    • Decolorization Assay:

      • Prepare the decolorization medium (e.g., BH medium) and add RR141 to the desired final concentration (e.g., 50 mg/L).

      • Dispense the medium into sterile Erlenmeyer flasks.

      • Inoculate the flasks with the bacterial culture (e.g., 1-5% v/v).

      • Incubate the flasks under the desired conditions (e.g., static, 30°C).

    • Sample Analysis:

      • At regular time intervals, withdraw an aliquot of the culture medium.

      • Centrifuge the sample to pellet the bacterial cells.

      • Measure the absorbance of the supernatant at the maximum wavelength of RR141 (typically around 540 nm) using a spectrophotometer.

      • Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

2. Optimization of pH and Temperature

  • pH Optimization: Prepare the decolorization medium with varying pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) while keeping other parameters constant. Follow the general protocol to determine the pH at which the highest decolorization occurs.[1]

  • Temperature Optimization: Set up parallel experiments and incubate them at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C) while maintaining the optimal pH and other conditions. Identify the temperature that yields the maximum decolorization.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Inoculum Inoculum Preparation pH_Opt pH Optimization (Varying pH) Inoculum->pH_Opt Temp_Opt Temperature Optimization (Varying Temperature) Inoculum->Temp_Opt Medium Medium Preparation Medium->pH_Opt Medium->Temp_Opt pH_Opt->Temp_Opt Optimal pH Sampling Periodic Sampling pH_Opt->Sampling Incubate Temp_Opt->Sampling Incubate Analysis Spectrophotometric Analysis Sampling->Analysis Data Data Interpretation Analysis->Data

Caption: Experimental workflow for optimizing pH and temperature.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions Problem Low/No Decolorization pH Suboptimal pH Problem->pH Temp Suboptimal Temperature Problem->Temp Inoculum Inadequate Inoculum Problem->Inoculum Condition Incorrect Conditions Problem->Condition Adjust_pH Adjust pH to 7.0-8.0 pH->Adjust_pH Adjust_Temp Adjust Temperature to 30-40°C Temp->Adjust_Temp Increase_Inoculum Increase Inoculum Concentration Inoculum->Increase_Inoculum Change_Condition Use Static Incubation Condition->Change_Condition

Caption: Troubleshooting logic for low decolorization.

References

Technical Support Center: Enhancing Reactive Red 141 Removal by Coagulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the efficiency of Reactive Red 141 dye removal from aqueous solutions using coagulation.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the coagulation process for this compound removal.

Q1: My dye removal efficiency is low even after adding the coagulant. What are the primary factors I should check?

A1: Low removal efficiency is a common issue that can often be resolved by systematically evaluating several key parameters. The most critical factors influencing coagulation performance are pH, coagulant dosage, and mixing conditions.[1][2] Reactive dyes, in particular, are known to be challenging to remove with conventional coagulation, sometimes requiring high dosages of coagulants.[1]

  • pH: The pH of the solution is a crucial parameter.[1] For inorganic coagulants like alum and polyaluminium chloride (PAC), removal efficiency is often strongly dependent on pH, with optimal performance typically occurring in the acidic range.[1][3] For instance, with alum, the best color removal for a reactive dye was observed at a pH of 5.[1]

  • Coagulant Dosage: An optimal coagulant dosage is essential. Insufficient dosage will lead to incomplete charge neutralization and poor floc formation. Conversely, an excessive dosage can cause charge reversal and restabilization of the dye particles, which also decreases removal efficiency.[3]

  • Mixing Speed and Time: The coagulation process involves distinct mixing phases. An initial rapid mixing step is necessary to ensure the uniform dispersion of the coagulant.[4][5] This is followed by a period of slow mixing to promote the formation of larger flocs without breaking them apart.[4][5][6]

Q2: How do I determine the optimal pH and coagulant dosage for my specific experimental conditions?

A2: The most effective method for determining the optimal pH and coagulant dosage is the jar test.[3] This procedure allows for the simultaneous testing of multiple dosages and pH levels to identify the conditions that yield the highest dye removal. The optimal conditions can vary significantly depending on the coagulant used, the initial dye concentration, and the overall water matrix.[7][8]

Q3: I've optimized the pH and coagulant dose, but the flocs are small and settle poorly. How can I improve flocculation?

A3: Poor floc formation and settling can be due to several factors:

  • Inadequate Slow Mixing: The slow mixing (flocculation) stage is critical for floc growth. Ensure the mixing speed is gentle enough to allow particles to aggregate without causing shear that breaks the flocs apart.[4]

  • Need for a Coagulant Aid: In some cases, a coagulant aid, such as a polyelectrolyte, may be necessary to improve floc size, density, and settling characteristics.[3][4] Coagulant aids can create stronger bridges between particles, leading to more robust flocs.[3]

Q4: After treatment, there is a residual color in the supernatant. Why is this happening and what can be done?

A4: Residual color can be attributed to the high solubility of reactive dyes, which makes them difficult to remove completely through coagulation alone.[9] Anionic reactive dyes contain sulfonic groups that increase their solubility in water.[7][10] If you observe residual color after optimizing the primary coagulation parameters, consider the following:

  • Coagulant Type: The choice of coagulant significantly impacts efficiency. Polyaluminium chloride (PAC) and ferric chloride (FeCl₃) have often been found to be more effective than alum for reactive dye removal.[3][6] Combining inorganic and organic coagulants can also enhance performance.[1]

  • Excessive Coagulant Dosage: Overdosing with certain coagulants, like iron-based ones, can impart a color to the water, potentially counteracting the dye removal.[2][7]

  • Post-Treatment: Coagulation is often used as a pre-treatment step.[2][5] Subsequent treatment processes like adsorption or advanced oxidation may be required to remove the remaining soluble dye.

Q5: Is there a significant difference in performance between various coagulants for this compound?

A5: Yes, different coagulants exhibit varying efficiencies. One study found that for this compound (RR 141), aluminum chloride achieved a maximum removal efficiency of 65.7% at pH 8.[8] In other studies on similar reactive dyes, PAC was shown to achieve up to 100% color removal at a lower dosage compared to alum and MgCl₂.[3] Ferric chloride (FeCl₃) has also been shown to be highly effective for other reactive dyes, achieving over 96% removal under optimized conditions.[6] The choice of the most suitable coagulant will depend on the specific wastewater characteristics, desired removal efficiency, and cost considerations.[3]

Data on Coagulation of Reactive Dyes

The following tables summarize quantitative data from various studies on the removal of this compound and other reactive dyes using different coagulants.

Table 1: Performance of Different Coagulants on this compound

CoagulantInitial Dye Conc. (mg/L)Optimal pHOptimal Dosage (mg/L)Removal Efficiency (%)Reference
Aluminum Chloride (AlCl₃)1008Not specified65.7[8]

Table 2: Performance of Coagulants on Other Reactive Dyes (for Comparison)

CoagulantDye TypeInitial Dye Conc. (mg/L)Optimal pHOptimal Dosage (mg/L)Removal Efficiency (%)Reference
AlumReactive DyeNot specified2.46,000~90[3]
MgCl₂Reactive DyeNot specified10.44,000~99[3]
PACReactive DyeNot specified4.1800 - 2,000100[3]
Ferric Chloride (FeCl₃)Reactive Blue 191507.3234.8283.45[7]
Ferric Chloride (FeCl₃)Reactive Red 120200340096.28[6]
PACReactive BlueNot specified5>200~100[1]

Experimental Protocols

Standard Jar Test Protocol for Coagulation Optimization

The jar test is the standard laboratory procedure to determine the optimal conditions for coagulation.

1. Materials and Equipment:

  • This compound stock solution

  • Coagulant stock solution (e.g., Alum, FeCl₃, PAC)

  • Acid and base solutions for pH adjustment (e.g., 0.1M HCl and 0.1M NaOH)

  • Jar testing apparatus with multiple paddles

  • Beakers (typically 1L)

  • Pipettes

  • pH meter

  • Spectrophotometer for color measurement

  • Turbidimeter (optional)

2. Procedure:

  • Step 1: Preparation: Fill a series of six beakers with a known volume and concentration of the this compound solution. Place the beakers in the jar test apparatus.

  • Step 2: pH Adjustment: While the paddles are mixing at a low speed, adjust the pH of each beaker to the desired level using acid or base solutions. For a typical experiment, you might set a pH range from 4 to 9.

  • Step 3: Coagulant Addition: Add varying dosages of the coagulant stock solution to each beaker simultaneously. The dosage range should be selected based on literature values or preliminary tests.

  • Step 4: Rapid Mixing: Immediately begin a rapid mixing phase (e.g., 100-250 rpm) for a short period (e.g., 1-5 minutes).[6] This ensures the coagulant is thoroughly dispersed.

  • Step 5: Slow Mixing (Flocculation): Reduce the mixing speed to a gentle rate (e.g., 20-40 rpm) for a longer duration (e.g., 15-30 minutes).[6] This promotes the formation of flocs.

  • Step 6: Settling: Stop the mixers and allow the flocs to settle quiescently for a specified period (e.g., 30-60 minutes).[4][6]

  • Step 7: Analysis: Carefully withdraw a sample from the supernatant of each beaker without disturbing the settled sludge. Analyze the samples for residual dye concentration using a spectrophotometer at the dye's maximum absorbance wavelength. You can also measure final pH and turbidity.

  • Step 8: Determine Optimum Conditions: The beaker that shows the highest percentage of dye removal indicates the optimal coagulant dosage and pH for the tested conditions.

Visualizations

The following diagrams illustrate the experimental workflow for coagulation optimization and a logical approach to troubleshooting common issues.

G Experimental Workflow for Coagulation Optimization cluster_prep Preparation cluster_process Coagulation-Flocculation cluster_analysis Analysis cluster_result Outcome A Prepare Dye Solution (e.g., 100 mg/L RR141) B Adjust pH (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) A->B C Add Coagulant (Varying Dosages) B->C D Rapid Mix (e.g., 150 rpm, 2 min) C->D E Slow Mix (e.g., 30 rpm, 20 min) D->E F Settling Period (e.g., 30 min) E->F G Collect Supernatant F->G H Measure Residual Dye (Spectrophotometry) G->H I Determine Optimal pH & Dosage H->I

Caption: A flowchart of the standard jar test protocol.

G Troubleshooting Logic for Low Removal Efficiency cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem: Low Dye Removal Efficiency Cause1 Incorrect pH Problem->Cause1 Cause2 Suboptimal Coagulant Dosage Problem->Cause2 Cause3 Ineffective Mixing Problem->Cause3 Cause4 Poor Flocculation Problem->Cause4 Sol1 Verify & Adjust pH (Refer to literature for optimal range) Cause1->Sol1 Verify Sol2 Perform Jar Test to find optimal dose Cause2->Sol2 Optimize Sol3 Check Mixer RPMs (Ensure distinct rapid & slow phases) Cause3->Sol3 Calibrate Sol4 Optimize Slow Mix Speed & Time; Consider Coagulant Aid Cause4->Sol4 Improve

Caption: A troubleshooting decision tree for coagulation experiments.

References

Technical Support Center: C.I. Reactive Red 141 Cotton Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Reactive Red 141 for cotton dyeing applications.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process in a question-and-answer format.

Issue 1: Poor Color Yield or Pale Shade

  • Question: Why is the final color of my cotton fabric much lighter than expected?

    Answer: Low color yield is a frequent issue and can be attributed to several factors:

    • Premature Dye Hydrolysis: Reactive dyes can react with water (hydrolysis) instead of the cotton fiber, especially under alkaline conditions.[1] This hydrolyzed dye can no longer form a covalent bond with the fabric, leading to a weaker shade.[1] Ensure that the alkali (e.g., soda ash) is added only after the dye has had sufficient time to exhaust onto the fiber in the presence of salt.

    • Incorrect pH: The fixation of this compound on cotton is highly dependent on pH. An optimal pH range of 10.5-11.5 is generally required for the chemical reaction between the dye and the cellulose fibers. If the pH is too low, the fixation reaction will be incomplete.

    • Insufficient Salt Concentration: Electrolytes like sodium chloride or sodium sulfate are crucial for promoting the exhaustion of the reactive dye from the dyebath onto the cotton fiber. Low salt concentrations will result in less dye being available on the fiber surface for fixation.

    • Inadequate Temperature: The dyeing temperature influences both the rate of dye diffusion into the fiber and the rate of the fixation reaction. For many reactive dyes, a temperature of around 60°C is optimal for fixation. Temperatures that are too low will lead to incomplete fixation, while excessively high temperatures can increase the rate of dye hydrolysis.

    • Improper Fabric Preparation: The cotton fabric must be properly scoured and bleached before dyeing to remove impurities like waxes, oils, and sizes.[2] These impurities can hinder dye absorption and result in a lighter and uneven shade. The fabric should have high absorbency (a water drop should be absorbed in less than 3 seconds) and a neutral pH (6.5-7.0) before dyeing.[2]

Issue 2: Uneven Dyeing, Streaks, or Patches

  • Question: My dyed fabric has an uneven color distribution with noticeable streaks and patches. What could be the cause?

    Answer: Uneven dyeing is often a result of improper process control:

    • Poor Dye Solubility: Ensure the dye powder is completely dissolved before adding it to the dyebath. Undissolved dye particles can lead to spotting on the fabric.

    • Inadequate Mixing and Agitation: The fabric must be able to move freely and consistently within the dyebath to ensure uniform exposure to the dye liquor.[3] Insufficient agitation can cause localized concentrations of dye and chemicals, leading to unevenness.

    • Incorrect Addition of Chemicals: Dyes, salts, and alkalis should be added to the dyebath in the correct sequence and over a period of time, rather than all at once. Adding salt in portions helps to control the rate of dye exhaustion.[3] The alkali should only be added after the exhaustion phase.

    • Fabric Not Properly Wetted Out: The fabric should be thoroughly wet before the dyeing process begins to ensure uniform absorption of the dye liquor.[3]

    • Pre-existing Fabric Issues: Creases or folds in the fabric before and during dyeing can prevent uniform dye penetration.

Issue 3: Poor Wash Fastness

  • Question: The color of my dyed fabric bleeds significantly during washing. How can I improve the wash fastness?

    Answer: Poor wash fastness is typically due to the presence of unfixed, hydrolyzed dye on the fabric surface.

    • Incomplete Fixation: As discussed in "Poor Color Yield," ensure that the dyeing parameters (pH, temperature, time) are optimized for maximum fixation of the dye to the cotton fibers.

    • Inadequate Soaping and Rinsing: A thorough "soaping" or washing-off process after dyeing is critical to remove all unfixed and hydrolyzed dye.[4] This is typically done with a hot wash (around 90-95°C) containing a detergent.[5] This step is crucial for achieving good wash fastness.[5]

    • Excessive Dye Concentration: Using a very high concentration of dye can lead to a larger amount of unfixed dye on the surface, which can be difficult to remove completely.

Issue 4: Shade Inconsistency Between Batches

  • Question: I am unable to reproduce the same shade consistently across different dyeing experiments. What are the likely variables?

    Answer: Reproducibility issues often stem from a lack of precise control over key experimental parameters:

    • Inconsistent Liquor Ratio: The ratio of the volume of dye liquor to the weight of the fabric (M:L ratio) must be kept constant between batches. Variations in the liquor ratio will affect the concentration of dye and chemicals, leading to shade differences.

    • Variations in Water Quality: The hardness and pH of the water used for dyeing can influence the solubility of the dye and the effectiveness of the dyeing auxiliaries. Using deionized or distilled water is recommended for high consistency.

    • Inaccurate Weighing and Dosing: Precise measurement of the dye, salt, and alkali is essential. Calibrate your balances and volumetric equipment regularly.

    • Fluctuations in Temperature and Time: The temperature profile and the duration of each step of the dyeing process must be accurately controlled and replicated for each batch.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of salt in the reactive dyeing of cotton? A1: Cotton fibers develop a negative surface charge in water. Since reactive dyes are also anionic (negatively charged), there is an electrostatic repulsion between the dye and the fiber. Salt (e.g., NaCl or Na₂SO₄) is added to the dyebath to neutralize this negative charge on the fiber surface, which reduces the repulsion and allows the dye to approach and exhaust onto the fiber.[1]

  • Q2: Why is alkali necessary in reactive dyeing? A2: Alkali, such as sodium carbonate (soda ash), is essential for the fixation step.[1] It raises the pH of the dyebath, which activates the hydroxyl groups on the cellulose fibers of the cotton. This allows the reactive group of the dye to form a strong, permanent covalent bond with the fiber.[4]

  • Q3: What is dye hydrolysis and how can it be minimized? A3: Dye hydrolysis is a side reaction where the reactive dye molecule reacts with water instead of the cotton fiber.[1] This hydrolyzed dye can no longer react with the fiber and contributes to poor color yield and reduced wash fastness.[1] To minimize hydrolysis, avoid high temperatures before the fixation stage, do not let the dye solution sit for extended periods, and add the alkali at the correct point in the dyeing cycle (after exhaustion).

  • Q4: What are the typical colorfastness properties of this compound on cotton? A4: this compound, when applied correctly, generally exhibits good to excellent wash fastness due to the stable covalent bond formed with the cotton fiber.[6] Its lightfastness is typically rated as moderate to good.[7] However, the final fastness properties can be influenced by the depth of shade and the thoroughness of the post-dyeing wash-off process.[8]

  • Q5: Can I use a different alkali instead of soda ash? A5: While soda ash (sodium carbonate) is commonly used, other alkalis like sodium hydroxide can also be employed, sometimes in combination with soda ash for very deep shades. However, the type and concentration of alkali will affect the final pH and the rate of fixation, so the dyeing protocol may need to be adjusted accordingly.

Data Presentation

Table 1: Typical Dyeing Parameters for this compound on Cotton (Exhaust Method)

ParameterRecommended RangeRemarks
Dye Concentration 0.5 - 4.0% (on weight of fabric)Dependent on the desired shade depth.
Liquor Ratio (M:L) 1:10 to 1:20Lower liquor ratios are more efficient. Consistency is key for reproducibility.[2]
Salt Concentration 40 - 80 g/L (Sodium Chloride or Sodium Sulfate)Higher concentrations are used for deeper shades.[1]
Alkali Concentration 10 - 20 g/L (Sodium Carbonate)Sufficient to achieve a pH of 10.5 - 11.5.
Exhaustion Temperature 40 - 60°CThe initial phase where the dye moves to the fiber.
Fixation Temperature 60 - 85°COptimal temperature for the covalent bonding reaction.
Exhaustion Time 20 - 30 minutesTime for the dye to adsorb onto the fiber before adding alkali.
Fixation Time 45 - 60 minutesTime for the dye to react with the fiber after adding alkali.

Table 2: Typical Colorfastness Ratings for Reactive Dyes on Cotton

Fastness PropertyISO Test MethodTypical Rating (Scale 1-5)
Washing Fastness (Color Change) ISO 105-C064-5
Washing Fastness (Staining) ISO 105-C064-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X123-4
Light Fastness (Xenon Arc) ISO 105-B024-5

Note: Ratings can vary based on shade depth and processing conditions.

Experimental Protocols

Standard Exhaust Dyeing Protocol for Cotton with this compound (1% Shade)

  • Fabric Preparation:

    • Ensure the cotton fabric is thoroughly scoured and bleached.

    • The fabric should be fully wetted out before introducing it to the dyebath.[3]

  • Dyebath Preparation:

    • Set the dyebath with the required amount of water to achieve a liquor ratio of 1:15.

    • Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 0.5 g/L).

    • Raise the temperature of the dyebath to 40°C.

  • Dyeing - Exhaustion Phase:

    • Introduce the pre-wetted cotton fabric into the dyebath.

    • Run the machine for 5-10 minutes to ensure even wetting and temperature.

    • In a separate container, dissolve 1% (on weight of fabric) of this compound powder in a small amount of hot water, then add it to the dyebath.

    • Run for 10 minutes.

    • Add 60 g/L of sodium chloride in three equal portions at 5-minute intervals.

    • Continue running the machine for an additional 20 minutes to allow for dye exhaustion.

  • Dyeing - Fixation Phase:

    • In a separate container, dissolve 15 g/L of sodium carbonate in hot water.

    • Slowly add the dissolved sodium carbonate to the dyebath over 5-10 minutes. This will raise the pH to approximately 11.

    • Raise the temperature to 60°C and maintain it for 45-60 minutes for fixation.

  • Post-Dyeing Treatment:

    • Drain the dyebath.

    • Rinse the fabric thoroughly with cold water until the water runs clear.

    • Soaping: Wash the dyed fabric in a fresh bath with 1-2 g/L of a non-ionic detergent at 90-95°C for 10-15 minutes. This step is crucial for removing unfixed dye.

    • Rinse with hot water, followed by a final cold water rinse.

    • Dry the fabric.

Mandatory Visualization

G start Low Color Yield Observed check_hydrolysis Review Dyeing Process: Was alkali added after a proper exhaustion time? start->check_hydrolysis check_pH Verify Dyebath pH (Target: 10.5-11.5) check_hydrolysis->check_pH Yes solution_hydrolysis Solution: Add alkali only after a 20-30 min exhaustion phase. check_hydrolysis->solution_hydrolysis No check_salt Check Salt Concentration (e.g., 40-80 g/L) check_pH->check_salt Correct solution_pH Solution: Adjust soda ash concentration to achieve target pH. check_pH->solution_pH Incorrect check_temp Confirm Fixation Temperature (e.g., 60-85°C) check_salt->check_temp Correct solution_salt Solution: Increase salt concentration, especially for deeper shades. check_salt->solution_salt Incorrect check_fabric_prep Inspect Fabric Pre-treatment (Absorbency & Neutral pH) check_temp->check_fabric_prep Correct solution_temp Solution: Optimize fixation temperature and ensure accurate control. check_temp->solution_temp Incorrect solution_fabric_prep Solution: Ensure proper scouring and bleaching before dyeing. check_fabric_prep->solution_fabric_prep Incorrect end_node Improved Color Yield check_fabric_prep->end_node Correct solution_hydrolysis->end_node solution_pH->end_node solution_salt->end_node solution_temp->end_node solution_fabric_prep->end_node

Caption: Troubleshooting workflow for low color yield in this compound dyeing.

G Dye_Water Reactive Dye in Water (Dye-SO₂CH₂CH₂OSO₃Na) Activated_Dye Activated Dye (Dye-SO₂CH=CH₂) Dye_Water->Activated_Dye Alkali Cellulose Cotton Fiber (Cell-OH) Fixed_Dye Fixed Dye (Dye-SO₂CH₂CH₂-O-Cell) Covalent Bond Alkali Alkali (OH⁻) (from Soda Ash) Activated_Dye->Fixed_Dye Reaction with Cell-O⁻ (from Cellulose + Alkali) Hydrolyzed_Dye Hydrolyzed Dye (Dye-SO₂CH₂CH₂OH) Inactive Activated_Dye->Hydrolyzed_Dye Reaction with Water (OH⁻)

Caption: Reaction pathways for this compound with cotton and water.

References

Enhancing the adsorption capacity of materials for Reactive Red 141

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the adsorption capacity of materials for Reactive Red 141.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your adsorption experiments in a question-and-answer format.

Question: Why is the removal efficiency of this compound lower than expected?

Answer: Low removal efficiency can be attributed to several factors. Consider the following troubleshooting steps:

  • Optimize Solution pH: The pH of the solution significantly impacts the surface charge of the adsorbent and the ionization of the dye molecules. For many adsorbents, a lower pH is favorable for the adsorption of anionic dyes like this compound. For instance, with modified orange peel derivatives, the removal efficiency of this compound decreases as the pH increases from 4 to 12.[1][2] Similarly, for sesame hull waste, a pH of less than 2 was found to be optimal.[3] Experiment with a range of pH values (e.g., 2-12) to determine the optimal pH for your specific adsorbent.[1][4]

  • Adjust Adsorbent Dosage: The amount of adsorbent used is a critical parameter. An insufficient dosage may not provide enough active sites for dye removal. Conversely, an excessive amount can lead to particle agglomeration and a decrease in the effective surface area. The optimal dosage will vary depending on the adsorbent. For example, with oil-free orange peel (NOOP) and cellulose extract (CE), increasing the dosage from 0.05 g to 0.5 g increased the removal efficiency, while for raw orange peel (ROP), the efficiency decreased with an increasing dosage.[4] It is recommended to perform experiments with varying adsorbent dosages (e.g., 0.05 to 0.5 g) to find the most effective concentration for your material.[1][4]

  • Evaluate Contact Time: Adsorption is a time-dependent process. Equilibrium may not have been reached if the contact time is too short. It is advisable to conduct kinetic studies by measuring the dye concentration at different time intervals (e.g., 5 to 150 minutes) to determine the equilibrium time.[1] For instance, with γ-Al2O3 nanoparticles, the highest removal rate was achieved at a contact time of 51.61 minutes.[5]

  • Check Initial Dye Concentration: High initial dye concentrations can saturate the active sites of the adsorbent, leading to lower removal percentages. If you are observing low efficiency, try reducing the initial concentration of this compound. The equilibrium sorption capacity of an adsorbent generally increases with an increasing initial dye concentration up to a certain point.[6]

  • Assess Temperature Conditions: Temperature can influence the adsorption process. For some materials, an increase in temperature enhances adsorption (endothermic process), while for others, it has the opposite effect (exothermic process). For example, the adsorption of this compound onto modified orange peel derivatives was found to be most effective at 20°C, with efficiency decreasing at higher temperatures.[1][4] Conversely, for chitin, the adsorption capacity increased with a temperature increase from 30°C to 60°C.[6] It is important to study the effect of temperature (e.g., 20-40°C) to determine the optimal condition for your system.[4]

Question: My experimental results are inconsistent and not reproducible. What could be the cause?

Answer: Inconsistent results can be frustrating. Here are some potential causes and solutions:

  • Ensure Homogeneous Mixing: Inadequate mixing can lead to concentration gradients in the solution and non-uniform contact between the dye and the adsorbent. Use a reliable shaker or stirrer at a constant speed (e.g., 150 rpm) to ensure the adsorbent particles are well-dispersed throughout the solution.[1]

  • Control pH Stability: The pH of the solution can change during the adsorption process. It is crucial to monitor and, if necessary, adjust the pH throughout the experiment to maintain the desired value.[4]

  • Verify Adsorbent Preparation: The preparation method of the adsorbent can significantly affect its properties. Ensure that the preparation protocol is followed consistently in every batch. This includes factors like particle size, activation method, and washing/drying procedures.

  • Calibrate Analytical Instruments: Inaccurate measurements of dye concentration will lead to unreliable results. Regularly calibrate your UV-Vis spectrophotometer using standard solutions of this compound to ensure accurate readings.[7]

  • Account for Adsorbent Stability: Some adsorbent materials may not be stable under certain experimental conditions (e.g., extreme pH). Characterize your adsorbent before and after the experiment to check for any structural or chemical changes.

Frequently Asked Questions (FAQs)

Q1: What is the first step to enhance the adsorption capacity of a new material for this compound?

A1: The first and most crucial step is to perform a series of batch adsorption experiments to systematically evaluate the effect of key parameters. These parameters include solution pH, adsorbent dosage, contact time, initial dye concentration, and temperature.[1][4][6] By understanding how each of these factors influences the adsorption process, you can identify the optimal conditions for maximizing the removal of this compound.

Q2: How does modifying the surface of an adsorbent help in increasing its capacity?

A2: Surface modification can enhance adsorption capacity in several ways. Chemical treatments can introduce new functional groups on the adsorbent's surface that have a higher affinity for the dye molecules.[6] For example, modifying chitin with sodium hypochlorite can alter its functional groups.[6] Physical modifications, such as increasing the surface area and porosity through activation processes (e.g., with ZnCl2 for cotton fibers), can create more active sites for adsorption.[8]

Q3: What are the typical isotherm and kinetic models used to describe the adsorption of this compound?

A3: The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium of dye adsorption.[6] The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces.[9] For kinetic studies, the pseudo-first-order and pseudo-second-order models are widely applied to determine the rate of adsorption.[6] The pseudo-second-order model is often found to be a better fit for the adsorption of this compound, suggesting that chemisorption may be the rate-limiting step.[5][8]

Q4: Can the adsorbent be regenerated and reused?

A4: The reusability of an adsorbent is a key factor for its practical application. Desorption studies are conducted to investigate this. For example, oil-free orange peel (NOOP) used for this compound adsorption was successfully regenerated using 0.2 M NaOH and retained 98.16% efficiency after three cycles.[1][2] The choice of eluting agent (the solution used for desorption) depends on the nature of the adsorbent and the adsorption mechanism.

Q5: What are some common and effective adsorbents for this compound?

A5: A variety of materials have been investigated for the removal of this compound. Some effective adsorbents include:

  • Biosorbents: Modified orange peel,[1][4] sesame hull waste,[3] and chitin.[6]

  • Nanomaterials: γ-Al2O3 nanoparticles have shown high removal rates.[5]

  • Activated Carbons: Activated carbon prepared from waste cotton fibers has demonstrated a very high adsorption capacity.[8]

  • Polymers: Polyvinyl alcohol (PVA) nanofibers have been shown to remove over 80% of the dye.[10][11]

Data Presentation

Table 1: Comparison of Adsorption Capacities of Various Adsorbents for this compound

AdsorbentMaximum Adsorption Capacity (q_max) (mg/g)Optimal pHOptimal Temperature (°C)Removal Efficiency (%)Reference
Oil-Free Orange Peel (NOOP)4.7722099.72[4]
Cellulose Extract (CE)4.3522086.99[4]
Raw Orange Peel (ROP)3.8842077.55[4]
Modified Chitin124 (at 30°C)1130-[6]
Chitin133 (at 30°C)1130-[6]
γ-Al2O3 Nanoparticles40.654.81-97.74[5]
Sesame Hull Waste27.551.12095[3]
PVA-BTCA Nanofibers87.40-150 (fixation)>80[10][12]
Neat-PVA Nanofibers84.36-150 (fixation)>80[10][12]
Activated Carbon (from cotton fibers)970.3432098.61[8]
Debaryomyces hansenii F39A-6.020 ± 1~90[6]

Experimental Protocols

Batch Adsorption Experiment Protocol

This protocol outlines the steps for a typical batch adsorption experiment to determine the removal efficiency of an adsorbent for this compound.

  • Preparation of Stock Solution:

    • Accurately weigh a specific amount of this compound dye powder.

    • Dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).

  • Preparation of Adsorbent:

    • Prepare the adsorbent material according to the specific protocol (e.g., washing, drying, grinding, and sieving to obtain a uniform particle size).

  • Adsorption Experiment:

    • Take a series of flasks and add a fixed volume of this compound solution of a known initial concentration (prepared by diluting the stock solution).

    • Adjust the initial pH of the solutions to the desired values using dilute HCl or NaOH.[4]

    • Add a pre-weighed amount of the adsorbent to each flask.

    • Place the flasks in a temperature-controlled shaker and agitate at a constant speed for a predetermined period.[1]

  • Sample Analysis:

    • After the specified contact time, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax = 544 nm).[2]

  • Calculation of Removal Efficiency and Adsorption Capacity:

    • Calculate the percentage of dye removal using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

    • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qₑ) using the following equation: qₑ (mg/g) = ((C₀ - Cₑ) * V) / m

    • Where:

      • C₀ is the initial dye concentration (mg/L).

      • Cₑ is the equilibrium dye concentration (mg/L).

      • V is the volume of the solution (L).

      • m is the mass of the adsorbent (g).

Mandatory Visualization

Experimental_Workflow A Prepare this compound Stock Solution C Set up Batch Experiments (Varying pH, Dose, Time, Temp.) A->C B Prepare Adsorbent Material B->C D Agitate at Constant Temperature & Speed C->D E Separate Adsorbent from Solution D->E F Analyze Final Dye Concentration (UV-Vis Spectrophotometer) E->F G Calculate Removal Efficiency & Adsorption Capacity F->G H Data Analysis (Isotherms, Kinetics) G->H Logical_Relationships AdsorptionCapacity Adsorption Capacity (qe) pH Solution pH SurfaceCharge Surface Charge pH->SurfaceCharge influences DyeIonization Dye Ionization pH->DyeIonization influences Temp Temperature Kinetics Adsorption Kinetics Temp->Kinetics affects Dose Adsorbent Dose ActiveSites Available Active Sites Dose->ActiveSites determines Time Contact Time Time->AdsorptionCapacity impacts equilibrium InitialConc Initial Dye Concentration InitialConc->AdsorptionCapacity affects saturation SurfaceCharge->AdsorptionCapacity DyeIonization->AdsorptionCapacity Kinetics->AdsorptionCapacity ActiveSites->AdsorptionCapacity

References

Overcoming challenges in the analytical detection of Reactive Red 141

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of the azo dye, Reactive Red 141.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

A1: The most prevalent methods for the detection and quantification of this compound include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and electrochemical methods.[1][2][3] For identification of degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.[1][4]

Q2: I am experiencing low recovery of this compound from wastewater samples. What are the potential causes?

A2: Low recovery is often due to matrix effects, where other components in the wastewater interfere with the analysis.[5][6] It can also be caused by the degradation of the dye before analysis or inefficient extraction. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[7][8]

Q3: My calibration curve for this compound analysis is not linear. How can I troubleshoot this?

A3: A non-linear calibration curve can result from several factors. Ensure that your standards are prepared correctly and are within the linear range of your instrument. For spectrophotometric methods, high concentrations can lead to deviations from Beer's Law. In HPLC, detector saturation or issues with the mobile phase composition can be the cause.[9]

Q4: How can I confirm the identity of this compound degradation products in my samples?

A4: GC-MS is a powerful technique for identifying degradation products.[1][4] The process typically involves extracting the metabolites from the sample, followed by separation and identification based on their mass spectra. Comparison with a spectral library, such as the NIST library, can aid in identification.[1]

Troubleshooting Guides

Spectrophotometric Analysis
Problem Possible Cause Suggested Solution
Inconsistent Absorbance Readings Instrument drift, unstable light source, or temperature fluctuations.[5]Allow the instrument to warm up properly. Check the lamp status and ensure a stable power supply. Maintain a constant temperature for samples and standards.
High Background Noise Presence of interfering substances in the sample matrix or poor quality of reagents.Use a matrix-matched blank for background correction. Utilize high-purity solvents and reagents. Consider a sample cleanup step like SPE.[7][8]
Peak Wavelength Shift Change in sample pH or interaction with other molecules in the solution.Buffer the samples and standards to a consistent pH. Investigate potential interactions with matrix components.
HPLC Analysis
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Column degradation, inappropriate mobile phase pH, or sample overload.Use a guard column to protect the analytical column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Inject a smaller sample volume or a more dilute sample.
Fluctuating Retention Times Inconsistent mobile phase composition, temperature changes, or pump malfunction.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Check the HPLC pump for leaks and ensure proper functioning.
Low Signal Intensity Low concentration of the analyte, detector issue, or inefficient ionization (for LC-MS).Concentrate the sample before injection. Check the detector lamp or settings. Optimize the mobile phase and MS source conditions for better ionization.[10]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is based on a method used for the analysis of this compound and its degradation products.[1]

  • Instrumentation: HPLC system with a UV detector (e.g., Waters model no. 2690).[1]

  • Column: C18 column (e.g., symmetry, 4.6 × 250 mm).[1]

  • Mobile Phase: Methanol.[1]

  • Flow Rate: 0.75 mL/minute.[1]

  • Detection: UV detector at 370 nm.[1]

  • Run Time: 10 minutes.[1]

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all samples and standards through a 0.45 µm filter before injection.

    • Inject the standards to generate a calibration curve.

    • Inject the samples for analysis.

Protocol 2: Spectrophotometric Determination of this compound

This is a general protocol for determining the concentration of this compound in a solution.

  • Instrumentation: UV-Vis Spectrophotometer (e.g., Hitachi U-2800).[1]

  • Wavelength of Maximum Absorbance (λmax): 530 nm.[1]

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • Create a series of calibration standards by diluting the stock solution.

    • Set the spectrophotometer to measure absorbance at 530 nm.

    • Use deionized water or a matrix-matched solution as a blank.

    • Measure the absorbance of each standard to construct a calibration curve.

    • Measure the absorbance of the sample and determine the concentration from the calibration curve.

Quantitative Data Summary

Analytical Method Parameter Value Reference
HPLC ColumnC18 (4.6 x 250 mm)[1]
Mobile PhaseMethanol[1]
Flow Rate0.75 mL/min[1]
Detection Wavelength370 nm[1]
Spectrophotometry λmax530 nm[1]
Electrochemical Degradation pH for efficient decolorization1-3[2][3]
NaCl concentration for efficient decolorization1.0-2.0 g L-1[2][3]

Visualizations

Troubleshooting_Workflow cluster_start Start: Analytical Issue cluster_method Identify Analytical Method cluster_spectro Spectrophotometry Troubleshooting cluster_hplc HPLC Troubleshooting start Problem with RR-141 Detection method Spectrophotometry or HPLC? start->method spec_issue Issue Type? method->spec_issue Spectro. hplc_issue Issue Type? method->hplc_issue HPLC inconsistent Inconsistent Readings spec_issue->inconsistent Inconsistency background High Background spec_issue->background Noise wavelength_shift Wavelength Shift spec_issue->wavelength_shift Shift check_instrument Check Instrument Stability & Temperature inconsistent->check_instrument use_blank Use Matrix-Matched Blank background->use_blank buffer_sample Buffer Sample pH wavelength_shift->buffer_sample peak_shape Poor Peak Shape hplc_issue->peak_shape Peak Shape retention_time Fluctuating Retention Time hplc_issue->retention_time Retention low_signal Low Signal hplc_issue->low_signal Signal check_column Check Column & Mobile Phase peak_shape->check_column check_system Check Pump & Temperature retention_time->check_system concentrate_sample Concentrate Sample / Check Detector low_signal->concentrate_sample

Caption: Troubleshooting workflow for this compound analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Obtain Sample (e.g., Wastewater) extraction Solid-Phase Extraction (SPE) (if necessary for complex matrix) sample->extraction filtration Filter Sample (0.45 µm) sample->filtration For simple matrix extraction->filtration analysis_choice Choose Method: HPLC or Spectrophotometry filtration->analysis_choice hplc HPLC Analysis analysis_choice->hplc HPLC spectro Spectrophotometric Analysis analysis_choice->spectro Spectro. calibration Prepare & Run Calibration Standards hplc->calibration spectro->calibration quantification Quantify RR-141 in Sample calibration->quantification

Caption: General experimental workflow for RR-141 detection.

References

Optimizing operational parameters for electrocoagulation of Reactive Red 141

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the operational parameters for the electrocoagulation of Reactive Red 141 (RR141). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.

Troubleshooting Guide

This guide addresses common issues encountered during the electrocoagulation of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Dye Removal Efficiency Suboptimal pH: The pH of the solution significantly impacts the formation of metal hydroxides, which are crucial for coagulation.• Verify the initial pH of your RR141 solution. The optimal pH for RR141 removal is around 9.68.[1][2][3][4] • Adjust the pH using dilute NaOH or HCl. • Monitor the pH during the experiment, as it can change.
Inadequate Current Density: The current density determines the rate of coagulant generation and bubble production for flotation.• Ensure the current density is within the optimal range. A current density of 22.76 mA/cm² has been shown to be effective.[1][2][3][4] • Check your power supply and electrical connections.
Incorrect Electrode Gap: The distance between electrodes affects the electrical resistance and mass transfer in the system.• An optimal electrode gap of 1.58 cm has been reported for RR141 removal.[1][2][3][4] • Increasing the electrode gap can negatively impact decolorization performance.[1][3][4]
High Initial Dye Concentration: Higher concentrations of the dye may require longer treatment times or higher current densities for effective removal.• For an initial RR141 concentration of 180 ppm, a high removal efficiency can be achieved under optimal conditions.[1][2][3][4] • If working with higher concentrations, consider increasing the retention time or current density.
Electrode Passivation (Formation of an insulating layer) Oxide Layer Formation: A non-conductive oxide layer can form on the anode surface, hindering the electrocoagulation process.• Periodically clean the electrodes by polarity reversal or by mechanical means (e.g., scrubbing with a brush). • Chemical cleaning with a dilute acid solution can also be effective, followed by thorough rinsing.
Formation of Salt Deposits: In solutions with high conductivity, salt precipitation on the electrodes can occur.• Consider reducing the concentration of the supporting electrolyte. • Clean the electrodes as described above.
Excessive Sludge Production High Current Density or Long Treatment Time: Both can lead to an excess generation of metal hydroxides, resulting in a large volume of sludge.• Optimize the current density and treatment time to achieve the desired removal efficiency with minimal sludge production. • Conduct preliminary experiments to determine the optimal operational window.
Inconsistent Results Fluctuations in Operating Parameters: Inconsistent control of pH, current density, or mixing speed can lead to variable results.• Ensure all operational parameters are carefully monitored and controlled throughout the experiment. • Use a calibrated pH meter and a stable power supply. • Maintain consistent stirring to ensure homogeneity.
Changes in Wastewater Composition: The presence of other substances in the wastewater can interfere with the electrocoagulation process.• For synthetic wastewater, ensure the composition is consistent between experiments. • For real wastewater samples, characterize the initial composition to identify potential interferences.

Frequently Asked Questions (FAQs)

Q1: What are the key operational parameters to consider when optimizing the electrocoagulation of this compound?

A1: The primary operational parameters that influence the efficiency of RR141 removal are:

  • pH: Affects the formation and characteristics of the metal hydroxide flocs.

  • Current Density: Controls the rate of coagulant production and bubble generation.

  • Electrode Material: Iron and aluminum are commonly used as sacrificial anodes. Iron electrodes have been shown to be effective for RR141 removal.[1][2]

  • Electrode Gap: The distance between the electrodes impacts the electrical field and mass transfer.

  • Retention Time: The duration of the electrocoagulation process.

  • Initial Dye Concentration: The starting concentration of RR141 in the wastewater.

Q2: What is the optimal pH for the electrocoagulation of this compound?

A2: A pH of 9.68 has been identified as optimal for achieving a high removal efficiency of this compound.[1][2][3][4]

Q3: What type of electrodes should I use?

A3: Iron electrodes are a common and effective choice for the electrocoagulation of textile dyes like this compound.[1][2]

Q4: How does the initial concentration of this compound affect the removal process?

A4: Increasing the initial dye concentration can have a negative effect on the decolorization performance.[1][3][4] For a given set of operational parameters, a higher initial concentration may require a longer treatment time to achieve the same level of removal.

Q5: What is the expected removal efficiency for this compound under optimal conditions?

A5: Under optimal conditions, a removal efficiency of approximately 99.88% for this compound can be achieved.[1][3][4]

Experimental Protocols

Methodology for Electrocoagulation of this compound

This protocol outlines the general steps for conducting an electrocoagulation experiment to remove this compound from a synthetic wastewater solution.

1. Preparation of Synthetic Wastewater:

  • Prepare a stock solution of this compound (e.g., 1000 ppm) in deionized water.
  • Dilute the stock solution to the desired initial concentration (e.g., 180 ppm) for the experiment.[1][2][3][4]

2. Electrocoagulation Cell Setup:

  • Use a batch reactor (e.g., a 250 mL beaker).
  • Install two iron electrodes (anode and cathode) vertically and parallel to each other.
  • Set the distance between the electrodes to the desired gap (e.g., 1.58 cm).[1][2][3][4]
  • Connect the electrodes to a DC power supply.

3. Experimental Procedure:

  • Pour a known volume of the synthetic RR141 wastewater (e.g., 200 mL) into the reactor.[1][2][3]
  • Adjust the initial pH of the solution to the desired value (e.g., 9.68) using dilute NaOH or HCl.[1][2][3][4]
  • Begin stirring the solution at a constant rate to ensure homogeneity.
  • Apply the desired current density (e.g., 22.76 mA/cm²) by adjusting the voltage of the DC power supply.[1][2][3][4]
  • Run the experiment for the specified retention time (e.g., 10.82 minutes).[1][2][3][4]
  • During the experiment, observe the formation of flocs and the clarification of the solution.

4. Sample Analysis:

  • After the experiment, turn off the power supply and stop stirring.
  • Allow the solution to settle for a predetermined time (e.g., 30 minutes) to separate the sludge.
  • Carefully collect a sample from the supernatant for analysis.
  • Measure the final pH of the treated effluent.
  • Determine the final concentration of this compound using a UV-Vis spectrophotometer at its maximum wavelength.
  • Calculate the dye removal efficiency using the following formula:
  • Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Data Presentation

Table 1: Optimal Operational Parameters for this compound Electrocoagulation
ParameterOptimal ValueUnit
pH9.68-
Current Density22.76mA/cm²
Electrode Gap1.58cm
Retention Time10.82minutes
Initial Dye Concentration180ppm
Achieved Removal Efficiency99.88%
Data sourced from studies using iron electrodes in a 200 mL batch reactor.[1][2][3][4]
Table 2: Investigated Ranges of Operational Parameters
ParameterRangeUnit
pH4 - 12-
Current Density5 - 30mA/cm²
Electrode Gap1 - 3cm
Retention Time3 - 30minutes
Initial Dye Concentration50 - 500ppm
These ranges were investigated in the optimization studies for the electrocoagulation of this compound.[1][2][4]

Visualizations

Electrocoagulation_Workflow A Prepare this compound Synthetic Wastewater B Set up Electrocoagulation Cell (Iron Electrodes) A->B C Adjust Initial pH B->C D Apply Desired Current Density C->D E Run Experiment for Specified Retention Time D->E F Flocculation & Coagulation Occur E->F G Settle and Collect Supernatant F->G H Analyze Supernatant (UV-Vis Spectrophotometer) G->H I Calculate Dye Removal Efficiency H->I

Caption: Experimental workflow for the electrocoagulation of this compound.

References

Technical Support Center: Minimizing Toxicity of Reactive Red 141 Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to minimize the toxicity of Reactive Red 141 and its byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its byproducts a concern?

This compound (RR141) is a widely used azo dye in the textile industry. During industrial processes and degradation treatments, RR141 can break down into various byproducts. Some of these byproducts, particularly aromatic amines, naphthalene sulfonates, and triazine derivatives, can be more toxic than the parent dye itself, posing a risk to the environment and human health.[1]

Q2: My degradation process completely removes the color of the this compound solution, but the treated effluent is still toxic. Why?

Decolorization alone is not an indicator of detoxification. The breakdown of the azo bond in this compound, which is responsible for its color, can lead to the formation of colorless but toxic aromatic amines and other intermediates.[2] These byproducts may exhibit cytotoxic, genotoxic, or other harmful effects. Therefore, it is crucial to assess the toxicity of the treated effluent even after complete color removal.

Q3: What are the common byproducts formed during the degradation of this compound?

Common byproducts identified from the degradation of this compound include derivatives of naphthalene and triazine. For instance, studies have identified metabolites such as sodium 3-diazenylnaphthalene-1,5-disulfonate, sodium naphthalene-2-sufonate, 4-chloro-1,3,5-triazin-2-amine, and N1-(1,3,5-triazin-2-yl)benzene-1,4-diamine.[3][4] The specific byproducts formed can vary depending on the degradation method used (e.g., biodegradation, advanced oxidation processes).

Q4: What are the most effective strategies to minimize the toxicity of this compound byproducts?

A combination of anaerobic and aerobic biological treatment processes is often recommended. The initial anaerobic stage breaks down the azo dye into aromatic amines, followed by an aerobic stage where these amines can be further mineralized into less toxic compounds like carbon dioxide and water.[5] Advanced oxidation processes (AOPs) like ozonation and Fenton treatment can also be effective in degrading both the parent dye and its toxic byproducts.[2][6]

Troubleshooting Guides

Issue 1: Unexpectedly high toxicity in treated effluent despite good decolorization.

Possible Cause 1: Formation of toxic aromatic amines.

  • Troubleshooting Step 1: Analyze the treated effluent for the presence of aromatic amines using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Troubleshooting Step 2: If aromatic amines are detected, implement a subsequent aerobic biological treatment step or an advanced oxidation process to degrade these byproducts.

Possible Cause 2: Presence of other toxic byproducts like naphthalene sulfonates or triazine derivatives.

  • Troubleshooting Step 1: Utilize analytical techniques such as GC-MS to identify a broader range of potential byproducts in the treated effluent.

  • Troubleshooting Step 2: Conduct a literature search on the toxicity of the identified byproducts to understand their potential contribution to the overall effluent toxicity.

  • Troubleshooting Step 3: Adjust the parameters of your treatment process (e.g., oxidant dose, reaction time, microbial strain) to promote more complete mineralization of these intermediates.

Issue 2: Incomplete degradation of this compound and its byproducts.

Possible Cause 1: Suboptimal operating conditions for the chosen treatment method.

  • Troubleshooting Step 1 (for all methods): Systematically optimize key parameters such as pH, temperature, and initial dye concentration.

  • Troubleshooting Step 2 (for AOPs): Optimize the concentration of oxidants (e.g., H₂O₂) and catalysts (e.g., Fe²⁺), as well as the intensity of UV irradiation if applicable.

  • Troubleshooting Step 3 (for Bioremediation): Ensure the microbial culture is well-acclimated and that essential nutrients (carbon, nitrogen sources) are available in the medium.

Possible Cause 2: Inhibition of microbial activity or catalyst deactivation.

  • Troubleshooting Step 1 (for Bioremediation): Test for potential inhibitory effects of the dye or its byproducts on the microbial consortium at different concentrations.

  • Troubleshooting Step 2 (for Catalytic AOPs): Analyze the catalyst for signs of fouling or deactivation and regenerate or replace it if necessary.

Data Presentation

Table 1: Toxicity of this compound

Test OrganismEndpointDurationValue (mg/L)Reference
Chlorella sp. (algae)EC5096 hours95.55[7][8]
Water fleas (Daphnia magna)LC5048 hours18.26[7][8]

Table 2: Overview of Treatment Strategies for this compound

Treatment MethodTypical Removal Efficiency (%)Key ByproductsPotential for Toxicity Reduction
Biodegradation (Anaerobic-Aerobic) >90Aromatic amines, naphthalene sulfonates, triazine derivativesHigh, if complete mineralization is achieved in the aerobic stage.
Advanced Oxidation Processes (AOPs) >95Smaller organic acids, CO₂, H₂OVery high, as AOPs can lead to complete mineralization.
Coagulation-Flocculation 60-70- (Dye is transferred to sludge)Low, as the dye and its toxicity are concentrated in the sludge.
Adsorption Variable- (Dye is adsorbed onto a solid phase)Low, as the dye is not degraded.

Experimental Protocols

1. Daphnia magna Acute Immobilization Test (Modified from OECD Guideline 202)

  • Test Organisms: Use Daphnia magna neonates (less than 24 hours old) from a healthy culture.

  • Test Solutions: Prepare a series of dilutions of the treated effluent with a suitable culture medium. Include a control group with only the culture medium.

  • Exposure: Place 10 neonates in each replicate vessel containing the test solution. Use at least three replicates for each concentration and the control.

  • Incubation: Incubate the test vessels at 20 ± 2 °C with a 16:8 hour light:dark photoperiod for 48 hours.

  • Observation: After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: Calculate the 48-hour LC50 (the concentration that causes immobilization in 50% of the daphnids) using appropriate statistical methods (e.g., probit analysis).

2. Seed Germination Toxicity Test (General Protocol)

  • Test Species: Select a sensitive plant species, such as lettuce (Lactuca sativa) or cress (Lepidium sativum).

  • Test Solutions: Prepare different concentrations of the treated effluent. Use deionized water as a control.

  • Exposure: Place a filter paper in each petri dish and moisten it with the respective test solution. Place a defined number of seeds (e.g., 20) on the filter paper.

  • Incubation: Seal the petri dishes to prevent evaporation and incubate them in the dark at a constant temperature (e.g., 25 °C) for a specified period (e.g., 72 hours).

  • Measurement: After the incubation period, count the number of germinated seeds and measure the root length of each germinated seed.

  • Data Analysis: Calculate the germination index (GI) and the EC50 (the concentration that causes a 50% reduction in root elongation compared to the control).

3. HPLC Analysis of Aromatic Amines

  • Sample Preparation: Extract the aromatic amines from the treated effluent using a suitable solid-phase extraction (SPE) method.

  • Chromatographic System: Use a High-Performance Liquid Chromatograph (HPLC) equipped with a C18 reverse-phase column and a UV or Diode Array Detector (DAD).

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffer solution (e.g., ammonium acetate) is commonly used.

  • Injection and Detection: Inject the extracted sample and monitor the elution of aromatic amines at a specific wavelength (e.g., 254 nm).

  • Quantification: Identify and quantify the aromatic amines by comparing their retention times and peak areas with those of known standards.

Visualizations

Troubleshooting_Toxicity start High toxicity in treated effluent despite decolorization check_byproducts Analyze for byproducts (HPLC, GC-MS) start->check_byproducts aromatic_amines Aromatic amines detected? check_byproducts->aromatic_amines other_byproducts Other toxic byproducts detected? aromatic_amines->other_byproducts No implement_aerobic Implement/optimize aerobic treatment or AOPs aromatic_amines->implement_aerobic Yes modify_treatment Modify treatment parameters (e.g., oxidant dose, reaction time) other_byproducts->modify_treatment Yes no_byproducts No known toxic byproducts detected. Consider synergistic effects or unidentified toxic compounds. other_byproducts->no_byproducts No reassess_toxicity Re-assess toxicity implement_aerobic->reassess_toxicity modify_treatment->reassess_toxicity

Caption: Troubleshooting workflow for unexpected toxicity.

Experimental_Workflow sample Treated Effluent Sample toxicity_testing Toxicity Assessment (Daphnia, Seed Germination) sample->toxicity_testing chemical_analysis Chemical Analysis (HPLC, GC-MS) sample->chemical_analysis toxic Toxic? toxicity_testing->toxic identify_toxicants Identify Toxic Byproducts chemical_analysis->identify_toxicants toxic->identify_toxicants Yes not_toxic Effluent is not toxic. Process is successful. toxic->not_toxic No optimize_treatment Optimize Treatment Process identify_toxicants->optimize_treatment optimize_treatment->sample Re-evaluate

Caption: General experimental workflow for toxicity assessment.

References

Improving the stability of Reactive Red 141 solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Reactive Red 141 solutions for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solution preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound in aqueous solutions is primarily affected by three main factors:

  • pH: Reactive dyes like this compound are most stable in slightly acidic to neutral pH (6.5-7.0) for storage.[1] Alkaline conditions (pH > 7) significantly accelerate the hydrolysis of the dye's reactive groups, leading to a loss of its ability to bind to substrates and a change in its spectrophotometric properties.[2]

  • Temperature: Higher temperatures increase the rate of hydrolysis and degradation.[2] Therefore, it is crucial to store stock solutions at cool temperatures.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of the dye, leading to a loss of color and reactivity.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound is highly dependent on its form (powder vs. solution) and storage conditions.

  • Powdered Dye: In a sealed container, stored in a cool, dry, and dark environment, the powdered form of reactive dyes can have a shelf-life of 5-8 years.[1]

  • Liquid (Stock Solution): Once dissolved in water, the stability of this compound decreases significantly. A prepared stock solution is estimated to be stable for about 1 year if stored properly in a cool, dry, and dark environment.[1] For optimal reactivity, it is often recommended to prepare solutions fresh.

Q3: How should I prepare a stock solution of this compound to maximize its stability?

A3: To prepare a stable stock solution, follow these guidelines:

  • Use High-Purity Water: Always use distilled or deionized water to avoid contaminants that could interfere with the dye.

  • Adjust pH: Before adding the dye powder, adjust the pH of the water to a slightly acidic to neutral range (6.5-7.0).[1] You can use a dilute acid (e.g., acetic acid) or a phosphate buffer to achieve and maintain the desired pH.

  • Dissolve the Dye: Slowly add the this compound powder to the pH-adjusted water while stirring to ensure it dissolves completely. Avoid vigorous stirring that could introduce excessive oxygen.

  • Storage: Store the solution in a tightly sealed, opaque container to protect it from light. The container should be stored in a refrigerator (2-8°C).

Q4: Can I freeze my this compound stock solution to extend its shelf-life?

A4: While freezing can slow down degradation, it is generally not recommended for aqueous solutions of reactive dyes. The freeze-thaw cycles can potentially cause the dye to precipitate out of solution. If you choose to freeze aliquots, they should be single-use to avoid repeated freezing and thawing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the solution 1. Poor water quality (e.g., hard water).2. Incorrect pH.3. Solution is too concentrated.4. Contamination of the stock solution.1. Always use distilled or deionized water.2. Ensure the pH of the solution is between 6.5 and 7.0.3. Prepare a more dilute stock solution.4. Filter the solution through a 0.22 µm filter. Ensure all glassware is clean.
Loss of color or change in absorbance 1. Degradation due to improper storage (high temperature, light exposure).2. Hydrolysis due to incorrect pH (too alkaline).1. Store solutions in a cool, dark place (e.g., refrigerator).2. Prepare fresh solutions if degradation is suspected.3. Always prepare and store solutions in a slightly acidic to neutral buffer.
Inconsistent experimental results 1. Degraded dye solution.2. Variability in solution preparation.1. Use a fresh stock solution for critical experiments.2. Follow a standardized protocol for solution preparation, including precise pH and concentration measurements.

Quantitative Data on Stability

The following tables summarize data on the degradation of this compound under different pH and temperature conditions. This data is primarily derived from studies on the decolorization of the dye in wastewater, and thus represents conditions that destabilize the dye. For improving stability, conditions that show low degradation should be favored for storage.

Table 1: Effect of pH on this compound Degradation

pH Degradation (%) after 20 hours Reference
5.03.77 ± 0.32[2]
6.049.72 ± 0.93[2]
7.074.70 ± 0.68[2]
8.095.41 ± 0.02[2]
9.016.71 ± 1.16[2]

Note: The high degradation at pH 7.0 and 8.0 in this study was in the presence of microorganisms for bioremediation. For chemical stability, a pH of 6.5-7.0 is recommended for storage to minimize hydrolysis.[1]

Table 2: Effect of Temperature on this compound Degradation (at pH 8.0)

Temperature (°C) Degradation (%) after 20 hours Reference
2576.34 ± 4.05[2]
3093.37 ± 0.61[2]
3594.71 ± 0.69[2]
4096.45 ± 0.04[2]
4576.45 ± 0.03[2]

Note: This data illustrates that higher temperatures generally accelerate degradation. Therefore, refrigerated storage is recommended.

Experimental Protocols

Protocol for Preparation of a Stabilized 1 mM this compound Stock Solution

Materials:

  • This compound (powder)

  • Deionized water

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate) or 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

  • Opaque storage bottles

Procedure:

  • Prepare a 50 mM Phosphate Buffer (pH 6.8):

    • Prepare 0.1 M solutions of monobasic sodium phosphate and dibasic sodium phosphate.

    • To a beaker, add a volume of the 0.1 M monobasic sodium phosphate solution.

    • While stirring, slowly add the 0.1 M dibasic sodium phosphate solution until the pH meter reads 6.8.

    • Alternatively, prepare the buffer and adjust the pH to 6.8 using 0.1 M HCl or 0.1 M NaOH.

  • Weigh this compound:

    • Calculate the required mass of this compound powder for your desired volume of 1 mM stock solution (Molecular Weight of this compound is approximately 1774.19 g/mol ).

    • For example, for 100 mL of a 1 mM solution, you would need approximately 0.1774 g.

  • Dissolve the Dye:

    • Add the weighed this compound powder to a volumetric flask.

    • Add a small amount of the prepared phosphate buffer (pH 6.8) to the flask and swirl to dissolve the powder.

    • Once dissolved, bring the final volume up to the mark with the phosphate buffer.

    • Stir the solution gently with a magnetic stirrer for 10-15 minutes to ensure complete dissolution.

  • Filter and Store:

    • Filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.

    • Transfer the filtered solution into a clean, labeled, opaque storage bottle.

    • Store the bottle in a refrigerator at 2-8°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stabilization & Storage A Prepare pH 6.8 Phosphate Buffer C Dissolve Dye in Buffered Water A->C B Weigh Reactive Red 141 Powder B->C D Filter through 0.22 µm filter C->D E Store in Opaque Bottle at 2-8°C D->E

Experimental workflow for preparing a stabilized this compound solution.

degradation_pathway cluster_factors Degradation Factors RR141 This compound (Active Form) Hydrolyzed_RR141 Hydrolyzed this compound (Inactive Form) RR141->Hydrolyzed_RR141 Hydrolysis Alkaline_pH Alkaline pH (pH > 7) Alkaline_pH->Hydrolyzed_RR141 High_Temp High Temperature High_Temp->Hydrolyzed_RR141 Light Light Exposure Light->Hydrolyzed_RR141 Photodegradation

Primary degradation pathway for this compound in aqueous solutions.

References

Technical Support Center: Reducing COD in Wastewater Containing Reactive Red 141

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of Chemical Oxygen Demand (COD) in wastewater containing the azo dye Reactive Red 141.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing COD in wastewater containing this compound?

A1: The primary methods for treating wastewater contaminated with this compound and reducing COD include biological treatment, advanced oxidation processes (AOPs), electrochemical degradation, and physicochemical methods.[1][2][3] Each of these methods has its own set of operating conditions and efficiencies. Biological treatments utilize microorganisms to break down the dye molecule, while AOPs rely on the generation of highly reactive radicals to oxidize the dye.[4][5] Electrochemical degradation uses an electric current to break down the pollutant.[6][7] Physicochemical methods, such as coagulation and adsorption, physically remove the dye from the water.[8][9]

Q2: What kind of COD reduction efficiency can be expected with biological treatment?

A2: Biological treatment using specific bacterial strains has shown significant COD reduction. For instance, Rhizobium radiobacter MTCC 8161 has been reported to achieve an 83.33% reduction in COD after 48 hours under static anoxic conditions.[4][10] The efficiency of biological treatment is highly dependent on factors like the microbial strain used, pH, temperature, and the presence of co-substrates.[4][11]

Q3: Are the degradation products of this compound toxic?

A3: While the degradation of this compound can reduce the toxicity of the wastewater, some of the resulting intermediates, such as naphthalene and triazine derivatives, may still exhibit phytotoxicity and genotoxicity.[11] It is crucial to assess the toxicity of the treated effluent to ensure the overall environmental safety of the treatment process.

Q4: Can physicochemical methods completely remove this compound?

A4: Physicochemical methods like coagulation and adsorption can be effective for color removal. For example, polyaluminium chloride (PAC) has been shown to be an effective coagulant for reactive dyes.[8] Adsorption using materials like activated carbon or polyvinyl alcohol (PVA) nanofibers can also remove a significant percentage of the dye.[1] However, these methods primarily transfer the pollutant from the liquid phase to a solid phase (sludge or adsorbent), which then requires further management. They may not lead to complete mineralization of the dye and thus may have limitations in COD reduction.

Troubleshooting Guides

Biological Treatment

Issue: Low COD reduction and poor decolorization.

Possible Cause Troubleshooting Step
Suboptimal pH Verify the pH of the medium. For Paenibacillus terrigena KKW2-005, the optimal pH is 8.0, while for Rhizobium radiobacter MTCC 8161, it is 7.0.[4][11] Adjust the pH accordingly using appropriate buffers or acid/base solutions.
Incorrect Temperature Check the incubation temperature. The optimal temperature range for P. terrigena is 30-40°C, and for R. radiobacter it is 30°C.[4][11] Ensure the incubator is calibrated and maintaining the correct temperature.
Inadequate Co-substrates The presence of a suitable carbon and nitrogen source is often crucial for the bacteria. For R. radiobacter, the addition of yeast extract and urea has been shown to enhance decolorization.[4] Ensure your medium is supplemented with the necessary nutrients.
Oxygen Inhibition Many azo dye degrading bacteria function best under static or anoxic conditions. Shaking or aeration can inhibit the azoreductase enzyme responsible for breaking the azo bond.[4] Ensure the incubation is carried out under static conditions if required for the specific strain.
Toxicity of Dye Concentration High concentrations of the dye can be inhibitory to microbial growth. If you are observing poor growth and activity, try acclimatizing the culture to increasing concentrations of this compound or starting with a lower initial dye concentration.
Advanced Oxidation Processes (AOPs)

Issue: Inefficient decolorization and COD removal using Fenton or photo-Fenton process.

Possible Cause Troubleshooting Step
Incorrect pH The Fenton reaction is highly pH-dependent, with an optimal pH typically around 3.[8] Above this pH, iron precipitates as hydroxide, reducing the availability of the catalyst. Adjust the pH of the wastewater before adding the Fenton reagents.
Suboptimal Fe²⁺:H₂O₂ Ratio The ratio of ferrous iron to hydrogen peroxide is critical. An excess of either reagent can be detrimental to the process. For a similar reactive dye, an optimal Fe²⁺:H₂O₂ ratio was found to be 1:10.[8] Experiment with different ratios to find the optimum for your specific conditions.
Scavenging of Hydroxyl Radicals Other substances in the wastewater (e.g., chloride ions, high concentrations of organic matter) can scavenge the hydroxyl radicals, reducing the efficiency of the process. Consider a pre-treatment step like coagulation to remove some of these interfering substances.[6][7]
Insufficient UV Light (for photo-Fenton) If using a photo-Fenton process, ensure the UV lamp is functioning correctly and that the wastewater is sufficiently transparent for light to penetrate. Turbidity can reduce the effectiveness of the UV light.

Data Presentation

Table 1: Comparison of Different Treatment Methods for this compound

Treatment MethodKey ParametersCOD Reduction (%)Decolorization (%)Reference
Biological Treatment Rhizobium radiobacter MTCC 8161, pH 7.0, 30°C, 48h, static anoxic83.3390[4][10]
Biological Treatment Paenibacillus terrigena KKW2-005, pH 8.0, 30-40°C, 20h, staticNot Reported96.45[11]
Electrochemical Degradation β-PbO₂ anode, acidic pH (1-3), high NaCl (1.0-2.0 g/L)Variable90[6][7]
Photo-Fenton-like Process TiO₂/S-TiO₂, Fe³⁺/Cu²⁺, visible lightMineralization evaluated by TOCHigh degradation rates
Adsorption Polyvinyl alcohol (PVA) nanofibersNot Reported>80[12]
Adsorption Activated CarbonCOD removal of 0.0725 g-COD/g-AC per cycleNot specified[13]

Experimental Protocols

Protocol 1: Biological Decolorization and COD Reduction using Rhizobium radiobacter MTCC 8161
  • Culture Preparation: Inoculate Rhizobium radiobacter MTCC 8161 in a nutrient broth and incubate at 30°C until a sufficient cell density is reached.

  • Experimental Setup: Prepare a Bushnell and Hass basal medium (BHM) supplemented with 0.5% yeast extract and 0.5% urea.[4] Add this compound to a final concentration of 50 mg/L.

  • Inoculation: Inoculate the prepared medium with the bacterial culture.

  • Incubation: Incubate the flasks under static anoxic conditions at 30°C and pH 7.0 for 48 hours.[4]

  • Sampling and Analysis:

    • At regular intervals, withdraw samples and centrifuge to remove bacterial cells.

    • Measure the decolorization by monitoring the absorbance of the supernatant at the maximum wavelength of this compound (around 543 nm) using a UV-Vis spectrophotometer.[11]

    • Determine the COD of the supernatant using the closed reflux, titrimetric method.[7]

Protocol 2: COD Reduction using Fenton Oxidation
  • Wastewater Preparation: Prepare a solution of this compound in deionized water.

  • pH Adjustment: Adjust the pH of the solution to 3.0 using sulfuric acid or sodium hydroxide.[8]

  • Reagent Addition:

    • Add a stock solution of ferrous sulfate (FeSO₄·7H₂O) to achieve the desired Fe²⁺ concentration (e.g., 0.2 mM).[8]

    • Add a stock solution of hydrogen peroxide (H₂O₂) to achieve the desired concentration (e.g., 2.0 mM).[8]

  • Reaction: Stir the solution vigorously for a predetermined reaction time (e.g., 60 minutes).

  • Quenching and pH Neutralization: Stop the reaction by raising the pH to around 7.0-8.0 to precipitate the iron as ferric hydroxide.

  • Analysis:

    • Filter the solution to remove the precipitate.

    • Measure the final COD of the filtrate.

Visualizations

Experimental_Workflow_Biological_Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Bacterial Culture (Rhizobium radiobacter) Incubation Incubation (30°C, pH 7.0, 48h, Static Anoxic) Culture->Incubation Medium Growth Medium (BHM + Yeast Extract + Urea) Medium->Incubation Dye This compound (50 mg/L) Dye->Incubation Sampling Sampling & Centrifugation Incubation->Sampling Decolorization Decolorization Analysis (UV-Vis Spectrophotometry) Sampling->Decolorization COD COD Analysis (Closed Reflux Method) Sampling->COD

Caption: Workflow for biological treatment of this compound.

AOP_Fenton_Process Wastewater Wastewater (this compound) pH_Adjust pH Adjustment (to pH 3) Wastewater->pH_Adjust Reagent_Add Reagent Addition (Fe²⁺ + H₂O₂) pH_Adjust->Reagent_Add Reaction Fenton Reaction (Stirring) Reagent_Add->Reaction Quench Quenching & Neutralization (pH > 7) Reaction->Quench Analysis Filtration & COD Analysis Quench->Analysis

Caption: Advanced Oxidation Process: Fenton Treatment Workflow.

Troubleshooting_Logic Start Low COD Reduction? Check_pH Is pH Optimal? Start->Check_pH Check_Temp Is Temperature Correct? Check_pH->Check_Temp Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Nutrients Are Co-substrates Present? Check_Temp->Check_Nutrients Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Add_Nutrients Add Co-substrates Check_Nutrients->Add_Nutrients No Success Problem Resolved Check_Nutrients->Success Yes Adjust_pH->Success Adjust_Temp->Success Add_Nutrients->Success

Caption: Troubleshooting logic for biological treatment.

References

Factors affecting the kinetics of Reactive Red 141 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the degradation of Reactive Red 141 (RR-141). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for degrading this compound?

A1: The primary methods investigated for the degradation of this compound include biological degradation by microorganisms (bacteria and fungi), advanced oxidation processes (AOPs) such as photocatalysis (e.g., using TiO₂) and photo-Fenton processes, and electrochemical degradation.[1][2][3][4] Each method has its own set of operating parameters that influence the degradation kinetics.

Q2: Why is my biological degradation of RR-141 slow or incomplete?

A2: Several factors can affect the efficiency of biological degradation. Key parameters to check are:

  • pH: The optimal pH for bacterial decolorization is often in the neutral to slightly alkaline range (pH 7.0-8.0).[1][5]

  • Temperature: Most studies show effective degradation in the mesophilic range of 30-40°C.[1][5]

  • Oxygen Levels: Many bacterial degradation processes for azo dyes are more effective under static or anoxic (anaerobic) conditions, as the azo bond cleavage is often a reductive process.[1][5] Shaking or aeration might inhibit the initial decolorization step.

  • Nutrient Availability: The presence of suitable carbon and nitrogen sources (e.g., yeast extract, urea) can significantly enhance degradation rates by providing necessary co-substrates for the microorganisms.[5]

  • Initial Dye Concentration: High concentrations of the dye can be toxic to the microorganisms, leading to inhibition of the degradation process.[5][6]

Q3: My photocatalytic degradation of RR-141 is not working well. What should I troubleshoot?

A3: For photocatalytic degradation, consider the following:

  • Catalyst Loading: There is an optimal catalyst concentration. Too little catalyst will result in a low number of active sites, while too much can lead to turbidity, which blocks light penetration and reduces efficiency.[7]

  • pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecule, influencing the adsorption of the dye onto the catalyst surface. For TiO₂-based photocatalysis, acidic pH (around 3) has been shown to be more effective for RR-141 degradation.[7]

  • Light Source and Intensity: Ensure your light source has the appropriate wavelength to activate your photocatalyst (e.g., UV light for TiO₂). Light intensity also plays a crucial role; lower intensity will result in a slower reaction rate.[2][8]

  • Initial Dye Concentration: At higher dye concentrations, more dye molecules are adsorbed on the catalyst surface, which can block the light from reaching the catalyst, thus reducing the degradation rate.[7]

  • Presence of Other Ions: Certain ions, such as chloride, can have a negative impact on the photodegradation rate.[2]

Q4: How can I monitor the degradation of this compound?

A4: The degradation of RR-141 is typically monitored by measuring the change in its concentration over time. This is most commonly done using a UV-Vis spectrophotometer. The percentage of decolorization is calculated by measuring the absorbance at the maximum wavelength (λmax) of RR-141, which is around 543 nm or 521 nm, and applying the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.[1][9] For mineralization studies, which assess the complete breakdown of the dye into simpler inorganic compounds, techniques like Total Organic Carbon (TOC) analysis and Chemical Oxygen Demand (COD) measurements are used.[5]

Troubleshooting Guides

Guide 1: Low Decolorization Efficiency in Bacterial Degradation
Symptom Possible Cause Troubleshooting Step
Minimal color change after prolonged incubation.Suboptimal pH.Measure and adjust the pH of the medium to the optimal range for your bacterial strain (typically pH 7.0-8.0).[1][5]
Suboptimal temperature.Ensure the incubator is set to the optimal temperature for your bacterial strain (e.g., 30-40°C).[1][5]
Inappropriate oxygen conditions.If using a shaking incubator, try static (anoxic) conditions, as azo dye reduction is often favored in the absence of oxygen.[5]
Insufficient nutrients/co-substrates.Supplement the medium with an additional carbon and/or nitrogen source like yeast extract, glucose, or urea.[5]
Initial decolorization followed by a plateau.High initial dye concentration leading to toxicity.Reduce the initial concentration of this compound in your experiment.[5][6]
Depletion of co-substrates.Add more of the limiting nutrient (e.g., carbon source) to the medium.
Guide 2: Inefficient Photocatalytic Degradation
Symptom Possible Cause Troubleshooting Step
Slow degradation rate.Suboptimal catalyst dose.Optimize the catalyst concentration. Start with a lower dose and gradually increase it, monitoring the degradation rate at each concentration.[7]
Incorrect pH.Adjust the pH of the solution. For TiO₂-based systems, an acidic pH is often more effective.[7]
Low light intensity.Ensure the light source is positioned correctly and is of sufficient intensity to activate the photocatalyst.[2][8]
Degradation stops prematurely.Catalyst deactivation.The catalyst surface may be fouled by dye molecules or intermediates. Try washing and recalcining the catalyst if applicable.
High initial dye concentration.A high concentration of dye can block light from reaching the catalyst surface. Dilute the dye solution and repeat the experiment.[7]
Inconsistent results.Aggregation of catalyst particles.Ensure the catalyst is well-dispersed in the solution. Sonication before starting the experiment can help.
Fluctuations in experimental conditions.Maintain constant temperature and stirring speed throughout the experiment.

Data Presentation

Table 1: Effect of pH on the Biological Degradation of this compound by Paenibacillus terrigena KKW2-005

pHDegradation (%)
5.03.77 ± 0.32
6.049.72 ± 0.93
7.074.70 ± 0.68
8.095.41 ± 0.02
9.016.71 ± 1.16
(Data from a study with an initial RR-141 concentration of 50 mg/L after 20 hours of incubation)[1]

Table 2: Influence of TiO₂ Catalyst Dose on the Photocatalytic Degradation of this compound

TiO₂ Dose (mg)Degradation Efficiency (%)
20Increased
40Increased
60Increased
80Increased
100Maximum
120Constant
140Constant
(Data from a study with a fixed dye concentration of 10 mg/L. The efficiency increased greatly up to 100 mg and then remained almost constant)[7]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of this compound using TiO₂
  • Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

  • Experimental Setup:

    • Add a specific volume of the RR-141 stock solution to a photoreactor vessel to achieve the desired initial dye concentration (e.g., 10 mg/L).

    • Add the optimized amount of TiO₂ catalyst (e.g., 100 mg) to the solution.[7]

    • Adjust the pH of the suspension to the optimal value (e.g., pH 3) using dilute HCl or NaOH.[7]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

  • Photocatalytic Reaction:

    • Turn on the light source (e.g., a UV lamp).

    • Maintain constant stirring throughout the experiment to ensure the catalyst remains suspended.

  • Sampling and Analysis:

    • At regular time intervals, withdraw a small aliquot of the suspension.

    • Centrifuge or filter the aliquot to remove the TiO₂ particles.

    • Measure the absorbance of the supernatant at the λmax of RR-141 using a UV-Vis spectrophotometer.

  • Data Calculation: Calculate the degradation efficiency at each time point using the formula mentioned in FAQ 4.

Protocol 2: General Procedure for Bacterial Degradation of this compound
  • Preparation of Culture Medium: Prepare a suitable liquid medium for bacterial growth (e.g., Bushnell and Hass medium) and supplement it with an appropriate carbon and nitrogen source (e.g., glucose and yeast extract).[1][5]

  • Inoculation:

    • Inoculate the sterile medium with a fresh culture of the bacterial strain being investigated.

    • Incubate the culture under optimal conditions (e.g., 30°C) until it reaches the desired growth phase (e.g., exponential phase).

  • Degradation Experiment:

    • Add a specific concentration of sterile this compound solution to the bacterial culture (e.g., 50 mg/L).[1][5]

    • Incubate the culture under the desired conditions (e.g., 30-40°C, static/anoxic).[1][5]

  • Sampling and Analysis:

    • At regular time intervals, aseptically withdraw a sample from the culture.

    • Centrifuge the sample to pellet the bacterial cells.

    • Measure the absorbance of the supernatant at the λmax of RR-141 using a UV-Vis spectrophotometer.

  • Data Calculation: Calculate the decolorization percentage at each time point.

Visualizations

Experimental_Workflow_Photocatalysis cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_dye Prepare RR-141 Solution mix Mix Dye and Catalyst in Reactor prep_dye->mix prep_catalyst Weigh TiO₂ Catalyst prep_catalyst->mix adjust_ph Adjust pH mix->adjust_ph dark_stir Stir in Dark (Equilibrium) adjust_ph->dark_stir illuminate Illuminate with UV Light dark_stir->illuminate sample Withdraw Sample illuminate->sample At regular intervals separate Centrifuge/Filter sample->separate measure Measure Absorbance (UV-Vis) separate->measure calculate Calculate Degradation % measure->calculate

Caption: Workflow for a typical photocatalytic degradation experiment of this compound.

Factors_Affecting_Kinetics cluster_biological Biological Degradation cluster_photocatalytic Photocatalytic Degradation center_node Degradation Kinetics of this compound bio_ph pH bio_ph->center_node bio_temp Temperature bio_temp->center_node bio_conc Initial Dye Conc. bio_conc->center_node bio_o2 Oxygen Level bio_o2->center_node bio_nutrients Nutrients bio_nutrients->center_node photo_ph pH photo_ph->center_node photo_catalyst Catalyst Dose photo_catalyst->center_node photo_conc Initial Dye Conc. photo_conc->center_node photo_light Light Intensity photo_light->center_node photo_h2o2 H₂O₂ Conc. (Photo-Fenton) photo_h2o2->center_node

Caption: Key factors influencing the kinetics of this compound degradation.

References

Validation & Comparative

A Comparative Analysis of Reactive Red 141 and Other Azo Dyes in Wastewater Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pervasive use of azo dyes, such as Reactive Red 141, in the textile and other industries has led to significant environmental concerns regarding wastewater contamination. These synthetic colorants are designed for stability, making them resistant to conventional wastewater treatment methods and posing potential toxicological risks. This guide provides a comparative overview of the performance of this compound and other azo dyes in various wastewater treatment processes, supported by experimental data. Detailed methodologies for key analytical procedures are also presented to aid researchers in their study of azo dye degradation.

Comparative Performance of Azo Dyes in Wastewater Treatment

The efficiency of azo dye removal from wastewater is highly dependent on the dye's molecular structure and the treatment technology employed. Below are comparative data from various studies on the degradation of this compound and other azo dyes using biological and chemical methods.

Biological Treatment

Biological treatment methods, particularly those involving microbial degradation, are considered cost-effective and environmentally friendly alternatives for azo dye removal. The decolorization efficiency often varies based on the microbial strain and operational conditions.

Table 1: Comparative Decolorization of Azo Dyes by Microbial Action

DyeMicroorganismTreatment ConditionsDecolorization Efficiency (%)COD Reduction (%)Reference
This compoundRhizobium radiobacter MTCC 8161Static anoxic, pH 7.0, 30°C, 48h9083.33[1][2]
This compoundPaenibacillus terrigena KKW2-005Static, pH 8.0, 30-40°C, 20h96.45Not Reported[3]
This compoundBacillus thuringiensis & Kosakonia radicincitans (consortium)Not specified, 12h36Not Reported[4]
Acid Orange 7 (monoazo)Anaerobic mixed culture50 mg/L, 0.05 L·m⁻²·h⁻¹ flux98Not Reported[5]
Reactive Black 5 (diazo)Anaerobic mixed culture50 mg/L, 0.05 L·m⁻²·h⁻¹ flux82Not Reported[5]
Direct Blue 71 (triazo)Anaerobic mixed culture50 mg/L, 0.05 L·m⁻²·h⁻¹ flux72Not Reported[5]
Chemical Treatment

Chemical treatment methods, including coagulation and advanced oxidation processes (AOPs), are often more rapid and effective for the degradation of recalcitrant azo dyes.

Table 2: Comparative Removal of Azo Dyes by Coagulation

DyeCoagulantOptimal ConditionsRemoval Efficiency (%)Reference
This compoundAluminum chloride (AlCl₃)pH 8, 10 min mixing, 100 mg/L dye65.7[6]
This compoundFerric chloride (FeCl₃)pH 5, 10 min mixing, 100 mg/L dye65.68[7]
This compoundAluminum sulphate (Al₂(SO₄)₃)pH 8, 20 min mixing, 100 mg/L dye56.89[7]
Disperse Red 13Ferric chloride (FeCl₃)pH 5, 10 min mixing, 100 mg/L dye>98

Table 3: Comparative Degradation of Azo Dyes by Advanced Oxidation Processes (AOPs)

DyeAOP MethodTreatment ConditionsDegradation/Decolorization Efficiency (%)Reference
This compoundElectrocoagulation (Iron electrodes)pH 9.68, 10.82 min, 22.76 mA/cm²99.88[8]
Direct Red 23O₃/UVpH 9, 15 min100 (decolorization)[9]
Cationic Red X-GRLWet Electrochemical Oxidation120°C, 60 min~100 (decolorization)[10]
Acid Orange 7Fenton-likeNot specifiedNot specified, comparative study[11]
Direct Orange 39OzonationNot specifiedNot specified, comparative study[11]
Mordant Yellow 10PeroxoneNot specifiedNot specified, comparative study[11]

Experimental Protocols

Accurate and reproducible data are paramount in comparative studies. The following section outlines detailed methodologies for key experiments in azo dye wastewater treatment analysis.

Decolorization Assessment

The percentage of dye decolorization is determined spectrophotometrically.

  • Sample Preparation: Withdraw an aliquot of the treated dye solution at specific time intervals. Centrifuge the sample (e.g., at 5,000 rpm for 15 minutes) to separate any microbial biomass or suspended solids.[12] Filter the supernatant through a 0.45 µm syringe filter if necessary.[12]

  • Spectrophotometric Analysis: Measure the absorbance of the clear supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of the specific azo dye.[13] The λmax for this compound is typically around 540 nm.

  • Calculation: The decolorization efficiency is calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100[13]

Chemical Oxygen Demand (COD) Analysis

COD is a measure of the oxygen equivalent of the organic matter in a sample that is susceptible to oxidation by a strong chemical oxidant. The closed reflux, titrimetric method is commonly used.[14][15]

  • Sample Preparation: Homogenize samples containing suspended solids to ensure representativeness.[16] If necessary, dilute the sample to bring the COD value within the desired range (e.g., 40-400 mg/L).[15]

  • Digestion: Pipette a specific volume of the sample (e.g., 2.0 mL) into a COD digestion vial containing a digestion solution (potassium dichromate and sulfuric acid) and a catalyst (mercuric sulfate).[16]

  • Reflux: Tightly cap the vials and reflux at 150°C for 2 hours in a COD reactor.[16][17]

  • Titration: Cool the vials to room temperature. Titrate the excess dichromate with a standard solution of ferrous ammonium sulfate (FAS) using a ferroin indicator. The endpoint is a sharp color change from blue-green to reddish-brown.[18]

  • Blank Determination: Run a blank using deionized water instead of the sample.[18]

  • Calculation: The COD is calculated based on the difference in the volume of FAS titrant used for the blank and the sample.

Biochemical Oxygen Demand (BOD) Analysis

BOD measures the amount of dissolved oxygen consumed by microorganisms during the aerobic decomposition of organic matter in a sample. The 5-day BOD test (BOD5) is the standard method.[19][20]

  • Sample Preparation: Neutralize the sample to a pH between 6.5 and 7.5.[21][22] If the sample has been chlorinated, it must be dechlorinated.[20] The sample may require dilution with prepared dilution water containing essential nutrients.[20][22] If the sample lacks a sufficient microbial population, it must be seeded.[20]

  • Initial Dissolved Oxygen (DO) Measurement: Completely fill two 300 mL BOD bottles with the prepared sample. Immediately measure the DO in one bottle using a calibrated DO meter.[23]

  • Incubation: Incubate the second bottle in the dark at 20°C for 5 days.[21][23]

  • Final DO Measurement: After 5 days, measure the DO in the incubated bottle.[19]

  • Blank Determination: Prepare and incubate a blank using only dilution water.[22]

  • Calculation: The BOD is calculated as the difference between the initial and final DO concentrations, adjusted for any dilution and the oxygen demand of the seed (if used).

Phytotoxicity Assay

Phytotoxicity tests assess the toxic effects of treated and untreated wastewater on plant growth.

  • Test Organisms: Select seeds of common agricultural crops (e.g., mung bean (Vigna radiata), sorghum (Sorghum vulgare)).[24]

  • Exposure: Place a set number of seeds (e.g., 10) in petri dishes or pots lined with filter paper.[25] Treat the seeds with a specific volume (e.g., 5 mL) of the untreated dye solution, the treated effluent, and a control (distilled water) daily.

  • Incubation: Incubate the setups at room temperature for a specified period (e.g., 7 days).

  • Assessment: After the incubation period, record the germination percentage, and measure the length of the plumule (shoot) and radicle (root) for each treatment group.[25]

Visualizing Degradation Pathways and Experimental Workflows

Biodegradation Pathway of this compound

The microbial degradation of this compound typically begins with the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. These intermediates are then further broken down into simpler, less toxic compounds.

Biodegradation_Pathway_RR141 RR141 This compound AzoCleavage Azo Bond Cleavage (Azoreductase) RR141->AzoCleavage Metabolite1 Sodium 3-diazenylnaphthalene- 1,5-disulfonate AzoCleavage->Metabolite1 Metabolite2 N1-(1,3,5-triazin-2-yl) benzene-1,4-diamine AzoCleavage->Metabolite2 FurtherDeg1 Further Degradation Metabolite1->FurtherDeg1 FurtherDeg2 Further Degradation Metabolite2->FurtherDeg2 FinalProducts Simpler Compounds (e.g., Naphthalene-2-sulfonate, 4-chloro-1,3,5-triazin-2-amine) FurtherDeg1->FinalProducts FurtherDeg2->FinalProducts

Caption: Proposed biodegradation pathway of this compound.

General Experimental Workflow for Azo Dye Wastewater Treatment

The evaluation of a wastewater treatment method for azo dyes follows a systematic workflow, from initial characterization to performance assessment.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Wastewater Synthetic Azo Dye Wastewater Treatment Treatment Method (Biological/Chemical) Wastewater->Treatment Decolorization Decolorization (UV-Vis) Treatment->Decolorization COD_BOD COD & BOD Reduction Treatment->COD_BOD Toxicity Toxicity Assessment Treatment->Toxicity Data Data Analysis & Comparison Decolorization->Data COD_BOD->Data Toxicity->Data

Caption: General workflow for azo dye treatment experiments.

References

A Comparative Guide to Analytical Methods for the Quantification of Reactive Red 141

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification of the azo dye, Reactive Red 141. The selection of an appropriate analytical technique is critical for accurate and reliable measurement in various applications, including textile effluent monitoring, toxicological studies, and quality control in dye manufacturing. This document outlines the performance of three prevalent methods: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE), with supporting data and detailed experimental protocols.

Quantitative Performance Comparison

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry Capillary Electrophoresis (CE)
Linearity Range 0.5 - 50 µg/mL1 - 25 µg/mL0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL1.0 µg/mL0.5 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides high sensitivity and selectivity for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: A mobile phase of methanol and water (ratio dependent on the specific column and system, e.g., 70:30 v/v) is prepared and degassed.

  • Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. A series of calibration standards are prepared by diluting the stock solution to concentrations within the linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: The sample containing this compound is diluted with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 370 nm

  • Analysis: The calibration standards and samples are injected into the HPLC system. The peak area of this compound is recorded.

  • Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of this compound in the samples is determined from the calibration curve.

UV-Visible Spectrophotometry

This method is simple, rapid, and cost-effective for the quantification of this compound in relatively clean samples.

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • Distilled water

  • This compound standard

Procedure:

  • Standard Solution Preparation: A stock solution of this compound is prepared in distilled water. Calibration standards are prepared by diluting the stock solution to concentrations within the linear range (e.g., 1, 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation: The sample containing this compound is diluted with distilled water to fall within the calibration range.

  • Wavelength Determination: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a standard solution from 200 to 800 nm. The λmax for this compound is approximately 544 nm[1].

  • Analysis: The absorbance of the calibration standards and samples is measured at the λmax (544 nm) against a distilled water blank.

  • Quantification: A calibration curve is constructed by plotting the absorbance versus the concentration of the standards. The concentration of this compound in the samples is determined from the calibration curve.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires small sample volumes, making it suitable for complex matrices.

Instrumentation:

  • Capillary Electrophoresis system with a UV-Vis or Diode Array Detector

Reagents:

  • Sodium tetraborate (Borax)

  • Boric acid

  • Sodium hydroxide (for pH adjustment)

  • Methanol

  • This compound standard

Procedure:

  • Buffer Preparation: A background electrolyte (BGE) is prepared, for example, a 20 mM borate buffer at pH 9.2. The buffer is degassed before use.

  • Standard Solution Preparation: A stock solution of this compound is prepared in the BGE. Calibration standards are prepared by diluting the stock solution with the BGE to concentrations within the linear range (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: The sample is diluted with the BGE to an appropriate concentration.

  • Electrophoretic Conditions:

    • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length)

    • Voltage: 20 kV

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Temperature: 25 °C

    • Detection: Direct UV detection at a wavelength determined by the detector's capabilities (e.g., 214 nm or at the λmax of the dye).

  • Analysis: The calibration standards and samples are injected and subjected to electrophoresis. The migration time and peak area of this compound are recorded.

  • Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of this compound in the samples is determined from the calibration curve.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Dev Develop Analytical Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Implement

Caption: Workflow for analytical method validation.

References

Unveiling the Aquatic Toxicity of Reactive Red 141: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists evaluating the relative toxicity of the common azo dye, Reactive Red 141, against other commercially significant textile dyes. This report synthesizes acute aquatic toxicity data and outlines standardized experimental methodologies.

The textile industry employs a vast and chemically diverse array of dyes to meet the global demand for colored fabrics. Among these, reactive dyes, and specifically azo dyes like this compound, are extensively used due to their vibrant colors and excellent colorfastness on cellulosic fibers. However, the environmental fate and toxicological profile of these synthetic colorants are of increasing concern, as a significant portion can be released into aquatic ecosystems through industrial effluents. This guide provides a comparative analysis of the toxicity of this compound with other selected textile dyes, supported by experimental data, to aid researchers in assessing its environmental impact.

Comparative Aquatic Toxicity of Selected Textile Dyes

The following table summarizes the acute toxicity of this compound and other textile dyes to key aquatic indicator species. The data is presented as the median lethal concentration (LC50) or median effective concentration (EC50), which represents the concentration of a substance that is lethal to, or has a discernible effect on, 50% of the test organisms over a specified period. Lower LC50/EC50 values indicate higher toxicity.

Dye NameDye ClassTest OrganismDurationEndpointConcentration (mg/L)Reference
This compound Reactive AzoMoina macrocopa (Water Flea)48 hoursLC5018.26[1][2]
This compound Reactive AzoChlorella sp. (Green Algae)96 hoursEC5095.55[1][2]
Basic Red 14BasicMoina macrocopa (Water Flea)48 hoursLC504.91[1][2]
Basic Red 14BasicChlorella sp. (Green Algae)96 hoursEC5010.88[1][2]
Remazol Parrot GreenReactive AzoDaphnia magna (Water Flea)48 hoursEC5055.32[3]
Remazol Golden YellowReactive AzoDaphnia magna (Water Flea)48 hoursEC5046.84[3]
Reactive Blue 19Reactive AnthraquinoneDanio rerio (Zebrafish)96 hoursLC50337
Reactive Blue 19Reactive AnthraquinoneDaphnia magna (Water Flea)24 hoursEC50900
Reactive Blue 19Reactive AnthraquinoneDesmodesmus subspicatus (Green Algae)72 hoursEC5014.5
Disperse Red 1Disperse AzoDaphnia similis (Water Flea)48 hoursEC500.13
Direct Red 23Direct AzoNot specifiedNot specifiedNot specifiedMutagenicity data reported[3]
Disperse Blue 106Disperse AzoNot specifiedNot specifiedNot specifiedKnown potent skin sensitizer[4][5]

Experimental Protocols

The toxicity data presented in this guide is primarily derived from standardized ecotoxicological assays. The following are detailed summaries of the methodologies for two of the most common tests cited.

OECD 202: Daphnia sp. Acute Immobilisation Test

This internationally recognized guideline is used to determine the acute toxicity of chemical substances to planktonic crustaceans, most commonly Daphnia magna.[1][6][7][8][9]

  • Test Organism: Juvenile daphnids, less than 24 hours old, are used for the test.

  • Test Principle: A minimum of 20 daphnids are exposed to at least five concentrations of the test substance, typically in a geometric series, for a duration of 48 hours.

  • Test Conditions:

    • Vessels: Glass beakers of sufficient volume to provide at least 2 mL of test solution per daphnid.

    • Medium: A defined synthetic freshwater, such as Elendt M7 medium, with a pH between 6.0 and 9.0.

    • Temperature: Maintained at a constant 20 ± 2 °C.

    • Light: A 16-hour light and 8-hour dark photoperiod is provided.

    • Feeding: Daphnids are not fed during the 48-hour test period.

  • Endpoint: The primary endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. Observations are made at 24 and 48 hours.

  • Data Analysis: The concentration of the test substance that causes immobilization in 50% of the daphnids (EC50) is calculated for the 48-hour exposure period.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline outlines a procedure for assessing the toxicity of substances to freshwater algae and cyanobacteria by measuring the inhibition of their growth.[10][11][12][13]

  • Test Organism: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata) or cyanobacterium are used.

  • Test Principle: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium over a period of 72 hours.

  • Test Conditions:

    • Vessels: Sterile glass flasks that allow for adequate gas exchange.

    • Medium: A standard, nutrient-rich algal growth medium.

    • Temperature: Maintained at a constant temperature, typically between 21 and 24 °C.

    • Light: Continuous, uniform illumination is provided.

    • Cell Density: The initial cell concentration is kept low to allow for exponential growth over the test period.

  • Endpoint: The inhibition of growth is determined by measuring the algal biomass (e.g., through cell counts, fluorometry, or spectrophotometry) at 24, 48, and 72 hours.

  • Data Analysis: The concentration of the test substance that causes a 50% reduction in the growth rate or yield compared to the control (EC50) is calculated.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for conducting aquatic toxicity testing of textile dyes, from the preparation of the test substance to the final data analysis.

G A Test Substance (Textile Dye) B Stock Solution Preparation A->B C Serial Dilutions B->C E Exposure to Test Concentrations C->E D Test Organisms (e.g., Daphnia, Algae) D->E F Incubation under Controlled Conditions E->F G Endpoint Measurement (Immobilization, Growth Inhibition) F->G H Dose-Response Curve G->H I LC50 / EC50 Calculation H->I

Caption: Generalized workflow for aquatic toxicity testing of textile dyes.

Discussion

The compiled data indicates that the toxicity of textile dyes to aquatic organisms varies significantly depending on the chemical class of the dye and the test species. In the case of this compound, an azo dye, it exhibits moderate toxicity to the water flea Moina macrocopa (48-hour LC50 of 18.26 mg/L) and lower toxicity to the green algae Chlorella sp. (96-hour EC50 of 95.55 mg/L)[1][2].

When compared to another reactive azo dye, Remazol Golden Yellow, this compound shows a lower toxicity to daphnids (EC50 of 46.84 mg/L for Remazol Golden Yellow versus an LC50 of 18.26 mg/L for this compound, though on different daphnid species)[3]. In contrast, the basic dye, Basic Red 14, is considerably more toxic to both water fleas (48-hour LC50 of 4.91 mg/L) and algae (96-hour EC50 of 10.88 mg/L) than this compound[1][2]. The disperse dye, Disperse Red 1, demonstrates the highest aquatic toxicity among the compounds with available LC50/EC50 data, with a 48-hour EC50 of only 0.13 mg/L for Daphnia similis.

It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions and the use of different test species. However, the standardized OECD protocols outlined provide a robust framework for generating comparable and reliable toxicity data.

The potential for certain azo dyes to break down into carcinogenic aromatic amines is a significant human health concern, and while not directly addressed in these aquatic toxicity tests, it is a crucial aspect of the overall toxicological profile of dyes like this compound. Furthermore, some dyes, such as Disperse Blue 106, are known to be potent human allergens, highlighting another dimension of their potential health impacts[4][5].

References

Unveiling Effective Adsorbents for Reactive Red 141 Dye Removal: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The escalating presence of synthetic dyes in industrial effluents poses a significant environmental challenge. Among these, Reactive Red 141 (RR141), a widely used azo dye in the textile industry, is of particular concern due to its complex aromatic structure and low biodegradability. Adsorption has emerged as a promising and cost-effective method for the removal of such dyes from wastewater. This guide provides a comparative analysis of the performance of various adsorbents in the removal of this compound, supported by experimental data to aid researchers and professionals in selecting the most suitable materials and methodologies.

The adsorbents evaluated include modified orange peel derivatives—Raw Orange Peel (ROP), Oil-Free Orange Peel (NOOP), and Cellulose Extract (CE)—polyvinyl alcohol (PVA) nanofibers, Titanium Hydroxyapatite (TiHAp), Hydroxyapatite (HAp), and Hydrotalcite (HT). Their performance is assessed based on key parameters such as maximum adsorption capacity and percentage of dye removal under optimal experimental conditions.

Performance Comparison of Adsorbents

The efficiency of different adsorbents for the removal of this compound varies significantly, as summarized in the table below. This data has been compiled from various studies to provide a clear and concise comparison.

AdsorbentMaximum Adsorption Capacity (mg/g)Removal Efficiency (%)Optimal pHOptimal Temperature (°C)Contact Time
Hydrotalcite (HT) 320.5[1][2]Not specified2.0[1][2]Not specifiedNot specified
PVA-BTCA Nanofibers 87.40[3]>80[3][4]Not specifiedNot specified4-6 hours[3]
Neat-PVA Nanofibers 84.36[3]>80[3][4]Not specifiedNot specified4-6 hours[3]
Titanium Hydroxyapatite (TiHAp) 28.41[5]Not specified8.3Not specifiedNot specified
Hydroxyapatite (HAp) 20.62[5]Not specified8.3Not specifiedNot specified
Oil-Free Orange Peel (NOOP) 4.77[6]99.72[6][7]2.0[6]20[6]30 minutes[7]
Cellulose Extract (CE) 4.35[6]86.99[6][7]2.0[6]20[6]Not specified
Raw Orange Peel (ROP) 3.88[6]77.55[6][7]4.0[6]20[6]Not specified

Note: "Not specified" indicates that the information was not available in the cited sources.

From the compiled data, Hydrotalcite (HT) exhibits the highest maximum adsorption capacity for this compound.[1][2] Among the biosorbents derived from orange peel, the oil-free version (NOOP) demonstrated a remarkable removal efficiency of 99.72%.[6][7]

Experimental Protocols

The following section details the generalized experimental methodologies employed in the cited studies to assess the adsorption performance of the various materials.

1. Preparation of Adsorbents:

  • Modified Orange Peel Derivatives (ROP, NOOP, CE): Orange peels were washed, dried, and ground. NOOP was prepared by treating the raw peel to remove oils, and CE was extracted from the peels.[6][7]

  • Polyvinyl Alcohol (PVA) Nanofibers: PVA nanofibrous membranes were fabricated using the electrospinning method. Some membranes were cross-linked with 1,2,3,4-butanetetracarboxylic acid (BTCA) to enhance water stability.[3][4]

  • Titanium Hydroxyapatite (TiHAp) and Hydroxyapatite (HAp): These were synthesized via a co-precipitation method, followed by pressing into pellets and calcination.[5]

  • Hydrotalcite (HT): HT was synthesized and characterized using various techniques including XRD and SEM.[1][2]

2. Batch Adsorption Studies:

Batch adsorption experiments were conducted to evaluate the effects of various parameters on dye removal.[1][6][7] A known amount of adsorbent was added to a fixed volume of this compound solution of a specific initial concentration. The mixture was agitated at a constant speed for a predetermined period. The operational parameters investigated typically included:

  • pH: The pH of the dye solution was adjusted using HCl and NaOH.[5][6]

  • Adsorbent Dosage: The effect of the amount of adsorbent on removal efficiency was studied by varying its concentration in the dye solution.[6]

  • Contact Time: Samples were taken at different time intervals to determine the equilibrium time.

  • Initial Dye Concentration: The experiments were repeated with different initial concentrations of this compound.[5]

  • Temperature: The influence of temperature on the adsorption process was investigated by conducting experiments at different temperatures.[6]

3. Determination of Dye Concentration:

The concentration of this compound in the solution before and after adsorption was determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye (λmax = 544 nm).[6]

4. Calculation of Adsorption Capacity and Removal Efficiency:

The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) and the percentage of dye removal were calculated using the following equations:

  • Adsorption Capacity (qe): qe = (C0 - Ce) * V / W

  • Removal Efficiency (%): % Removal = ((C0 - Ce) / C0) * 100

Where:

  • C0 and Ce are the initial and equilibrium concentrations of the dye (mg/L), respectively.

  • V is the volume of the dye solution (L).

  • W is the mass of the adsorbent (g).

Experimental Workflow

The following diagram illustrates the typical workflow for a batch adsorption experiment.

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent_Prep Adsorbent Preparation Batch_Setup Batch Reactor Setup (Adsorbent + Dye Solution) Adsorbent_Prep->Batch_Setup Dye_Solution_Prep Dye Solution Preparation Dye_Solution_Prep->Batch_Setup Agitation Agitation (Constant Speed & Temp) Batch_Setup->Agitation Sampling Sampling at Intervals Agitation->Sampling Filtration Filtration/ Centrifugation Sampling->Filtration Spectro_Analysis UV-Vis Spectrophotometry (Measure Absorbance) Filtration->Spectro_Analysis Data_Calc Data Calculation (qe & % Removal) Spectro_Analysis->Data_Calc

Caption: A typical experimental workflow for batch adsorption studies.

References

Unveiling the Phytotoxicity of Reactive Red 141 and Its Byproducts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the environmental impact of the azo dye Reactive Red 141 (RR141) reveals significant phytotoxicity to agricultural crops. This guide presents a comparative analysis of the toxicity of RR141 and its degradation products against other common azo dyes, supported by experimental data. Detailed protocols for phytotoxicity assessment are also provided to aid researchers in conducting similar studies.

This compound, a widely used synthetic dye in the textile industry, and its subsequent degradation products, including naphthalene and triazine derivatives, have been shown to inhibit seed germination and retard plant growth.[1][2] Studies on the common agricultural crop, Mung bean (Vigna radiata), demonstrate a clear dose-dependent toxic effect.

Comparative Phytotoxicity Assessment

The phytotoxic effects of RR141 and its degradation products were evaluated against other azo dyes, such as Direct Red 81, using key agricultural indicators: seed germination, root elongation, and shoot elongation. The data, summarized in the tables below, highlights the varying degrees of toxicity exhibited by these compounds.

Table 1: Effect of this compound and Its Degradation Products on Mung Bean (Vigna radiata)

TreatmentConcentrationGermination (%)[1]Shoot Length (cm)[1]Root Length (cm)[1]
Control (Distilled Water)-10022.5 ± 1.58.2 ± 0.9
This compound0.5 g/L62.516.01 ± 3.883.72 ± 0.89
RR141 Degradation Products0.5 g/L7518.2 ± 2.14.5 ± 0.5

Table 2: Comparative Phytotoxicity of Different Azo Dyes on Various Plant Species

Azo DyePlant SpeciesConcentrationGermination (%)Root Length Inhibition (%)Shoot Length Inhibition (%)Reference
Direct Red 81Vigna radiata, Raphanus sativus, Abelmoschus esculentus100 mg/L30-36Significant InhibitionSignificant Inhibition[3]
Methyl Orange & Crystal VioletSorghum bicolor0.002 mg/ml7-38Not SpecifiedNot SpecifiedA
Indigo BlueVigna radiata, Phaseolus vulgaris, Trigonella foenum-graecumNot SpecifiedGood germinationGood growthGood growth

Experimental Protocols

The following is a detailed methodology for assessing the phytotoxicity of textile dyes, based on established protocols.[4][5]

Seed Germination and Early Seedling Growth Test
  • Test Species: Select seeds of agriculturally relevant plants such as Mung bean (Vigna radiata), cucumber (Cucumis sativus), lettuce (Lactuca sativa), or tomato (Lycopersicon esculentum).[4]

  • Preparation of Test Solutions: Prepare different concentrations of the dye and its degradation products in distilled water. A control group with only distilled water is essential.

  • Experimental Setup:

    • Place a layer of filter paper in sterile petri dishes.

    • Moisten the filter paper with the respective test solutions.

    • Place a predetermined number of seeds (e.g., 10) evenly on the filter paper in each petri dish.

    • Seal the petri dishes to maintain humidity.

  • Incubation: Incubate the petri dishes in a controlled environment, typically in the dark at a constant temperature (e.g., 25 ± 2°C), for a specified period (e.g., 7 days).[5]

  • Data Collection:

    • After the incubation period, count the number of germinated seeds.

    • Measure the length of the primary root (radicle) and shoot (plumule) of each germinated seedling.

  • Calculations:

    • Germination Percentage (%): (Number of germinated seeds / Total number of seeds) x 100

    • Seedling Vigor Index (SVI): (Mean root length + Mean shoot length) x Germination Percentage

Visualizing Experimental and Logical Processes

To better understand the workflow of phytotoxicity testing and the potential impact of dye degradation products on plant cellular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Dye & Degradation Product Solutions D Moisten Filter Paper with Test Solutions A->D B Select & Sterilize Seeds (e.g., Vigna radiata) E Place Seeds in Petri Dishes B->E C Prepare Sterile Petri Dishes with Filter Paper C->D D->E F Incubate in Controlled Environment E->F G Count Germinated Seeds F->G H Measure Root & Shoot Length F->H I Calculate Germination %, SVI, etc. G->I H->I Degradation_Pathway RR141 This compound (Azo Dye) Intermediates Unstable Intermediates RR141->Intermediates Biodegradation Naphthalene Naphthalene Derivatives Intermediates->Naphthalene Triazine Triazine Derivatives Intermediates->Triazine Phytotoxicity Inhibition of Germination & Plant Growth Naphthalene->Phytotoxicity Triazine->Phytotoxicity

References

Comparative analysis of different reactive dyes in textile dyeing processes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Reactive Dyes in Textile Dyeing Processes

This guide provides a comprehensive comparison of different classes of reactive dyes used in textile dyeing, with a focus on their performance characteristics and supporting experimental data. It is intended for researchers and scientists in the textile and materials science fields.

Introduction to Reactive Dyes

Reactive dyes are a class of colored organic compounds that form a covalent bond with the fibers of a substrate, such as cotton, wool, or nylon.[1][2] This chemical reaction makes the dye a part of the fiber, resulting in excellent colorfastness properties.[1][2] The general structure of a reactive dye consists of a chromophore (the color-giving part), a reactive group that binds with the fiber, and a bridging group that links the two. The nature of the reactive group is the primary basis for the classification and varying performance of these dyes. The most common reactive groups are based on triazine or vinyl sulfone chemistry.

Classification of Reactive Dyes

Reactive dyes can be broadly categorized based on their reactive groups and the temperature at which they are applied.

  • Based on Reactive Group:

    • Monochlorotriazine (MCT) Dyes: These were among the first commercial reactive dyes. They react with cellulosic fibers through a nucleophilic substitution reaction.[1]

    • Vinyl Sulfone (VS) Dyes: These dyes typically contain a sulfatoethylsulfone group, which, under alkaline conditions, converts to the reactive vinyl sulfone group that then reacts with the fiber via nucleophilic addition.[3]

    • Bi-functional Dyes: These dyes contain two reactive groups, which can be of the same type (homo-bifunctional) or different types (hetero-bifunctional, e.g., MCT-VS).[2] The presence of two reactive groups can lead to a higher fixation efficiency.[2]

  • Based on Dyeing Temperature:

    • Cold Brand Dyes: These dyes have high reactivity and can be applied at lower temperatures, typically 20-25°C.[4]

    • Medium Brand Dyes: These require temperatures in the range of 40-60°C for fixation.[3]

    • Hot Brand Dyes: These dyes have lower reactivity and require higher temperatures, around 80-85°C, for efficient fixation.[5]

Performance Comparison of Reactive Dyes

The performance of reactive dyes is evaluated based on several parameters, including fixation efficiency, exhaustion rate, and colorfastness. The following tables summarize the comparative performance of different reactive dye classes based on available experimental data.

Table 1: General Performance Characteristics of MCT, VS, and Bi-functional Reactive Dyes

PropertyMonochlorotriazine (MCT)Vinyl Sulfone (VS)Bi-functional (e.g., MCT-VS)
Reactivity Lower to MediumMedium to HighHigh
Substantivity GoodLowerGood to Excellent
Fixation Temperature 80°C (Hot Brand)60°C (Medium Brand)60°C
Optimum pH 10.51110.5-11
Sensitivity to Process aariations Less sensitiveMore sensitiveVaries, but generally robust
Color Yield/Strength Generally goodCan provide deep shadesExcellent
Cost Generally more expensive than VSMore economicalCan be more expensive

Table 2: Comparative Colorfastness Ratings (ISO Standards)

Fastness PropertyMonochlorotriazine (MCT)Vinyl Sulfone (VS)Bi-functional (MCT-VS)
Wash Fastness (Color Change) 4-5 (Good to Excellent)4 (Good)4-5 (Good to Excellent)
Wash Fastness (Staining) 4-5 (Good to Excellent)4 (Good)4-5 (Good to Excellent)
Rubbing Fastness (Dry) 4-5 (Good to Excellent)4 (Good)4-5 (Good to Excellent)
Rubbing Fastness (Wet) 3-4 (Moderate to Good)3 (Moderate)4 (Good)
Light Fastness Fair to Good (Depends on chromophore)Poor to Fair (Depends on chromophore)Generally better than monofunctional dyes

Note: Fastness ratings are on a scale of 1 to 5, where 5 is the best.

Table 3: Fixation Efficiency of Different Reactive Dyes

Dye TypeReactive GroupDye Concentration (% owf)Fixation Efficiency (%)
Remazol Black BVinyl Sulfone293.34
488.76
683.21
972.04
Levafix Navy Blue E-BNABi-functional279.76
477.98
672.02
968.12
Procion Navy H-ERMonochlorotriazine274.18
472.79
670.01
965.20

(Data sourced from a study using sulfuric acid dissolution method)[6]

Experimental Protocols

General Exhaust Dyeing Procedure for Cotton with Reactive Dyes

This protocol describes a typical laboratory procedure for dyeing cotton fabric with reactive dyes.

  • Fabric Preparation: Start with scoured and bleached 100% cotton fabric.

  • Dye Bath Preparation:

    • Prepare a dye solution with the required percentage of reactive dye based on the weight of the fabric (owf).

    • Add water to achieve the desired material-to-liquor ratio (e.g., 1:10).

  • Dyeing Process:

    • Introduce the cotton fabric into the dye bath at room temperature.

    • Run the dyeing machine for 10-15 minutes to ensure even wetting of the fabric.

    • Gradually add a pre-dissolved electrolyte (e.g., Glauber's salt or sodium chloride) to the dye bath over 15-20 minutes. This aids in the exhaustion of the dye onto the fiber.

    • Continue running the machine for another 30-45 minutes.

    • Increase the temperature of the dye bath to the target fixation temperature for the specific dye class (e.g., 60°C for VS dyes, 80°C for hot brand MCT dyes).

    • After reaching the target temperature, add a pre-dissolved alkali (e.g., soda ash) to the dye bath to raise the pH and initiate the fixation reaction.

    • Continue the dyeing process for 60-90 minutes for fixation.

  • Washing Off (Soaping):

    • After dyeing, drain the dye bath.

    • Rinse the fabric with cold water.

    • Wash the fabric with a non-ionic detergent at a high temperature (e.g., 90-95°C) for 10-15 minutes to remove any unfixed dye.

    • Rinse again with hot and then cold water.

  • Drying: Squeeze the excess water from the fabric and dry it in an oven or air dry.

Determination of Dye Fixation Efficiency

The fixation efficiency is the percentage of the dye that has chemically bonded with the fiber out of the total amount of dye used.

Method 1: Spectrophotometric Analysis of Dyebath and Wash Liquors

  • Collect the initial dye bath, the exhausted dye bath after dyeing, and all subsequent rinsing and soaping liquors.

  • Combine the exhausted dyebath and all wash liquors and make up to a known volume.

  • Measure the absorbance of the initial dye bath and the combined wash liquors using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.

  • Calculate the concentration of the dye in each solution using a pre-determined calibration curve.

  • Calculate the fixation efficiency (F%) using the following formula:

    F% = [(Initial amount of dye) - (Amount of dye in exhausted bath and wash liquors)] / (Initial amount of dye) x 100

Method 2: Dissolution of Dyed Fabric

  • Accurately weigh a small piece of the dyed and washed fabric.

  • Dissolve the fabric in a known volume of 70% sulfuric acid.[6]

  • Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer.[6]

  • Determine the concentration of the dye on the fabric by comparing the absorbance to a calibration curve of the dye dissolved in 70% sulfuric acid.[6]

  • Calculate the amount of fixed dye on the fabric and express it as a percentage of the initial amount of dye applied.[6]

Colorfastness Testing
  • Wash Fastness: Assessed according to ISO 105-C06 standard.

  • Rubbing Fastness (Crocking): Evaluated using a crockmeter according to ISO 105-X12 standard.

  • Light Fastness: Determined using a Xenon arc lamp according to ISO 105-B02 standard.[7]

  • Perspiration Fastness: Tested as per ISO 105-E04 standard.

Visualizations

Reaction Mechanism of a Vinyl Sulfone Reactive Dye with Cellulose

G cluster_conditions Reaction Conditions Dye_SO2CH2CH2OSO3Na Dye-SO₂CH₂CH₂OSO₃Na (Sulfatoethylsulfone form) Dye_SO2CH_CH2 Dye-SO₂CH=CH₂ (Vinyl Sulfone form) Dye_SO2CH2CH2OSO3Na->Dye_SO2CH_CH2  OH⁻ -HSO₄⁻ Dyed_Fiber Dye-SO₂CH₂CH₂-O-Cell (Dyed Fiber) Dye_SO2CH_CH2->Dyed_Fiber Cell_OH Cell-OH (Cellulose) Cell_OH->Dyed_Fiber Alkali Alkali (OH⁻) Heat Heat

Caption: Reaction of a VS dye with cellulose.

Experimental Workflow for Comparative Analysis

G cluster_analysis Performance Analysis start Start: Select Reactive Dye Classes (MCT, VS, Bi-functional) dyeing Exhaust Dyeing of Cotton Fabric start->dyeing wash_off Washing Off (Soaping) dyeing->wash_off fixation Determine Fixation Efficiency wash_off->fixation fastness Colorfastness Testing (Wash, Rub, Light) wash_off->fastness data_comp Data Compilation and Comparison fixation->data_comp fastness->data_comp conclusion Conclusion data_comp->conclusion

Caption: Workflow for dye performance comparison.

Conclusion

The selection of a reactive dye for a specific application depends on a variety of factors, including the desired shade, required fastness properties, available equipment, and cost considerations. Bi-functional reactive dyes often exhibit superior performance in terms of fixation efficiency and overall fastness, but may come at a higher cost. Vinyl sulfone dyes are a cost-effective option for producing deep shades, though they can be more sensitive to variations in the dyeing process. Monochlorotriazine dyes, particularly the hot-brand types, offer good all-around performance and are less sensitive to process fluctuations. This guide provides a foundational comparison to aid researchers in selecting the appropriate reactive dye for their textile dyeing processes.

References

Assessing the Genotoxicity of Reactive Red 141 and its Metabolic Byproducts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of the genotoxic potential of the azo dye Reactive Red 141 (RR141) and its degradation products reveals a complex and varied toxicological profile. Depending on the metabolic pathway, the resulting metabolites can exhibit either reduced or increased genotoxicity compared to the parent compound. This guide provides a comparative analysis of the available experimental data, focusing on the genotoxicity of RR141 and its metabolites derived from different microbial degradation processes.

Overview of Metabolic Pathways and Resulting Metabolites

This compound, a widely used textile dye, can be broken down by different microorganisms, leading to distinct sets of metabolic byproducts. Two key bacterial strains have been identified in the literature, each producing a unique metabolic profile:

  • Degradation by Rhizobium radiobacter : This bacterium metabolizes RR141 into naphthalene diazonium, p-dinitrobenzene, and 2-nitroso naphthol.[1][2][3]

  • Degradation by Paenibacillus terrigena KKW2-005 : This strain degrades RR141 into sodium 3-diazenylnaphthalene-1,5-disulfonate, sodium naphthalene-2-sufonate, 4-chloro-1,3,5-triazin-2-amine, and N1-(1,3,5-triazin-2-yl) benzene-1,4-diamine.[4][5][6]

The differing chemical structures of these metabolite groups result in contrasting toxicological outcomes.

Comparative Genotoxicity and Phytotoxicity

Current research indicates a significant difference in the toxicity of the metabolites from the two bacterial strains. While the degradation products from Rhizobium radiobacter appear to be less toxic than the parent dye, the metabolites from Paenibacillus terrigena have demonstrated genotoxic effects.

Phytotoxicity of this compound and its R. radiobacter Metabolites

Studies on the phytotoxicity of RR141 and its degradation products from R. radiobacter have shown that the metabolites are less harmful to plants than the original dye. The following table summarizes the effects on the germination and growth of Triticum aestivum (wheat) and Oryza sativa (rice).

Treatment (1000 mg/L)PlantGermination (%)Plumule Length (cm)Radical Length (cm)
Distilled Water (Control) Triticum aestivum10017.503.63
Oryza sativa1004.110.35
This compound Triticum aestivum66.660.05.33
Oryza sativa66.663.163.33
Degraded Metabolites Triticum aestivum1000.300.30
Oryza sativa1001.261.26
Data from Telke et al., 2008[1]
Genotoxicity of this compound and its P. terrigena Metabolites

In contrast to the findings with R. radiobacter, the metabolites produced by P. terrigena have been shown to be genotoxic. The parent dye, RR141, also exhibited phytotoxic and genotoxic effects in this context.[7][8] The primary assay used to determine this was the High Annealing Temperature-Random Amplified Polymorphic DNA (HAT-RAPD) technique on mung bean seedlings.[4][9]

The HAT-RAPD analysis revealed that exposure to the metabolites from P. terrigena resulted in changes in the DNA polymorphism bands of the seedlings, indicating DNA damage.[4] Specifically, the appearance and disappearance of DNA bands were observed, suggesting mutagenic potential.[9] While a direct quantitative comparison between the genotoxicity of individual metabolites is not available, the collective evidence points to a genotoxic risk associated with this particular degradation pathway.

Experimental Methodologies

The primary method for assessing the genotoxicity of RR141 and its P. terrigena metabolites has been the HAT-RAPD assay.

High Annealing Temperature-Random Amplified Polymorphic DNA (HAT-RAPD) Protocol

The HAT-RAPD technique is a PCR-based method used to detect DNA damage and mutations by analyzing changes in DNA profiles.

  • Exposure: Mung bean seedlings are exposed to the test compounds (RR141 and its metabolites).

  • DNA Extraction: Genomic DNA is extracted from the leaves of the exposed and control seedlings.

  • PCR Amplification: The extracted DNA is amplified using random primers at a high annealing temperature.

  • Gel Electrophoresis: The amplified DNA fragments are separated by size using agarose gel electrophoresis.

  • Analysis: The resulting DNA banding patterns are visualized and compared. The appearance of new bands or the disappearance of existing bands in the treated samples compared to the control indicates DNA damage or mutations.

Visualizing Experimental Workflows and Metabolic Pathways

To better understand the processes described, the following diagrams illustrate the HAT-RAPD experimental workflow and the distinct metabolic pathways of RR141 degradation.

HAT_RAPD_Workflow cluster_exposure Exposure cluster_analysis Analysis seedlings Mung Bean Seedlings treatment Treatment with RR141 or Metabolites seedlings->treatment dna_extraction Genomic DNA Extraction treatment->dna_extraction pcr HAT-RAPD PCR Amplification dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel results Analysis of DNA Banding Patterns gel->results

HAT-RAPD Experimental Workflow

Metabolic_Pathways cluster_rhizobium Degradation by Rhizobium radiobacter cluster_paenibacillus Degradation by Paenibacillus terrigena RR141 This compound M1 Naphthalene diazonium RR141->M1 M2 p-Dinitrobenzene RR141->M2 M3 2-Nitroso naphthol RR141->M3 M4 Sodium 3-diazenylnaphthalene-1,5-disulfonate RR141->M4 M5 Sodium naphthalene-2-sufonate RR141->M5 M6 4-chloro-1,3,5-triazin-2-amine RR141->M6 M7 N1-(1,3,5-triazin-2-yl) benzene-1,4-diamine RR141->M7

Metabolic Degradation of this compound

Conclusion

The assessment of the genotoxicity of this compound and its metabolites is highly dependent on the specific biotransformation pathway. While degradation by Rhizobium radiobacter leads to metabolites with reduced phytotoxicity, the breakdown of RR141 by Paenibacillus terrigena produces genotoxic compounds. These findings underscore the importance of understanding the complete metabolic fate of environmental contaminants to accurately assess their risk to ecosystems and human health. Further research employing a broader range of standard genotoxicity assays, such as the Ames test, micronucleus assay, and comet assay, on various cell lines would provide a more comprehensive toxicological profile of RR141 and its diverse metabolites.

References

Bacterial Battle: Unveiling the Most Effective Strains for Reactive Red 141 Biodegradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The textile industry's reliance on synthetic dyes, such as Reactive Red 141 (RR141), poses a significant environmental challenge due to the release of colored effluents that are often toxic and recalcitrant. Bioremediation using microorganisms offers a promising and eco-friendly alternative for the treatment of these wastewaters. This guide provides a comparative analysis of the efficacy of different bacterial strains in the biodegradation of RR141, supported by experimental data to aid researchers in selecting appropriate biocatalysts for their applications.

Comparative Efficacy of Bacterial Strains

The biodegradation of RR141 has been investigated using various bacterial strains, each exhibiting different levels of efficiency under specific environmental conditions. The following table summarizes the quantitative data on the decolorization performance of several notable bacterial isolates.

Bacterial StrainInitial Dye Concentration (mg/L)Decolorization Efficiency (%)Time (hours)Optimal pHOptimal Temperature (°C)Culturing ConditionsReference
Rhizobium radiobacter MTCC 81615090487.030Static anoxic[1][2][3]
Paenibacillus terrigena KKW2-0055096.45208.030-40Static[4]
Pseudomonas sp. isolate 131Not Specified95.696 (4 days)Not SpecifiedNot SpecifiedAnoxic[5]
Staphylococcus hominisNot Specified93.24Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Enterococcus faecalis YZ 665099.51.55.040Static anoxic[7]
Bacillus cohnii RAPT120010048.035Immobilized batch[8]

Experimental Protocols

The successful biodegradation of azo dyes like RR141 is highly dependent on the experimental conditions. Below are detailed methodologies for key experiments cited in the studies.

Bacterial Isolation and Screening
  • Sample Collection: Soil and effluent samples are collected from textile industry sites contaminated with dye waste.[1][4][9]

  • Enrichment: The collected samples are enriched in a nutrient broth containing the target dye (e.g., this compound at 50 mg/L) to selectively grow dye-tolerant bacteria.[1][10]

  • Isolation: Bacterial colonies are isolated by plating the enriched culture on nutrient agar plates containing the dye. Colonies exhibiting clear zones of decolorization are selected for further study.[9][11]

  • Screening: The decolorizing ability of the isolated strains is quantified by inoculating them into a liquid medium containing a known concentration of the dye and measuring the decrease in absorbance at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer.[11]

Dye Decolorization Assay
  • Inoculum Preparation: A fresh culture of the selected bacterial strain is grown to the logarithmic phase in a suitable nutrient medium.[12]

  • Reaction Mixture: A defined volume of the bacterial inoculum is added to a flask containing a sterile mineral salt medium supplemented with the dye at a specific concentration. Additional carbon and nitrogen sources (e.g., yeast extract, glucose) may be added to enhance biodegradation.[1]

  • Incubation: The flasks are incubated under optimized conditions of pH, temperature, and aeration (static for anaerobic/anoxic or shaking for aerobic).[1][13]

  • Measurement: At regular intervals, an aliquot of the culture medium is withdrawn, centrifuged to remove bacterial cells, and the absorbance of the supernatant is measured at the λmax of the dye. The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.[11]

Analytical Techniques for Biodegradation Confirmation
  • UV-Vis Spectroscopy: Changes in the UV-Visible spectrum of the dye solution before and after bacterial treatment are monitored to observe the disappearance of the peak corresponding to the azo bond.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify changes in the functional groups of the dye molecule, providing evidence of its degradation into different chemical structures.[1][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to separate and identify the metabolic intermediates and final products of the biodegradation process, offering insights into the degradation pathway.[1][4]

Visualizing the Process

To better understand the experimental procedures and the proposed mechanisms of biodegradation, the following diagrams have been generated.

Experimental_Workflow cluster_isolation Bacterial Isolation & Screening cluster_decolorization Decolorization Experiment cluster_analysis Biodegradation Analysis Sample_Collection Sample Collection (Textile Effluent/Soil) Enrichment Enrichment Culture (Nutrient Broth + RR141) Sample_Collection->Enrichment Isolation Isolation on Agar Plates (Clear Zone Selection) Enrichment->Isolation Screening Liquid Culture Screening (Decolorization Assay) Isolation->Screening Inoculum Inoculum Preparation Screening->Inoculum Select Best Strain Reaction_Setup Reaction Setup (Mineral Salt Medium + RR141) Inoculum->Reaction_Setup Incubation Incubation (Optimized pH, Temp, Aeration) Reaction_Setup->Incubation Measurement Decolorization Measurement (UV-Vis Spectrophotometry) Incubation->Measurement UV_Vis UV-Vis Spectroscopy Measurement->UV_Vis FTIR FTIR Analysis Measurement->FTIR GC_MS GC-MS Analysis Measurement->GC_MS Metabolite_ID Metabolite Identification UV_Vis->Metabolite_ID FTIR->Metabolite_ID GC_MS->Metabolite_ID

Caption: A generalized workflow for the isolation, screening, and analysis of bacteria for this compound biodegradation.

Biodegradation_Pathway RR141 This compound (Azo Dye) Aromatic_Amines Intermediate Aromatic Amines (Colorless) RR141->Aromatic_Amines Azoreductase (Reductive Cleavage of -N=N-) Mineralization Further Degradation (Mineralization) Aromatic_Amines->Mineralization Oxidative Enzymes Final_Products Final Products (e.g., CO2, H2O, N2) Mineralization->Final_Products

Caption: A simplified proposed pathway for the bacterial biodegradation of an azo dye like this compound.

This guide highlights the potential of various bacterial strains for the bioremediation of this compound. The choice of the most suitable bacterium will depend on the specific conditions of the wastewater and the desired efficiency of the treatment process. Further research into mixed bacterial consortia and the optimization of process parameters could lead to even more effective and robust bioremediation strategies.

References

Evaluating the Cost-Effectiveness of Various Reactive Red 141 Treatment Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The textile industry is a major consumer of water and a significant contributor to water pollution, with dyes being a primary pollutant. Reactive Red 141 (RR141), a widely used azo dye, is of particular concern due to its complex structure and low biodegradability. This guide provides a comparative analysis of various treatment methods for the removal of this compound from wastewater, focusing on their cost-effectiveness. The information is intended for researchers, scientists, and drug development professionals seeking efficient and economical solutions for textile effluent treatment.

Performance Comparison of Treatment Methods

The selection of a suitable treatment method for this compound depends on several factors, including removal efficiency, treatment time, and operational costs. The following table summarizes the performance of various physicochemical and biological treatment methods based on available experimental data.

Treatment MethodRemoval Efficiency (%)Treatment TimeKey Operational ParametersReference
Physicochemical Methods
Electrocoagulation99.88Not SpecifiedIron (Fe) electrodes, pH 9.68[1][2]
Photo-Fenton9830 minCuFeO2 catalyst[3]
Chemical Coagulation65.710 minAluminium chloride, pH 8, 100 mg/L initial dye concentration[4][5]
Adsorption (Activated Carbon)94.9824 hourspH 7[3]
Adsorption (PVA Nanofibers)>80Not SpecifiedBTCA crosslinking[3]
Adsorption (Modified Orange Peel)99.72Not SpecifiedOptimized pH, adsorbent dose, and temperature[6]
Nanofiltration99.911 minSingle bilayer polyelectrolyte deposition[3]
Biological Methods
Biodegradation (Bacillus lentus BI377)99.112 hoursNot Specified[3]
Biodegradation (Paenibacillus terrigena KKW2-005)96.4520 hourspH 8.0, 30-40°C[7]
Biodegradation (Rhizobium radiobacter MTCC 8161)9048 hoursStatic anoxic condition, pH 7.0, 30°C[8]
Anaerobic-Aerobic System75 (color), 84.8 (COD)Not SpecifiedCombined anaerobic and aerobic stages[9]

Cost-Effectiveness Analysis

A comprehensive cost analysis involves evaluating both capital expenditure (CAPEX) and operational expenditure (OPEX). The following table provides an overview of the estimated operating costs for various treatment technologies. It is important to note that these costs can vary significantly based on the scale of operation, local energy prices, and chemical costs.

Treatment MethodOperating Cost (USD/m³)Key Cost ComponentsReference
Chemical Coagulation 0.20Coagulant (e.g., aluminum sulfate), sludge disposal[10][11]
Electrocoagulation 0.47Electricity, electrode consumption, sludge disposal[10][11]
Fenton Process 0.92H₂O₂, Fe²⁺ salts, pH adjustment, sludge disposal[4]
Electro-Fenton Process 0.48 - 3.13Electricity, electrode consumption, Fe²⁺ salts[1][4][12]
Biosorption 0.13Adsorbent preparation (if applicable), regeneration/disposal[4]
Nanofiltration 0.24 - 0.52 (including pre-treatment)Membrane replacement, energy, cleaning agents[6]
Biological Treatment Generally lower than chemical methodsNutrient addition, aeration (for aerobic processes)[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in the treatment of this compound.

Adsorption Studies (Batch Mode)
  • Preparation of Adsorbent: The selected adsorbent (e.g., activated carbon, modified orange peel) is washed with deionized water to remove impurities and dried in an oven at a specified temperature (e.g., 105°C) for 24 hours.[14][15]

  • Adsorption Experiment: A known mass of the adsorbent is added to a fixed volume of this compound solution of a specific concentration in a conical flask.

  • Parameter Optimization: The flasks are agitated in a shaker at a constant speed. The effects of pH, adsorbent dosage, initial dye concentration, and contact time are investigated by varying one parameter at a time while keeping others constant.[14][15]

  • Analysis: At predetermined time intervals, samples are withdrawn, centrifuged, and the supernatant is analyzed for residual dye concentration using a UV-Vis spectrophotometer at the maximum wavelength of this compound (around 544 nm).[14][16]

  • Calculation of Removal Efficiency: The percentage of dye removal is calculated using the formula: Removal (%) = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

Adsorption_Workflow cluster_prep Adsorbent Preparation cluster_exp Adsorption Experiment cluster_analysis Analysis cluster_calc Calculation Wash Wash Adsorbent Dry Dry Adsorbent Wash->Dry Add_Adsorbent Add Adsorbent to Solution Dry->Add_Adsorbent Prepare_Solution Prepare RR141 Solution Prepare_Solution->Add_Adsorbent Agitate Agitate Mixture Add_Adsorbent->Agitate Sample Withdraw Samples Agitate->Sample Centrifuge Centrifuge Sample->Centrifuge Analyze UV-Vis Analysis Centrifuge->Analyze Calculate Calculate Removal Efficiency Analyze->Calculate

Fig. 1: Experimental workflow for batch adsorption studies.
Biodegradation Protocol

  • Isolation and Acclimatization of Microorganisms: Microorganisms are isolated from textile effluent-contaminated soil or sludge. The selected strains are acclimatized to this compound by gradually increasing the dye concentration in the culture medium.[7][8]

  • Inoculum Preparation: A fresh culture of the acclimatized microorganism is grown in a suitable nutrient broth to achieve a desired cell density (e.g., measured by optical density at 600 nm).[7]

  • Decolorization Experiment: The inoculum is transferred to a mineral salt medium containing this compound at a specific concentration. The experiment is typically carried out under static (anoxic) or shaking (aerobic) conditions at a controlled pH and temperature.[7][8]

  • Monitoring: Samples are withdrawn at regular intervals, centrifuged to remove biomass, and the supernatant is analyzed for decolorization using a UV-Vis spectrophotometer. Chemical Oxygen Demand (COD) reduction is also measured to assess mineralization.[8]

  • Analysis of Degradation Products: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the metabolic byproducts of dye degradation.[7][8]

Biodegradation_Workflow cluster_prep Microorganism Preparation cluster_exp Decolorization Experiment cluster_analysis Monitoring & Analysis Isolate Isolate & Acclimatize Inoculum Prepare Inoculum Isolate->Inoculum Inoculate Inoculate Medium Inoculum->Inoculate Setup_Medium Prepare RR141 Medium Setup_Medium->Inoculate Incubate Incubate (Static/Shaking) Inoculate->Incubate Sample Withdraw Samples Incubate->Sample Analyze_Decolorization UV-Vis for Decolorization Sample->Analyze_Decolorization Analyze_COD COD Analysis Sample->Analyze_COD Analyze_Byproducts FTIR/GC-MS for Byproducts Analyze_Decolorization->Analyze_Byproducts

Fig. 2: Experimental workflow for biodegradation of this compound.
Fenton/Photo-Fenton Oxidation

  • Reactor Setup: The experiment is conducted in a batch reactor, which for photo-Fenton processes is equipped with a UV lamp.[11][17]

  • Reaction Initiation: A specific volume of this compound solution is taken in the reactor. The pH of the solution is adjusted to an acidic range (typically pH 3) using sulfuric acid.[18][19]

  • Addition of Reagents: A predetermined amount of a ferrous salt (e.g., FeSO₄·7H₂O) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant are added to the solution.[11][19]

  • Oxidation Process: The reaction mixture is continuously stirred. For the photo-Fenton process, the UV lamp is switched on to initiate the photocatalytic reaction.

  • Monitoring and Analysis: Samples are collected at different time intervals. The residual H₂O₂ in the samples is quenched (e.g., by adding NaOH to raise the pH). The samples are then analyzed for the remaining dye concentration using a UV-Vis spectrophotometer and for mineralization by measuring the Total Organic Carbon (TOC) or COD.[17][20]

Fenton_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_analysis Analysis Reactor Batch Reactor (with UV for Photo-Fenton) Add_Dye Add RR141 Solution Reactor->Add_Dye Adjust_pH Adjust pH to ~3 Add_Dye->Adjust_pH Add_Reagents Add Fe²⁺ and H₂O₂ Adjust_pH->Add_Reagents Stir Stir Mixture Add_Reagents->Stir UV_Irradiation UV Irradiation (Photo-Fenton) Stir->UV_Irradiation Sample Collect Samples Stir->Sample UV_Irradiation->Sample Quench Quench Reaction Sample->Quench Analyze_Dye UV-Vis for Dye Concentration Quench->Analyze_Dye Analyze_TOC TOC/COD Analysis Quench->Analyze_TOC

Fig. 3: Experimental workflow for Fenton/Photo-Fenton oxidation.

Conclusion

The treatment of this compound can be achieved through various physical, chemical, and biological methods, each with its own set of advantages and disadvantages in terms of efficiency, treatment time, and cost.

  • Physicochemical methods such as nanofiltration and advanced oxidation processes (AOPs) like the photo-Fenton process generally offer high removal efficiencies in shorter treatment times. However, they often entail higher operational costs due to energy consumption and the use of chemical reagents.[3] Electrocoagulation also shows high efficiency but can be costlier than chemical coagulation.[10][11] Adsorption using low-cost adsorbents like modified orange peel presents a promising and economical alternative.[6]

  • Biological methods are generally more cost-effective and environmentally friendly, producing less sludge.[13] However, they often require longer treatment times and the efficiency can be influenced by the specific microbial strains and operating conditions.[7][8]

The optimal choice of treatment technology will depend on the specific requirements of the application, including the volume of wastewater, the initial dye concentration, the required final effluent quality, and the available budget. For industrial applications, a combination of different treatment methods (hybrid systems) may be the most effective and economically viable approach to meet stringent environmental regulations.[2]

References

Safety Operating Guide

Proper Disposal of Reactive Red 141: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling Reactive Red 141, also known as Procion Red H-E7B, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe management and disposal of this synthetic azo dye.

Immediate Safety and Handling

Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. The primary hazards associated with this compound are skin, eye, and respiratory irritation, with the potential for sensitization upon repeated exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety spectacles or goggles
Hand Protection Rubber or nitrile gloves
Body Protection Protective clothing or lab coat
Respiratory Use in a fume hood or well-ventilated area. If dust is generated, a respirator is recommended.

In case of accidental release, small spills of solid this compound should be swept up and placed in a sealed container for disposal. For larger spills, the area should be cleared, and measures taken to prevent the dye from entering drainage systems. The spilled material can be mixed with an absorbent like vermiculite before collection.[1]

Quantitative Exposure Limits

Exposure Limit TypeValue
Total Inhalable Dust< 10 mg/m³ (8-hour time-weighted average)
Total Respirable Dust< 5 mg/m³ (8-hour time-weighted average)

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste contractor. Attempting to neutralize or degrade this dye in a standard laboratory setting is not advised without validated protocols and a thorough understanding of the potential byproducts.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound powder, contaminated materials (e.g., weighing paper, gloves, paper towels), and spill cleanup debris in a designated, leak-proof container.

  • Aqueous Solutions: Collect all solutions containing this compound in a separate, sealed, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents as "this compound Waste" and list all components of any mixtures, including water or other solvents.

  • Indicate the associated hazards (e.g., Irritant).

3. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste handover. Disposal should be conducted via an approved contractor, which may involve incineration in a licensed facility or burial in a designated landfill.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_start Waste Generation cluster_collection Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated (Solid or Aqueous) collect_solid Collect Solid Waste in Designated Container start->collect_solid Solid Waste collect_liquid Collect Aqueous Waste in Designated Container start->collect_liquid Aqueous Waste label_waste Label Container: 'Hazardous Waste' 'this compound' List Hazards collect_solid->label_waste collect_liquid->label_waste store_waste Store in Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Disposal via Approved Waste Contractor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols for Degradation (For Informational Purposes)

While not recommended for routine disposal, research has been conducted on various methods to degrade this compound in industrial wastewater settings. These methods, such as bacterial degradation, photodegradation, and electrochemical oxidation, are complex and require specialized equipment and expertise.[1][2][3] They are presented here for informational purposes to highlight ongoing research in azo dye remediation and are not intended as a procedural guide for laboratory disposal. Implementing such procedures without proper validation could lead to the generation of other hazardous intermediates and is not a substitute for professional waste disposal.

References

Safeguarding Your Research: A Guide to Handling Reactive Red 141

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with Reactive Red 141, a potent dye used in various laboratory applications, must adhere to strict safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of the environment.

Operational Plan: Handling and Storage

Proper handling and storage of this compound are paramount to prevent accidental exposure and maintain the chemical's integrity. The substance should be used only by individuals trained in handling potentially hazardous materials.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within an efficient fume hood or an equivalent system to avoid inhalation of dust.[1][2]

  • Prevent the formation of dust clouds in the air through regular cleaning and good ventilation.[2]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[1][2]

  • Observe good standards of hygiene, including washing hands and face after working with the substance and before eating, drinking, or smoking.[2]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered or dry-cleaned before reuse.[2]

Storage:

  • Store this compound in tightly sealed containers in a cool, dry, dark, and well-ventilated place.[1][2]

  • Protect the substance from moisture.[1]

  • Keep the containers properly labeled.

  • Store away from strong oxidizing agents, as they are incompatible.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on available safety data sheets.

Protection Type Specific Recommendations Rationale
Respiratory Protection Handle in an efficient fume hood or equivalent system.[1] If ventilation is inadequate, use a suitable respirator or alternative respiratory protection.[2][3] An N95 or N100 mask is recommended when handling the dry powder.[4]Reactive dyes can cause respiratory sensitization.[5] Dust may be irritating and can cause sensitization.[2]
Eye Protection Wear safety spectacles or goggles.[1][2] Splash-proof safety goggles are recommended when handling liquid dye.[4]May cause eye irritation.[2][6]
Hand Protection Wear rubber or nitrile gloves.[1][4]To prevent skin contact and potential sensitization.[1][2]
Body Protection Wear protective clothing, such as a lab coat, apron, or coveralls, to prevent skin contact.[1][3]To avoid skin contact and staining.[6]

Exposure Limits:

  • Total Inhalable Dust: Keep personal exposure below 10 mg/m³ (8-hour time-weighted average).[2]

  • Total Respirable Dust: Keep personal exposure below 5 mg/m³ (8-hour time-weighted average).[2]

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Remove the individual to fresh air. If symptoms persist, seek medical advice.[1][2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes. Seek medical advice.[1][2]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

  • Ingestion: Rinse the mouth with water and drink plenty of water. If unusual symptoms are observed, seek medical advice.[1]

Disposal Plan

The disposal of this compound and its containers must be managed responsibly to prevent environmental contamination.

Spill Cleanup:

  • In case of a spill, wear appropriate personal protective equipment.[1]

  • Sweep up the spilled material immediately, mix it with a non-flammable dry absorbent material such as sand, earth, or vermiculite, and transfer it to a sealed container for disposal.[1][2]

  • Avoid generating dust.[3]

  • Clean the contaminated surface thoroughly.[3]

Waste Disposal:

  • Disposal of this compound should be carried out by an approved contractor and must fully comply with local regulations.[1]

  • Do not allow the product to enter drainage systems, water courses, or the ground.[1]

  • The dye is not readily biodegradable.[2]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_hood Prepare Fume Hood or Ventilated Area prep_ppe->prep_hood handle_weigh Weigh this compound (Minimize Dust) prep_hood->handle_weigh Proceed when ready handle_prepare Prepare Solution handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Work Surfaces handle_prepare->cleanup_decontaminate After experiment cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disposal_collect Collect Waste (Solid & Liquid) cleanup_wash->disposal_collect disposal_label Label Waste Container disposal_collect->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_contact Contact Approved Waste Contractor disposal_store->disposal_contact

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.